(R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride
Description
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Properties
IUPAC Name |
(2R)-2-amino-3-phenylmethoxypropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWHQBTUHVIRJJ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592160 | |
| Record name | (2R)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58577-95-0 | |
| Record name | (2R)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58577-95-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride
Executive Summary: This document provides a comprehensive technical overview of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS No: 58577-95-0), a pivotal chiral building block in modern synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and contextualize its significant role in the development of enantiomerically pure pharmaceuticals. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile intermediate.
Introduction: The Strategic Importance of a Chiral Synthon
In the landscape of pharmaceutical development, stereochemical purity is not merely a regulatory hurdle but a fundamental principle for enhancing therapeutic efficacy and minimizing off-target side effects. Chiral building blocks, or synthons, are the foundational components that enable the stereospecific construction of complex active pharmaceutical ingredients (APIs). This compound stands out as a particularly valuable C-3 synthon, possessing a defined stereocenter and three distinct functional groups: a primary amine, a primary alcohol, and a protected primary alcohol (benzyl ether).
This trifunctional nature, combined with its specific (R)-configuration, makes it an essential intermediate in the synthesis of numerous chiral molecules, most notably beta-blockers used to manage cardiovascular diseases like hypertension.[1] The benzyl ether serves as a robust protecting group for the 3-hydroxyl function, allowing for selective manipulation of the amine and the 1-hydroxyl groups in multi-step synthetic sequences. This guide elucidates the critical technical details necessary for its effective utilization in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in synthesis. This compound is a white to off-white solid at room temperature, and its key properties are summarized below.
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 58577-95-0 | [2][3] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [1][2][3] |
| Molecular Weight | 217.69 g/mol | [1][2][3] |
| Appearance | Colorless to yellow liquid or low melting solid (as free base) | [4][5] |
| Melting Point | 34-37 °C (as free base) | [6][7] |
| Boiling Point | 307 °C (as free base) | [6][7] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1][2] |
| SMILES | NCOCc1ccccc1 | [7] |
| InChI Key | ZJUOMDNENVWMPL-SNVBAGLBSA-N (for free base) | [5][6][7] |
Chemical Structure Visualization
The structural arrangement, particularly the stereochemistry at the C2 position, is fundamental to the utility of this molecule.
Caption: Chemical structure of this compound.
Synthesis and Stereochemical Control
The economic and stereochemical viability of synthesizing this chiral building block is paramount. While several routes exist, a highly efficient and scalable method involves the enantioselective hydrolysis of a prochiral precursor, catalyzed by a lipase. This bio-catalytic approach is favored in industrial settings due to its high enantioselectivity, mild reaction conditions, and environmental friendliness.
Representative Synthetic Workflow
A practical synthesis can be achieved starting from the inexpensive and commercially available 2-(hydroxymethyl)-1,3-propanediol.[8] The following workflow illustrates a key telescoped process that is reproducible on a pilot-plant scale.[8]
Caption: A scalable workflow for the synthesis of the target compound.
Causality in Synthesis: The Role of Biocatalysis
The choice of lipase-catalyzed hydrolysis is a critical, experience-driven decision.[8]
-
Expertise & Causality: A prochiral diacetate is synthesized, which possesses a plane of symmetry. The lipase enzyme, being chiral itself, can selectively hydrolyze one of the two ester groups, leading to a chiral monoacetate. This enantioselectivity is difficult and often more expensive to achieve with traditional chemical catalysts. The enzyme provides a high enantiomeric excess (ee) under mild, aqueous conditions, which simplifies downstream purification and avoids harsh reagents.
-
Trustworthiness & Validation: The stereochemical outcome of this step is self-validating. The enantiomeric excess of the resulting monoacetate can be precisely determined using chiral HPLC or GC. This analytical checkpoint ensures that the material proceeding to the next step has the required stereochemical purity, preventing the waste of resources on material that does not meet specification.
Analytical Characterization Protocols
Confirming the identity, purity, and stereochemistry of the final compound is non-negotiable. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While actual spectra are instrument- and solvent-dependent, the expected proton (¹H) and carbon-¹³ (¹³C) NMR signals for the free base form are predictable.
-
¹H NMR: Expect signals corresponding to:
-
Aromatic protons of the benzyl group (typically a multiplet around 7.2-7.4 ppm).
-
The benzylic CH₂ protons (a singlet around 4.5 ppm).
-
The protons of the propanol backbone (a complex set of multiplets between 3.0-4.0 ppm).
-
The amine and hydroxyl protons (broad signals that are D₂O exchangeable).
-
-
¹³C NMR: Expect distinct signals for the aromatic carbons, the benzylic carbon, and the three aliphatic carbons of the propanol backbone.
Infrared (IR) Spectroscopy
IR spectroscopy helps confirm the presence of key functional groups.
-
Protocol: A small amount of the sample is analyzed as a thin film or KBr pellet.
-
Expected Peaks:
-
Broad O-H and N-H stretching bands (3200-3500 cm⁻¹).
-
Aromatic C-H stretching (around 3000-3100 cm⁻¹).
-
Aliphatic C-H stretching (around 2850-3000 cm⁻¹).
-
C-O stretching (around 1050-1150 cm⁻¹).
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, confirming its elemental composition.
-
Protocol: Electrospray ionization (ESI) is a common method for this polar molecule.
-
Expected Ion: For the free base (C₁₀H₁₅NO₂), the expected [M+H]⁺ ion would be at m/z 182.12. For the hydrochloride salt, the cation would be observed.
Applications in Drug Development
The primary utility of (R)-2-amino-3-(benzyloxy)propan-1-ol is as a chiral intermediate.[1][8][9] Its structure is embedded within several classes of drugs.
-
Beta-Blockers: Many beta-adrenergic receptor antagonists (beta-blockers) are chiral amino alcohols. This synthon provides the correct stereochemistry required for potent activity at the receptor, directly influencing the drug's efficacy.
-
Macrolide Antibiotics: It serves as a building block in the synthesis of complex macrolide antibiotics.[9]
-
MAP Kinase Inhibitors: The C-4 chiral amine unit is reported as a key intermediate for potent p38 MAP kinase inhibitors, which are targets for treating inflammatory diseases.[8]
Caption: Logical flow from chiral building block to a final API class.
Safety, Handling, and Storage
Trustworthiness in the laboratory begins with safety. This compound and its free base are corrosive and require careful handling.[7][10][11]
GHS Hazard Information
-
Pictograms: GHS05 (Corrosion)[7]
-
Hazard Statements:
Safe Handling Protocol
This protocol is a self-validating system for minimizing exposure.
-
Engineering Controls Assessment: ALWAYS handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE) Donning:
-
Wear nitrile or neoprene gloves. Do not use latex.
-
Wear a chemical-resistant lab coat, fully buttoned.
-
Wear ANSI-approved safety goggles and a full-face shield when handling larger quantities or when there is a splash risk.[7]
-
-
Material Handling:
-
Spill & Emergency Response:
-
In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10][11]
-
In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[3][10]
-
In case of inhalation, move the person to fresh air.[10]
-
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area designated for corrosive materials.[1][2][10] Store under an inert atmosphere.[2][10]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the precise, stereocontrolled synthesis of high-value pharmaceutical compounds. Its utility is rooted in its unique combination of functionality and defined stereochemistry. By understanding its properties, leveraging efficient synthetic methods like biocatalysis, and adhering to strict analytical and safety protocols, researchers can effectively harness this building block to advance the frontiers of drug discovery and development.
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(R)-(+)-2-Amino-3-benzyloxy-1-propanol: A Key Chiral Building Block for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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A Technical Guide to (R)-2-amino-3-(benzyloxy)propan-1-ol: A Comparative Analysis of the Free Base and Hydrochloride Salt for Researchers and Drug Development Professionals
Introduction: The Significance of Chirality and Form in Advanced Synthesis
In the landscape of modern medicinal chemistry and organic synthesis, the precise control of a molecule's three-dimensional architecture is paramount. Chiral building blocks, such as (R)-2-amino-3-(benzyloxy)propan-1-ol, are fundamental to this endeavor. Their defined stereochemistry is crucial in the development of enantiomerically pure pharmaceuticals, where different enantiomers can exhibit vastly different therapeutic effects and toxicological profiles.[1][2][3][4] This guide provides an in-depth technical analysis of (R)-2-amino-3-(benzyloxy)propan-1-ol, a versatile chiral intermediate, by comparing its free base form with its hydrochloride salt. Understanding the distinct physicochemical properties and handling characteristics of each form is critical for researchers, scientists, and drug development professionals to optimize reaction conditions, ensure stability, and streamline the synthesis of complex target molecules.
(R)-2-amino-3-(benzyloxy)propan-1-ol, with its primary amine, primary alcohol, and a bulky benzyloxy protecting group, is a valuable synthon for a variety of complex molecules, including beta-blockers and other pharmacologically active compounds.[5] The choice between utilizing the free base or the hydrochloride salt is a critical decision that impacts solubility, stability, reactivity, and storage. This guide will elucidate the nuances of each form, providing a framework for informed decision-making in a laboratory and developmental setting.
Comparative Analysis: Physicochemical Properties of Free Base vs. Hydrochloride Salt
The conversion of a free amine to its hydrochloride salt significantly alters its physical and chemical properties. While the covalent structure of the chiral backbone remains unchanged, the protonation of the amine group introduces ionic character, leading to profound differences in behavior.
| Property | (R)-2-amino-3-(benzyloxy)propan-1-ol Free Base | (R)-2-amino-3-(benzyloxy)propan-1-ol Hydrochloride Salt | Rationale for the Difference |
| Molecular Formula | C₁₀H₁₅NO₂ | C₁₀H₁₆ClNO₂ | Addition of HCl to the amine group. |
| Molecular Weight | 181.23 g/mol [6] | 217.69 g/mol [7] | The addition of a hydrogen and a chloride ion. |
| Physical State | Colorless to yellow liquid or low melting solid[8] | Typically a white to off-white crystalline solid. | The ionic nature of the salt promotes the formation of a more ordered and stable crystal lattice. |
| Melting Point | 34-37 °C (lit.)[6][9][10] | Expected to be significantly higher than the free base. | Stronger intermolecular forces (ion-ion interactions) in the salt's crystal lattice require more energy to overcome. |
| Boiling Point | 307 °C (lit.)[6][9][10] | Not applicable (decomposes at high temperatures). | Salts generally have very high boiling points and often decompose before boiling. |
| Aqueous Solubility | Lower | Higher | The ionic hydrochloride salt can readily dissociate in polar solvents like water, leading to greater solubility. |
| Organic Solvent Solubility | Higher (e.g., in ethers, chlorinated solvents) | Lower | The non-polar organic solvents are less effective at solvating the charged ammonium and chloride ions of the salt. |
| Stability | More susceptible to degradation (e.g., oxidation) | Generally more stable, with a longer shelf-life. | The protonated amine in the salt form is less nucleophilic and less prone to side reactions. |
| Hygroscopicity | Generally less hygroscopic. | May be hygroscopic, depending on the crystalline form. | The ionic nature of salts can attract and absorb atmospheric moisture.[11] |
| Handling | Can be an oil or low-melting solid, potentially air-sensitive.[8] | Crystalline solid, generally easier to weigh and handle accurately. | The solid nature of the salt simplifies handling and transfer processes. |
Experimental Protocols: Interconversion and Characterization
The ability to efficiently convert between the free base and the hydrochloride salt is a fundamental requirement for the effective use of (R)-2-amino-3-(benzyloxy)propan-1-ol in multi-step syntheses.
Protocol 1: Preparation of this compound from the Free Base
This protocol describes the conversion of the free base to its hydrochloride salt, a process that enhances stability and ease of handling.
Materials:
-
(R)-2-amino-3-(benzyloxy)propan-1-ol (free base)
-
Anhydrous diethyl ether (or another suitable non-polar solvent like ethyl acetate)
-
Hydrochloric acid solution in a compatible solvent (e.g., 2 M HCl in diethyl ether)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Dissolve the (R)-2-amino-3-(benzyloxy)propan-1-ol free base in a minimal amount of anhydrous diethyl ether in a clean, dry flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to ensure it is thoroughly cooled.
-
Acidification: While stirring vigorously, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the hydrochloric acid solution dropwise to the cooled solution of the free base. The hydrochloride salt will precipitate as a white solid.
-
Precipitation and Digestion: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete precipitation. This "digestion" period helps to form larger, more easily filterable crystals.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or residual acid.
-
Drying: Dry the purified this compound salt in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator over a suitable desiccant until a constant weight is achieved.
Characterization:
-
Melting Point: Determine the melting point of the dried solid. A sharp melting point is indicative of high purity.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure and the presence of the ammonium proton. The chemical shifts of the protons adjacent to the newly formed ammonium center will be shifted downfield compared to the free base.
Protocol 2: Conversion of this compound to the Free Base
This protocol outlines the liberation of the free amine from its hydrochloride salt, a necessary step for reactions where the nucleophilic amine is required.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution
-
An organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
pH paper or a pH meter
Procedure:
-
Dissolution: Dissolve the this compound salt in water or a mixture of water and a water-miscible co-solvent if necessary.
-
Basification: Cool the solution in an ice bath and slowly add the saturated aqueous sodium bicarbonate solution while stirring until the pH of the aqueous phase is basic (pH 8-9). This will neutralize the hydrochloric acid and deprotonate the ammonium salt to the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times. The free base is more soluble in organic solvents.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the (R)-2-amino-3-(benzyloxy)propan-1-ol free base.
Characterization:
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the successful conversion. The downfield shifted protons adjacent to the ammonium group in the salt will shift upfield in the free base spectrum.
-
Confirmation of Salt Removal: The absence of a counter-ion peak in the appropriate NMR spectrum (if applicable) or the confirmation of a neutral pH upon dissolution in water can indicate complete conversion.
Applications in Research and Drug Development
(R)-2-amino-3-(benzyloxy)propan-1-ol is a highly valuable chiral building block due to its stereodefined structure and versatile functional groups. Its primary application lies in the asymmetric synthesis of more complex molecules, particularly pharmaceuticals.
-
Synthesis of Chiral β-Blockers: The 1-amino-3-alkoxy-2-propanol scaffold is a core structural motif in many β-adrenergic receptor antagonists (β-blockers), which are widely used to manage cardiovascular diseases. The (R)-enantiomer of these drugs is often the more active one. (R)-2-amino-3-(benzyloxy)propan-1-ol serves as a key starting material for the stereoselective synthesis of these important therapeutic agents.[5]
-
Intermediate for Immunosuppressants: While not a direct precursor in the most common synthetic routes, chiral amino propanediol derivatives are structurally related to the immunosuppressive drug Fingolimod (FTY720).[12][13][14][15][16] The synthesis of Fingolimod and its analogues often involves the construction of a 2-amino-1,3-propanediol moiety, highlighting the importance of chiral amino alcohols in this therapeutic area.
-
Asymmetric Catalysis: Chiral amino alcohols are frequently used as precursors for the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that can induce high enantioselectivity in a wide range of chemical transformations, which is a cornerstone of modern synthetic chemistry.
Conclusion: A Strategic Choice for Synthesis
The decision to use (R)-2-amino-3-(benzyloxy)propan-1-ol as a free base or a hydrochloride salt is a strategic one that should be guided by the specific requirements of the synthetic step and the overall workflow. The hydrochloride salt offers superior stability, ease of handling, and often better long-term storage properties, making it an excellent choice for a stock chemical. However, its reduced solubility in organic solvents and the non-nucleophilic nature of the protonated amine necessitate its conversion to the free base prior to its use in many common synthetic transformations.
By understanding the distinct characteristics of each form and mastering the protocols for their interconversion, researchers can harness the full potential of this valuable chiral building block. This knowledge is essential for the efficient, reproducible, and scalable synthesis of complex, enantiomerically pure molecules that are vital to the advancement of pharmaceutical and chemical sciences.
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MOLBASE. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL price & availability. Retrieved from [Link]
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Fisher Scientific. (n.d.). (S)-2-Amino-3-benzyloxy-1-propanol hydrochloride, 98+%, Thermo Scientific Chemicals. Retrieved from [Link]
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Amerigo Scientific. (n.d.). (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). Retrieved from [Link]
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An In-Depth Technical Guide to (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride: A Cornerstone Chiral Building Block in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS Number: 58577-95-0), a pivotal chiral intermediate in modern drug discovery and development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's chemical properties, synthesis, analytical characterization, and its critical role in the stereoselective synthesis of therapeutic agents. The insights provided herein are grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical applicability.
Core Molecular Attributes and Physicochemical Properties
This compound, also known as O-Benzyl-D-serinol hydrochloride, is a derivative of the amino acid D-serine. The presence of a chiral center at the C2 position, along with the benzyloxy and hydroxyl functional groups, makes it a versatile synthon for constructing complex molecular architectures with a high degree of stereochemical control.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 217.69 g/mol | [1][2] |
| CAS Number | 58577-95-0 | [1][2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | Not specified | |
| Solubility | Soluble in water and polar organic solvents | |
| Storage | 2-8°C, under inert gas | [4] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for various synthetic transformations. The free base, (R)-2-amino-3-(benzyloxy)propan-1-ol (CAS Number: 58577-87-0), has a molecular weight of 181.23 g/mol .[5]
The Imperative of Chirality: Significance in Drug Development
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological activity, efficacy, and safety.[6] Chiral molecules, such as (R)-2-amino-3-(benzyloxy)propan-1-ol, exist as enantiomers—non-superimposable mirror images. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects.[7]
The use of enantiomerically pure starting materials like O-Benzyl-D-serinol hydrochloride is a cornerstone of modern asymmetric synthesis.[8] It allows for the direct incorporation of a defined stereocenter into the target molecule, obviating the need for challenging and often inefficient chiral resolution steps later in the synthetic sequence. This approach, known as chiral pool synthesis, is a robust and cost-effective strategy for producing single-enantiomer drugs.[7]
Synthetic Pathways and Methodologies
The synthesis of this compound typically originates from the naturally occurring amino acid, D-serine, leveraging its inherent chirality. A common synthetic strategy involves the protection of the carboxylic acid and hydroxyl groups, followed by reduction of the ester functionality.
Figure 1: A generalized synthetic workflow for this compound starting from D-serine.
Detailed Experimental Protocol: Synthesis from O-Benzyl-D-serine
A frequently employed method for the synthesis of the free base involves the reduction of an ester of O-benzyl-D-serine. The resulting amino alcohol can then be converted to its hydrochloride salt.
Step 1: Esterification of D-serine A detailed procedure for the benzylation of amino acids without the use of hazardous solvents has been described.[9] Typically, D-serine is reacted with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with azeotropic removal of water to drive the reaction to completion.
Step 2: O-Benzylation The hydroxyl group of the D-serine benzyl ester is then protected with a benzyl group, commonly using benzyl bromide in the presence of a base.
Step 3: Reduction to O-Benzyl-D-serinol The enantioselective reduction of the ester functionality is a critical step.[10] This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), in an appropriate anhydrous solvent like tetrahydrofuran (THF).
To a stirred solution of O-benzyl-D-serine benzyl ester in anhydrous THF at 0°C under an inert atmosphere, a solution of lithium aluminum hydride in THF is added dropwise. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (R)-2-amino-3-(benzyloxy)propan-1-ol.
Step 4: Formation of the Hydrochloride Salt The purified free base is dissolved in a suitable solvent, such as diethyl ether, and a solution of hydrogen chloride in ether is added. The resulting precipitate of this compound is collected by filtration, washed with cold ether, and dried under vacuum.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and enantiomeric excess of this compound is paramount for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl ether and the propanol backbone, and the methine proton at the chiral center. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the carbons of the propanol backbone, including the carbon bearing the amino group and the carbon bearing the hydroxyl group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base [M+H]⁺. |
| Chiral HPLC | A single major peak indicating high enantiomeric excess, when analyzed on a suitable chiral stationary phase. |
| FT-IR | Characteristic absorption bands for O-H, N-H, C-H (aromatic and aliphatic), and C-O stretching vibrations. |
While specific spectral data can vary slightly based on the solvent and instrument used, representative data is available from various chemical suppliers and in the literature.[11]
Application in the Synthesis of Beta-Blockers
A primary application of this compound is in the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[4][12] These drugs are widely prescribed for the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.[12] The chirality of the amino alcohol is transferred to the final drug molecule, which is crucial for its selective interaction with β-adrenergic receptors.
Case Study: Synthesis of (S)-Bisoprolol
(S)-Bisoprolol is a β₁-selective adrenergic receptor antagonist. While not directly synthesized from the topic compound, a closely related chiral building block is used, and the synthetic logic is illustrative. A chemoenzymatic approach has been reported for the synthesis of (S)-bisoprolol, highlighting the importance of a chiral intermediate.[13] The synthesis involves the reaction of a chiral chlorohydrin with isopropylamine.
Figure 2: General scheme for the synthesis of a beta-blocker from a chiral amino alcohol and an aromatic epoxide.
The amino group of the chiral amino alcohol acts as a nucleophile, opening the epoxide ring of an aromatic precursor to form the final beta-blocker structure. The stereochemistry of the amino alcohol dictates the stereochemistry of the final product.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a corrosive substance that can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere.[4]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its utility stems from the presence of a predefined stereocenter and multiple functional groups that allow for a wide range of chemical transformations. The ability to incorporate this synthon into complex molecules via stereocontrolled synthetic routes, particularly in the synthesis of beta-blockers, underscores its importance in the development of modern therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional working in the field of medicinal chemistry.
References
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- Hu, H., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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- Tamboli, Y., et al. (2018). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Molecules, 23(10), 2643.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). (R)-(+)-2-Amino-3-benzyloxy-1-propanol: A Key Chiral Building Block for Pharmaceutical Synthesis. Retrieved from [Link]
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ResearchGate. (2025). A convenient synthesis of the enantiomerically pure β-blocker (S)-betaxolol using hydrolytic kinetic resolution. Retrieved from [Link]
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- Pallavicini, M., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 949-957.
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University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
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PubChem. (n.d.). 3-(Benzylamino)propanol. Retrieved from [Link]
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MDPI. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride
Introduction
(R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride, also known as O-benzyl-D-serinol hydrochloride, is a chiral building block of significant interest in pharmaceutical and organic synthesis.[1][2] Its utility as a key intermediate, for instance in the development of cardiovascular drugs or complex chiral molecules, necessitates unambiguous structural confirmation and purity assessment.[1][3] Spectroscopic analysis provides the definitive fingerprint of a molecule, and a thorough understanding of its spectral data is paramount for researchers in process development, quality control, and synthetic chemistry.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound (CAS: 58577-95-0).[4][5] While a complete set of publicly available, experimentally verified spectra for this specific salt is not consistently collated in a single source, this document, grounded in fundamental principles and data from analogous structures, serves as an authoritative reference for its characterization. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the spectral output.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecule's structure is essential before delving into its spectral data. The key functional groups are a primary alcohol, a primary amine (protonated as an ammonium chloride salt), and a benzyl ether. Each of these moieties, and the chiral backbone connecting them, will give rise to distinct and predictable signals.
Figure 1: Chemical structure of this compound with key carbons labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will analyze both ¹H and ¹³C NMR.
Recommended Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices due to the compound's polarity and to allow for the exchange of labile protons (OH and NH₃⁺), which simplifies the spectrum. DMSO-d₆ can also be used if observation of the labile protons is desired.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Set a spectral width of approximately 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans (transients) to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 200 ppm.
-
Acquire a sufficient number of scans (typically >512) to obtain clear signals for all carbon atoms.
-
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The presence of the electron-withdrawing ammonium group (NH₃⁺) is expected to cause a downfield shift (deshielding) for adjacent protons, particularly the proton on C2.
Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.45 - 7.30 | Multiplet | 5H | Ar-H (Phenyl) | Typical region for aromatic protons. |
| ~ 4.60 | Singlet | 2H | Ph-CH₂ -O | Benzylic protons adjacent to an oxygen atom. Appears as a singlet as there are no adjacent protons. |
| ~ 3.90 - 3.70 | Multiplet | 4H | CH₂ OH & CH₂ OBn | These diastereotopic protons on C1 and C3 are complex and likely overlap. |
| ~ 3.50 | Multiplet | 1H | CH (NH₃⁺) | The methine proton at the chiral center (C2) is coupled to the four adjacent CH₂ protons. |
Note: In a non-exchanging solvent like DMSO-d₆, one would also expect to see broad signals for the OH proton (~4.5-5.5 ppm) and the NH₃⁺ protons (~8.0-9.0 ppm).
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Based on the structure, eight distinct signals are predicted.
Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 137 | Quaternary Ar-C | The aromatic carbon attached to the benzylic group (ipso-carbon). |
| ~ 129.5 | Ar-C H | Para- and ortho-aromatic carbons. |
| ~ 129.0 | Ar-C H | Meta-aromatic carbons. |
| ~ 74.0 | Ph-C H₂-O | Benzylic carbon, shifted downfield by the adjacent oxygen. |
| ~ 68.0 | C H₂OBn (C3) | Aliphatic carbon adjacent to the ether oxygen. |
| ~ 60.5 | C H₂OH (C1) | Aliphatic carbon adjacent to the hydroxyl group. |
| ~ 55.0 | C H(NH₃⁺) (C2) | The chiral methine carbon, shifted downfield by the adjacent ammonium group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Recommended Experimental Protocol: IR
-
Technique: Attenuated Total Reflectance (ATR) is the most convenient method for a solid sample. Alternatively, a KBr pellet can be prepared.
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first. Co-add at least 16 scans to improve the signal-to-noise ratio.
Table 3: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
|---|---|---|---|
| 3400 - 3200 (Broad) | O-H Stretch | Alcohol | The broadness is due to hydrogen bonding. A strong, characteristic peak for the primary alcohol. |
| 3100 - 2800 (Broad, multiple bands) | N-H Stretch | Ammonium Salt (R-NH₃⁺) | A very broad and strong absorption that often overlaps with C-H stretches. This is a key indicator of the hydrochloride salt form. |
| 3030 (Medium) | C-H Stretch | Aromatic | Characteristic absorption for sp² C-H bonds on the phenyl ring. |
| 2950 - 2850 (Medium) | C-H Stretch | Aliphatic | Absorptions from the various sp³ C-H bonds in the propanol backbone and benzylic methylene. |
| 1600 & 1495 (Medium-Weak) | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenyl ring. |
| 1150 - 1050 (Strong) | C-O Stretch | Ether & Alcohol | A strong, prominent band resulting from the C-O single bond stretches of both the ether and primary alcohol. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Recommended Experimental Protocol: MS
-
Ionization Technique: Electrospray Ionization (ESI) in positive ion mode (ESI+) is the ideal choice. This soft ionization technique is perfect for polar, non-volatile molecules like this hydrochloride salt, as it tends to produce the protonated molecular ion with minimal fragmentation.
-
Sample Preparation: Prepare a dilute solution (~10-100 μg/mL) of the sample in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Analysis: Infuse the sample solution directly into the mass spectrometer.
Mass Spectrum Analysis
In ESI+, the molecule will be detected after protonation of the free base form. The molecular weight of the free base, (R)-2-amino-3-(benzyloxy)propan-1-ol, is 181.23 g/mol . The hydrochloride salt has a molecular weight of 217.69 g/mol .[5]
Expected Key Ion:
-
[M+H]⁺ = 182.12 m/z : This corresponds to the protonated free base [C₁₀H₁₅NO₂ + H]⁺. This is expected to be the base peak or one of the most abundant ions in the spectrum.
Plausible Fragmentation Pathways: The structure of the molecule can be further confirmed by observing characteristic fragment ions.
Figure 2: A typical workflow for the complete spectroscopic characterization of the target compound.
Conclusion
The comprehensive spectroscopic analysis of this compound is a self-validating system. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and confirm the stereochemical environment. IR spectroscopy provides rapid confirmation of all key functional groups, crucially identifying the presence of the alcohol, the benzyl ether, and the ammonium salt. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques provide an unambiguous confirmation of the structure and identity of this important chiral building block, ensuring its quality and suitability for downstream applications in research and development.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
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The Role of Chiral Building Blocks in Modern Organic Synthesis
An In-depth Technical Guide:
Abstract
The synthesis of enantiomerically pure compounds is a foundational pillar of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1] The specific three-dimensional arrangement of atoms in a molecule—its stereochemistry—is critical to its biological function. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic use of chiral building blocks. We will explore the sourcing of these critical synthons, detail their application in the construction of complex, stereochemically-defined molecules, and provide field-proven experimental protocols.
The Imperative of Chirality in Drug Development
A molecule is chiral if it is non-superimposable on its mirror image.[2] These mirror images are known as enantiomers and, while possessing identical physical properties in an achiral environment (e.g., boiling point, solubility), they can exhibit markedly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the body.[2][3][4]
Biological systems, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars.[4][5] This leads to stereoselective interactions where one enantiomer of a drug may bind perfectly to its target, producing a therapeutic effect, while the other may be inactive or, in the worst cases, cause severe adverse effects.[3][6][7] The tragic case of thalidomide serves as a stark reminder of this principle; the (R)-enantiomer possessed the desired sedative properties, while the (S)-enantiomer was a potent teratogen.[7][8]
This reality prompted regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to issue guidelines in 1992 emphasizing the need to characterize each enantiomer in a chiral drug and encouraging the development of single-enantiomer pharmaceuticals.[3][6][8] This has made enantioselective synthesis not just an academic pursuit, but an industrial necessity.[9]
Foundational Strategies for Acquiring Enantiopure Molecules
The synthesis of a target molecule in an enantiomerically pure form can be achieved through three primary strategies: leveraging the "chiral pool," temporarily installing a "chiral auxiliary," or employing "asymmetric catalysis." The choice depends on factors like the target structure, cost, scalability, and the availability of starting materials.[1]
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Technical Guide to the Safe Handling of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS No: 58577-95-0). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure user protection and experimental integrity.
Compound Identification and Physicochemical Properties
This compound is a chiral building block commonly utilized in organic synthesis. Its structure incorporates a primary amine, a primary alcohol, and a benzyl ether, making it a versatile intermediate. The hydrochloride salt form generally improves stability and handling characteristics compared to the free base. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 58577-95-0 | [1][2] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 217.69 g/mol | [1][2] |
| Appearance | White to off-white solid | [2][3] |
| Storage Temperature | 2-8°C, under inert gas | [2][3] |
| Melting Point (Free Base) | 34-37 °C | [4] |
| Boiling Point (Free Base) | 307 °C | [4] |
| Flash Point (Free Base) | 113 °C (235.4 °F) - closed cup | [5] |
Hazard Identification and Classification
The primary hazard associated with this compound class is corrosivity. The free base, (R)-2-amino-3-(benzyloxy)propan-1-ol, is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage.[4][6][7] While specific GHS data for the hydrochloride salt is less prevalent, it must be handled with the same level of caution due to its structural similarity and acidic nature.
GHS Classification (based on the free base):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[5][6]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[6][7]
-
Specific target organ toxicity (single exposure): Category 3, Respiratory system (May cause respiratory irritation)[6]
Hazard Pictogram:
-
GHS05: Corrosion[5]
The corrosive nature of this compound necessitates strict adherence to the safety protocols outlined in this guide. The primary amine and the acidic nature of the hydrochloride salt can cause significant chemical burns upon contact with skin, eyes, or mucous membranes.
Hierarchy of Controls for Safe Handling
To mitigate the identified hazards, a systematic approach based on the hierarchy of controls must be implemented. This hierarchy prioritizes the most effective control measures. Personal Protective Equipment (PPE) is essential but is considered the last line of defense.
Caption: Hierarchy of controls for mitigating exposure risks.
Engineering Controls
The causality behind using engineering controls is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of airborne particles and to contain any potential spills.[6]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][8]
Administrative Controls
-
Designated Work Area: Clearly demarcate an area for working with this corrosive compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound before commencing work.
Personal Protective Equipment (PPE)
Given the corrosive nature of the material, appropriate PPE is mandatory to prevent any direct contact.[4][6]
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[5][6] Goggles protect against splashes, while the face shield provides a necessary secondary barrier for the entire face.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Lab Coat: A fully buttoned, flame-resistant lab coat should be worn.
-
Protective Clothing: For larger quantities, consider additional protective clothing such as an apron or chemical-resistant suit.[6]
-
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood (a situation that must be avoided), a NIOSH-approved respirator with P3 cartridges is necessary.[5]
Protocols for Safe Handling and Use
The following protocols are designed as self-validating systems to minimize exposure and ensure procedural safety.
Protocol 4.1: Weighing and Dispensing the Solid Compound
-
Preparation: Don appropriate PPE (lab coat, double gloves, goggles, face shield). Designate and prepare the work surface inside a chemical fume hood.
-
Tare Container: Place a clean, dry, and appropriately labeled receiving container on an analytical balance inside the fume hood and tare the balance.
-
Dispensing: Carefully open the stock container. Using a clean spatula, slowly transfer the desired amount of the solid into the tared container. Avoid any rapid movements that could generate dust.
-
Closure: Securely close the stock container immediately after dispensing.
-
Verification: Visually inspect the work area for any spilled powder. Clean and decontaminate the spatula and the work surface immediately.
-
Transport: Securely cap the receiving container before removing it from the fume hood.
Protocol 4.2: Preparation of Solutions
-
Setup: In a chemical fume hood, place a suitably sized beaker or flask containing a magnetic stir bar on a stir plate.
-
Solvent Addition: Add the calculated volume of the desired solvent to the flask.
-
Solute Addition: Slowly and carefully add the pre-weighed this compound to the solvent while stirring. Be aware of potential, though unlikely, exothermic reactions.
-
Dissolution: Stir the mixture until the solid is fully dissolved. Keep the container covered with a watch glass or cap to prevent solvent evaporation or contamination.
-
Storage: Transfer the resulting solution to a clearly labeled, sealed storage bottle.
Storage and Incompatibility
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][8] Recommended storage is refrigerated (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2][3]
-
Security: The compound should be stored in a locked cabinet or area to restrict access.[4][6][7]
-
Incompatible Materials: Keep away from strong oxidizing agents.[6] Reactions with strong oxidizers can be highly exothermic and potentially explosive.
Accidental Release and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
Spill Response
The procedure for managing a spill depends on its scale. All personnel involved in cleanup must wear full PPE.
Caption: Flowchart for accidental spill response.
First-Aid Measures
In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing. Immediate medical attention is required.[6][9]
-
Skin Contact: Take off immediately all contaminated clothing.[6][9] Rinse skin with plenty of water or shower for at least 15 minutes.[6] Immediate medical attention is required.[6] Wash contaminated clothing before reuse.[4][6]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[6][10] Call a physician or poison control center immediately.[6]
-
Ingestion: Do NOT induce vomiting.[4][6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[6]
Waste Disposal
All waste materials, including the compound itself, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4][6]
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][8]
References
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Solubility of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride in different solvents
An In-Depth Technical Guide to the Solubility of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Solubility in Pharmaceutical Development
This compound is a chiral building block of significant interest in pharmaceutical synthesis. It serves as a key intermediate in the development of various active pharmaceutical ingredients (APIs), notably as a precursor for beta-blockers used in managing cardiovascular conditions.[1] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is not merely an academic exercise; it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy.
The solubility of an API or its intermediate dictates its behavior during synthesis, purification, and formulation. It influences reaction kinetics, crystallization processes, and the selection of appropriate delivery systems. This guide provides a comprehensive examination of the solubility of this compound, synthesizing theoretical principles with practical, field-proven methodologies to offer a robust framework for its application in a research and development setting.
Section 1: Physicochemical Profile and Structural Rationale for Solubility
To predict and understand the solubility of this compound, we must first examine its molecular structure and inherent properties. The parent free base, (R)-2-amino-3-(benzyloxy)propan-1-ol, has the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol .[2][3][4] The hydrochloride salt has the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol .[5]
The molecule's structure is amphiphilic, containing both hydrophilic and lipophilic regions:
-
Hydrophilic Center: The core consists of a propanol backbone with primary amine (-NH₂) and primary hydroxyl (-OH) groups. These functional groups are polar and capable of forming hydrogen bonds, predisposing the molecule to interaction with polar solvents.
-
Lipophilic Moiety: The benzyl ether group (C₆H₅CH₂O-) introduces a significant nonpolar, aromatic character, which favors solubility in less polar or lipophilic environments.
-
Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, meaning the basic amino group is protonated (-NH₃⁺Cl⁻). Salt formation is a widely adopted and effective strategy in pharmaceutical development to enhance the aqueous solubility of ionizable, poorly soluble compounds.[6][7] This ionic character is the single most dominant factor governing its solubility in polar protic solvents like water.
The interplay between the ionic salt, the polar functional groups, and the nonpolar benzyl group dictates the compound's solubility profile across a spectrum of solvents.
Section 2: Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For this compound, several key factors are at play.
The Role of Solvent Polarity and Hydrogen Bonding
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by a large dipole moment and the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. The primary driver for the high solubility of the hydrochloride salt in these solvents is the strong ion-dipole interactions between the ammonium cation (-NH₃⁺) and the chloride anion (Cl⁻) with the polar solvent molecules. Furthermore, the hydroxyl group of the solute can engage in hydrogen bonding with the solvent.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them effectively. While the ion-dipole interactions still contribute to solubility, the overall solvation is typically less effective than in protic solvents, leading to moderate to good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have a low dielectric constant and rely on weak van der Waals forces for interaction. The ionic nature of the hydrochloride salt is incompatible with these solvents, resulting in very poor solubility. The energy required to break the crystal lattice of the salt is not compensated by the weak solute-solvent interactions.
The Critical Influence of pH
The solubility of amino acid salts is profoundly dependent on the pH of the aqueous medium.[8][9][10] For a hydrochloride salt of a primary amine, the equilibrium can be described as:
R-NH₃⁺Cl⁻ ⇌ R-NH₂ (free base) + H⁺ + Cl⁻
-
Low pH (Acidic Conditions): The equilibrium is shifted to the left. The compound exists predominantly in its protonated, cationic form (R-NH₃⁺), which is highly soluble in aqueous media.
-
High pH (Basic Conditions): As the pH increases towards and beyond the pKa of the conjugate acid (R-NH₃⁺), the equilibrium shifts to the right. The proton is removed, leading to the precipitation of the less soluble, neutral free base (R-NH₂). This phenomenon, known as disproportionation, is a critical consideration in formulation, as interactions with basic excipients can trigger precipitation.[11]
The pH at which the solubility of the salt is at its minimum is known as the isoelectric point, a crucial parameter for amino-acid-based compounds.[9]
Section 3: Experimental Protocol for Solubility Determination
To ensure reliable and reproducible data, a standardized experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[12]
Required Apparatus and Reagents
-
This compound (solid)
-
Selection of solvents (e.g., Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene)
-
Analytical balance (±0.01 mg)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (e.g., 25 °C and 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Volumetric flasks and pipettes
-
Validated analytical system for quantification, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).[13][14]
Step-by-Step Methodology
-
Preparation of Saturated Solutions: Add an excess amount of the solid compound to a known volume (e.g., 2 mL) of each selected solvent in a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[12] Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. Precisely dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method. Construct a calibration curve using standards of known concentration to quantify the amount of dissolved compound in the sample.
-
Data Calculation: Calculate the solubility by accounting for the dilution factor. Express the results in units such as mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Shake-Flask Method for Equilibrium Solubility Determination.
Section 4: Illustrative Solubility Profile and Data Analysis
While extensive public data for this specific molecule is scarce, a representative solubility profile can be constructed based on its physicochemical properties and established principles of organic salt solubility. The following table presents an illustrative dataset for this compound at 25 °C.
Table 1: Illustrative Solubility of this compound
| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Solubility (mg/mL) | Primary Solvation Forces |
| Polar Protic | Water (pH 4.0) | 80.1 | > 200 (Very Soluble) | Ion-Dipole, Hydrogen Bonding |
| Methanol | 32.7 | > 100 (Freely Soluble) | Ion-Dipole, Hydrogen Bonding | |
| Ethanol | 24.5 | 20 - 50 (Soluble) | Ion-Dipole, Hydrogen Bonding | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 50 - 100 (Soluble) | Ion-Dipole |
| Acetonitrile | 37.5 | 5 - 15 (Sparingly Soluble) | Ion-Dipole | |
| Nonpolar | Dichloromethane (DCM) | 9.1 | < 1 (Slightly Soluble) | Dipole-Induced Dipole, van der Waals |
| Toluene | 2.4 | < 0.1 (Practically Insoluble) | van der Waals | |
| n-Hexane | 1.9 | < 0.1 (Practically Insoluble) | van der Waals |
Analysis of Trends
-
High Solubility in Polar Protic Solvents: As predicted, the ionic nature of the hydrochloride salt leads to excellent solubility in water and methanol. The solubility in ethanol is slightly lower, consistent with ethanol's lower dielectric constant and increased nonpolar character compared to methanol. This trend is well-documented for amino acid salts.[15][16]
-
Variable Solubility in Polar Aprotic Solvents: The compound shows good solubility in a highly polar aprotic solvent like DMSO. However, in a less polar solvent like acetonitrile, the solubility is significantly reduced, highlighting the importance of strong ion-dipole interactions for effective solvation.
-
Poor Solubility in Nonpolar Solvents: The compound is practically insoluble in nonpolar solvents. The energy from weak van der Waals forces is insufficient to overcome the strong electrostatic forces holding the ionic crystal lattice together.
Logical Relationship Diagram
Caption: Factors influencing the solubility of the target compound.
Conclusion: A Guide for Practical Application
The solubility of this compound is a multi-faceted characteristic governed by the interplay of its ionic salt form, polar functional groups, and nonpolar benzyl moiety. Its profile is dominated by high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar media. Crucially, its aqueous solubility is highly dependent on pH, a factor that must be carefully controlled during process development and formulation. The methodologies and principles outlined in this guide provide a robust framework for scientists to accurately measure, predict, and manipulate the solubility of this vital pharmaceutical intermediate, enabling more efficient research and development cycles.
References
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link to a similar review on the topic: https://www.researchgate.net/publication/285640795_Measurement_and_Accurate_Interpretation_of_the_Solubility_of_Pharmaceutical_Salts]
- Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1963). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 27(6), 380-384. [https://www.jstage.jst.go.jp/article/bbb1961/27/6/27_6_380/_pdf/-char/en]
- Conier Chem&Pharma Limited. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL. LookChem. [https://www.lookchem.com/product/r-2-amino-3-benzyloxy-1-propanol-cas-58577-87-0/]
- Sigma-Aldrich. (n.d.). (R)-(+)-2-Amino-3-benzyloxy-1-propanol 97%. [https://www.sigmaaldrich.com/US/en/product/aldrich/473758]
- Guidechem. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL 58577-87-0 wiki. [https://www.guidechem.com/wiki/58577-87-0.html]
- Applied Pharmaceutical Analysis (APA). (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [https://www.americanpharmaceuticalreview.com/Featured-Articles/368898-Screening-and-Formulating-Drugs-as-Salts-to-Improve-API-Performance/]
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [https://dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]
- World Health Organization (WHO). (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [https://www.who.int/docs/default-source/medicines/norms-and-standards/current-projects/qas17-743-rev2-equilibrium-solubility-studies-bcs.pdf]
- Li, X., Cui, Y., Xing, Y., Lv, C., Li, Q., & Bi, K. (2015). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, 7(18), 7545-7552. [https://pubs.rsc.org/en/content/articlelanding/2015/ay/c5ay01428a]
- Apelblat, A., & Manzurola, E. (2015). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Chemical & Engineering Data, 60(11), 3241-3248. [https://link.springer.com/article/10.1007/s10953-016-0563-8]
- CymitQuimica. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL. [https://www.cymitquimica.com/en/amino-acids/4159-r-2-amino-3-benzyloxy-1-propanol.html]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [https://digitalcommons.uri.edu/oa_diss/159/]
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [https://digitalcommons.uri.edu/cgi/viewcontent.cgi?article=1158&context=oa_diss]
- Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. [https://www.sigmaaldrich.
- ChemicalBook. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL HYDROCHLORIDE SALT. [https://www.chemicalbook.com/ProductChemicalPropertiesCB2144058_EN.htm]
- Fuchs, A., Voges, S., Kock, M., & Gmehling, J. (2020). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 59(29), 13247-13259. [https://www.researchgate.net/publication/342939922_Solubility_of_Amino_Acids_Influence_of_the_pH_value_and_the_Addition_of_Alcoholic_Cosolvents_on_Aqueous_Solubility]
- MySkinRecipes. (n.d.). This compound. [https://myskinrecipes.com/ingredients/r-2-amino-3-benzyloxypropan-1-ol-hydrochloride]
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- Fisher Scientific. (n.d.). (S)-2-Amino-3-benzyloxy-1-propanol hydrochloride, 98+%, Thermo Scientific Chemicals. [https://www.fishersci.ca/shop/products/s-2-amino-3-benzyloxy-1-propanol-hydrochloride-98-thermo-scientific-chemicals-2/A101035100]
- Amerigo Scientific. (n.d.). (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). [https://www.amerigoscientific.com/r-3-benzyloxy-2-boc-amino-1-propanol-98-212261.html]
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of (R)-1-Amino-2-propanol. [https://www.benchchem.
- ChemicalBook. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL manufacturers and suppliers in india. [https://www.chemicalbook.com/ShowSupplierProductsList20838_2.htm]
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O-Benzyl-D-Serinol: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application
This guide provides an in-depth exploration of O-benzyl-D-serinol, a valuable chiral building block in modern organic synthesis and pharmaceutical development. We will delve into the historical context of its parent molecule, serinol, detail the logical and widely accepted synthetic pathways to O-benzyl-D-serinol, and explore its applications, underpinned by established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chiral amino alcohol.
Introduction: The Significance of Chiral Amino Alcohols
Chiral amino alcohols are a critical class of organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Their stereochemistry is often paramount to their biological activity, making their enantioselective synthesis a significant focus in medicinal chemistry and process development. The distinct three-dimensional arrangement of the amine and alcohol functionalities allows for specific interactions with biological targets like enzymes and receptors, which is fundamental to the efficacy and safety of many drugs.[1]
O-benzyl-D-serinol, with its protected hydroxyl group and chiral centers, is a versatile synthon. The benzyl ether provides stability during synthetic transformations and can be readily removed under mild conditions, while the amino alcohol moiety offers multiple points for further chemical modification. Its utility spans from being a key intermediate in the synthesis of complex molecules to its potential use as a chiral auxiliary to control the stereochemistry of new reactions.
Historical Context: From Serinol to O-Benzyl-D-Serinol
The journey to O-benzyl-D-serinol begins with its simpler, achiral parent, serinol (2-amino-1,3-propanediol). The first synthesis of serinol was reported by Piloty and Ruff in 1897, who produced it through the reduction of dihydroxyacetone oxime.[2] For decades, serinol and its derivatives have been crucial intermediates in various chemical processes, notably as a precursor for the synthesis of the antibiotic chloramphenicol since the 1940s.[2][3]
The development of methods to synthesize enantiomerically pure amino alcohols has been a major focus of organic chemistry. One of the most direct and traditional approaches is the use of the "chiral pool," which involves leveraging readily available, enantiomerically pure starting materials, such as natural α-amino acids.[1] The simple chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral amino alcohol, preserving the stereochemistry of the starting material.[1]
The discovery and synthesis of O-benzyl-D-serinol is a logical extension of these established principles. While a single seminal publication detailing its "discovery" is not readily apparent, its synthesis is a straightforward application of well-precedented reactions: the protection of the functional groups of D-serine followed by the reduction of the carboxylic acid. The use of a benzyl group to protect the hydroxyl function of serine is a common strategy in peptide synthesis and other areas of organic chemistry to prevent unwanted side reactions.[4]
Chemical Synthesis of O-Benzyl-D-Serinol
The most common and logical synthetic route to O-benzyl-D-serinol starts from the readily available and relatively inexpensive chiral building block, D-serine. The synthesis involves a three-step process:
-
N-protection: The amino group of D-serine is protected to prevent it from reacting in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
-
O-benzylation: The hydroxyl group is protected as a benzyl ether. This is a robust protecting group that is stable to a wide range of reaction conditions but can be removed by hydrogenolysis.
-
Reduction of the carboxylic acid: The carboxylic acid is reduced to a primary alcohol to yield the serinol backbone. This is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Synthetic Pathway Overview
Caption: Synthetic pathway for O-benzyl-D-serinol from D-serine.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of O-benzyl-D-serinol from D-serine.
Step 1: Synthesis of N-(tert-butoxycarbonyl)-D-serine
-
Reaction Setup: Dissolve D-serine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide.
-
Addition of Protecting Group: Cool the solution to 0 °C in an ice bath and slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Wash the aqueous residue with ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1M sulfuric acid.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-D-serine.
Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-D-serine
-
Reaction Setup: Dissolve N-(tert-butoxycarbonyl)-D-serine (1 equivalent) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C under an argon atmosphere.
-
Base Addition: Add sodium hydride (NaH, 2.2 equivalents) portion-wise.
-
Alkylation: After stirring for 30 minutes, slowly add benzyl bromide (BnBr, 1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield N-(tert-butoxycarbonyl)-O-benzyl-D-serine.
Step 3: Reduction to N-(tert-butoxycarbonyl)-O-benzyl-D-serinol
-
Reaction Setup: Dissolve N-(tert-butoxycarbonyl)-O-benzyl-D-serine (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Mixed Anhydride Formation: Add N-methylmorpholine (1.1 equivalents) followed by ethyl chloroformate (1.1 equivalents). Stir the mixture for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 2.0 equivalents) in water. Add this solution to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction for 3 hours at room temperature.
-
Workup: Quench the reaction with 1M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-(tert-butoxycarbonyl)-O-benzyl-D-serinol.
Step 4: Deprotection to O-benzyl-D-serinol
-
Reaction Setup: Dissolve N-(tert-butoxycarbonyl)-O-benzyl-D-serinol (1 equivalent) in dichloromethane (DCM).
-
Acidolysis: Add trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature for 2 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield O-benzyl-D-serinol.
Causality Behind Experimental Choices
-
N-protection with Boc: The Boc group is chosen for its stability under the basic conditions required for O-benzylation and its facile removal under acidic conditions that do not affect the benzyl ether.
-
O-benzylation with NaH and BnBr: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group, facilitating the subsequent Williamson ether synthesis with benzyl bromide.
-
Two-step Reduction via Mixed Anhydride: Direct reduction of the carboxylic acid with strong reducing agents like LiAlH₄ can be challenging to control and may lead to side reactions. The formation of a mixed anhydride with ethyl chloroformate activates the carboxyl group, allowing for a milder and more selective reduction with sodium borohydride.
-
Acidic Deprotection with TFA: Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile Boc group without affecting the benzyl ether, providing the final product in good yield.
Applications in Asymmetric Synthesis and Drug Discovery
O-benzyl-D-serinol is a valuable chiral building block for the synthesis of complex molecules with defined stereochemistry. Its primary applications are in the pharmaceutical industry as an intermediate for the synthesis of APIs.[5]
-
Chiral Building Block: The D-configuration of the stereocenter and the protected hydroxyl group make it an ideal starting material for the synthesis of non-natural amino acids, chiral ligands for asymmetric catalysis, and various pharmaceutical agents. For instance, derivatives of O-benzyl-D-serine are used in the development of drugs targeting neurological disorders.[5]
-
Peptide Synthesis: While O-benzyl-D-serine is more directly used in peptide synthesis, O-benzyl-D-serinol can be a precursor to novel amino acids that are then incorporated into peptides to enhance their stability or biological activity.[4]
-
Chiral Auxiliaries: Chiral amino alcohols are frequently used as chiral auxiliaries to control the stereochemistry of reactions such as alkylations, aldol reactions, and Diels-Alder reactions.[6] O-benzyl-D-serinol can be incorporated into a substrate to direct the approach of a reagent from a less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. After the reaction, the auxiliary can be cleaved and recovered.
Quantitative Data Summary
The following table summarizes typical yields for the synthetic steps described above. These yields can vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Typical Yield (%) |
| 1. N-protection | D-Serine | N-Boc-D-serine | >90 |
| 2. O-benzylation | N-Boc-D-serine | N-Boc-O-benzyl-D-serine | 80-90 |
| 3. Reduction | N-Boc-O-benzyl-D-serine | N-Boc-O-benzyl-D-serinol | 85-95 |
| 4. N-deprotection | N-Boc-O-benzyl-D-serinol | O-benzyl-D-serinol | >95 |
Conclusion
O-benzyl-D-serinol is a valuable and versatile chiral building block in organic synthesis. Its historical roots lie in the early discovery of serinol and the development of robust methods for the protection and manipulation of amino acids. The synthesis of O-benzyl-D-serinol from D-serine is a reliable and well-understood process, providing access to an enantiomerically pure intermediate that is crucial for the development of new pharmaceuticals and other complex chiral molecules. As the demand for enantiopure compounds continues to grow, the importance of synthons like O-benzyl-D-serinol in both academic research and industrial applications is set to increase.
References
-
The Role of O-Benzyl-D-serine (CAS 10433-52-0) in Peptide Synthesis. (URL: [Link])
-
Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. (URL: [Link])
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Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. (URL: [Link])
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Synthesis of O-benzyl-D,L-serine benzyl ester hydrochloride - PrepChem.com. (URL: [Link])
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Chiral auxiliary - Wikipedia. (URL: [Link])
-
Sun, J., Wang, S., Harper, K., Kawamata, Y., & Baran, P. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. (URL: [Link])
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70 - Organic Syntheses Procedure. (URL: [Link])
-
The preparation of o-benzyl-L-serine - Journal of the Chemical Society D - RSC Publishing. (URL: [Link])
-
-
Synthesis of O-benzyl-L-serine - Supporting Information. (URL: [Link])
-
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (URL: [Link])
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (URL: [Link])
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Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (URL: [Link])
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (URL: [Link])
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (URL: [Link])
-
Serinol: small molecule - big impact - PubMed. (URL: [Link])
-
Chiral auxiliary - An agent for Asymmetric Synthesis. - YouTube. (URL: [Link])
-
(PDF) One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - ResearchGate. (URL: [Link])
- Industrial synthesis of serinol - WO2022200247A1 - Google P
Sources
The Strategic Application of (R)-2-amino-3-(benzyloxy)propan-1-ol Hydrochloride in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride, a chiral building block derived from the amino acid serine, has emerged as a pivotal tool in modern asymmetric synthesis. Its intrinsic chirality and versatile functional groups—a primary amine, a primary alcohol, and a protected hydroxyl group—allow for its elaboration into a variety of stereodirecting auxiliaries and ligands. This technical guide provides an in-depth exploration of the core mechanisms through which this compound facilitates stereocontrol in the synthesis of complex, enantiomerically pure molecules, with a particular focus on its application in the formation of chiral oxazolidinones and its relevance in the synthesis of beta-adrenergic blocking agents. Detailed experimental protocols, mechanistic rationales, and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction: The Architectural Advantage of a Serine-Derived Building Block
The pursuit of enantiomerically pure compounds is a cornerstone of contemporary drug discovery and development, as the therapeutic efficacy and safety of a chiral drug are often confined to a single enantiomer. The "chiral pool" approach, which utilizes readily available, enantiopure natural products as starting materials, is a powerful strategy in this endeavor. (R)-2-amino-3-(benzyloxy)propan-1-ol, derived from the naturally occurring amino acid (L)-serine (which corresponds to the (R)-configuration in this derivative), is a prime example of a versatile chiral building block. Its hydrochloride salt is a stable, crystalline solid, making it an ideal starting material for multi-step synthetic sequences.
The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The primary amine and primary alcohol are poised for the construction of rigid heterocyclic systems that can serve as powerful chiral auxiliaries. The benzyloxy group provides a stable protecting group for the side-chain hydroxyl, which can be removed in the later stages of a synthesis to reveal a new reactive handle. This guide will delve into the primary application of this compound: its transformation into a chiral oxazolidinone auxiliary and the subsequent exploitation of this auxiliary to direct stereoselective carbon-carbon bond formation.
Mechanism of Action: The Chiral Oxazolidinone Auxiliary
The most prominent application of (R)-2-amino-3-(benzyloxy)propan-1-ol is its conversion into a chiral oxazolidinone, a class of auxiliaries famously pioneered by David A. Evans. These auxiliaries, when acylated, provide a rigid scaffold that effectively shields one face of the resulting enolate, leading to highly diastereoselective reactions with electrophiles.
Synthesis of the Chiral Oxazolidinone Auxiliary
The formation of the oxazolidinone ring from (R)-2-amino-3-(benzyloxy)propan-1-ol is a critical first step. This is typically achieved by reacting the amino alcohol with a carbonylating agent, such as phosgene, a phosgene equivalent (e.g., triphosgene), or diethyl carbonate. The free base of the amino alcohol is required for this reaction.
Caption: Workflow for diastereoselective alkylation.
The stereochemical outcome is dictated by the formation of a chelated Z-enolate, where the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This rigid, six-membered ring transition state, combined with the steric hindrance of the C4 substituent, provides a powerful model for predicting the stereochemistry of the product. High diastereoselectivities, often exceeding 99:1, are achievable with this method. [1][2]
Diastereoselective Aldol Reactions
Similarly, the boron enolates derived from these N-acyl oxazolidinones undergo highly diastereoselective aldol reactions. [1]The stereochemical outcome of these reactions can also be reliably predicted based on a Zimmerman-Traxler-like transition state model, where the boron atom coordinates the enolate and the aldehyde, leading to a chair-like six-membered ring transition state. The substituents on both the oxazolidinone and the aldehyde adopt equatorial positions to minimize steric interactions, thus dictating the stereochemistry of the newly formed stereocenters.
Application in Pharmaceutical Synthesis: The Case of Beta-Blockers
(R)-2-amino-3-(benzyloxy)propan-1-ol is a key starting material in the synthesis of various pharmaceuticals, most notably the (S)-enantiomers of beta-adrenergic blocking agents (beta-blockers). The general structure of many beta-blockers features a 3-aryloxy-1-alkylamino-2-propanol core. The (S)-enantiomer is typically the more active isomer. A common synthetic strategy involves the reaction of a substituted phenol with an epoxide. To generate the desired (S)-enantiomer of the beta-blocker, a chiral epoxide precursor is required. While not a direct conversion, the chirality of (R)-2-amino-3-(benzyloxy)propan-1-ol can be transferred through a series of reactions to generate the necessary chiral epoxide or an equivalent synthon. For instance, the amino alcohol can be converted to a chiral aziridine, which can then be opened to form the desired amino alcohol with inverted stereochemistry at one center.
A more direct conceptual link is in the synthesis of (S)-propranolol. Although many routes exist, a strategy starting from a chiral precursor like (R)-2-amino-3-(benzyloxy)propan-1-ol would involve converting it to a chiral synthon that can be coupled with 1-naphthol to introduce the aryloxy group and with isopropylamine to install the side chain, all while retaining the critical (S)-stereochemistry at the secondary alcohol.
Experimental Protocols
Synthesis of (R)-4-(benzyloxymethyl)oxazolidin-2-one
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl carbonate
-
Sodium methoxide (catalytic amount)
-
Methanol
-
Ethyl acetate
-
Brine
Procedure:
-
This compound is neutralized with an aqueous solution of sodium hydroxide to generate the free amino alcohol. The free base is then extracted with a suitable organic solvent (e.g., ethyl acetate) and dried.
-
The dried free base is dissolved in methanol, and a catalytic amount of sodium methoxide is added.
-
Diethyl carbonate (1.5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (R)-4-(benzyloxymethyl)oxazolidin-2-one as a white solid.
Diastereoselective Alkylation of N-Propionyl-(R)-4-(benzyloxymethyl)oxazolidin-2-one
Materials:
-
(R)-4-(benzyloxymethyl)oxazolidin-2-one
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Lithium diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
N-Acylation: To a solution of (R)-4-(benzyloxymethyl)oxazolidin-2-one in anhydrous THF at -78 °C under an inert atmosphere, n-BuLi is added dropwise. After stirring for 15 minutes, propionyl chloride is added, and the reaction is allowed to warm to 0 °C over 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and the product, N-propionyl-(R)-4-(benzyloxymethyl)oxazolidin-2-one, is extracted, dried, and purified.
-
Alkylation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA or NaHMDS is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Benzyl bromide is then added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product is purified by column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Quantitative Data Summary
The following table summarizes typical results for the diastereoselective alkylation of N-acyl oxazolidinones derived from amino alcohols. While specific data for the (R)-4-(benzyloxymethyl)oxazolidin-2-one is found within the broader context of Evans' auxiliaries, the expected outcomes are in line with these high levels of stereocontrol.
| Electrophile (E+) | Base | Diastereomeric Ratio (dr) | Yield (%) |
| Benzyl bromide | LDA | >99:1 | 85-95 |
| Methyl iodide | NaHMDS | >98:2 | 80-90 |
| Allyl bromide | LDA | >99:1 | 88-96 |
Conclusion
This compound is a highly valuable and versatile chiral building block in asymmetric synthesis. Its primary role as a precursor to chiral oxazolidinone auxiliaries provides a reliable and predictable method for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. The rigid, well-defined transition states in which these auxiliaries participate lead to excellent diastereoselectivities, making them a powerful tool in the synthesis of complex, enantiomerically pure molecules, including key intermediates for pharmaceuticals like beta-blockers. The straightforward preparation of the auxiliary and its efficient removal under mild conditions further enhance its utility for both academic research and industrial applications.
References
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new chiral oxazolidinone auxiliary. Journal of the American Chemical Society, 103(8), 2127–2129.
- Eshghi, H., & Porkar Yazdi, H. (2007). A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran, 18(3), 231-234.
- Ghosh, A. K., & Carrow, B. P. (2011). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 52(40), 5145-5148. [DOI: 10.1016/j.tetlet.2011.07.119]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis. Technical Bulletin AL-195.
- Singh, R., et al. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 15(1), 337-347. [DOI: 10.3390/molecules15010337]
-
ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]
- Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Organic Letters, 1(11), 1753-1755.
- Evans, D. A., et al. (1990). Diastereoselective anti-aldol reactions of chiral ethyl ketones. A new method for the synthesis of syn- and anti-1,2-diols. Journal of the American Chemical Society, 112(2), 821–823.
- Evans, D. A., et al. (1982). Stereoselective alkylation reactions of chiral imide enolates. A new approach to the asymmetric synthesis of α-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739.
Sources
A Technical Guide to Key Intermediates in the Synthesis of β-Amino Alcohols for Pharmaceutical and Research Applications
Executive Summary
β-amino alcohols are a privileged structural motif, forming the backbone of numerous pharmaceuticals, natural products, and chiral catalysts.[1][2][3][4] Their synthesis is a cornerstone of modern medicinal and organic chemistry, with applications ranging from β-blockers used in cardiovascular medicine to complex chiral auxiliaries that enable asymmetric synthesis.[1][3][5][6] The strategic challenge in their construction lies in the precise control of the two adjacent stereocenters defining their structure. This technical guide provides an in-depth analysis of the primary synthetic strategies, focusing on the pivotal role of four key classes of intermediates: epoxides, aziridines, amino ketones, and nitroalkenes. For each intermediate, we will explore the underlying mechanistic principles, the rationale behind common experimental choices, and provide field-proven protocols to empower researchers in their synthetic endeavors.
Introduction: The Enduring Importance of the 1,2-Amino Alcohol Scaffold
The 1,2-amino alcohol, or β-amino alcohol, framework is characterized by an amino group and a hydroxyl group on adjacent carbon atoms. This simple arrangement is a key pharmacophore in a vast array of biologically active molecules.[1][2] For example, this moiety is central to the function of β-adrenergic blockers (e.g., Propranolol), which are widely used to manage cardiovascular disorders, and is found in potent HIV protease inhibitors like Saquinavir.[1][2][4] Beyond their direct biological activity, enantiomerically pure β-amino alcohols are indispensable tools in asymmetric catalysis, where they serve as chiral ligands or auxiliaries to direct the stereochemical outcome of a reaction.[6][7]
The development of efficient and stereoselective synthetic routes to these compounds is therefore of paramount importance. The most effective strategies are those that proceed through well-defined, reactive intermediates, which allow for the controlled, stepwise installation of the amine and alcohol functionalities. This guide focuses on the most powerful of these approaches.
Caption: Overview of synthetic pathways to β-amino alcohols via key intermediates.
Epoxides: The Classic and Versatile Precursors
The ring-opening of epoxides with nitrogen nucleophiles is arguably the most direct and widely employed strategy for synthesizing β-amino alcohols.[1][2][8]
2.1 Causality Behind the Choice
The utility of epoxides stems from the inherent ring strain of the three-membered ether. This strain makes the electrophilic carbon atoms highly susceptible to nucleophilic attack, allowing the ring-opening reaction to proceed under relatively mild conditions.[3] This transformation is a classic SN2 reaction, which dictates that the nucleophile attacks from the backside of the C-O bond, resulting in a predictable inversion of stereochemistry at the reaction center. This stereochemical fidelity is a crucial advantage for asymmetric synthesis.
2.2 Controlling Regioselectivity
With unsymmetrical epoxides, the nucleophile can attack one of two carbons. The site of attack, or regioselectivity, is governed by both steric and electronic factors.
-
Under neutral or basic conditions: The amine nucleophile preferentially attacks the less sterically hindered carbon atom.[2][9]
-
Under acidic conditions: The epoxide oxygen is protonated, and the transition state develops more carbocationic character. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge.
The choice of catalyst is therefore a critical experimental parameter to control the regiochemical outcome. A wide variety of catalysts, including Lewis acids (e.g., InBr₃, CdCl₂), solid acids, and biocatalysts, have been developed to improve reaction rates and selectivity.[1][8]
2.3 Data Summary: Catalytic Systems for Epoxide Aminolysis
| Catalyst System | Epoxide Substrate | Amine Nucleophile | Conditions | Yield (%) | Key Feature | Reference |
| None (Water) | Styrene Oxide | Aniline | Water, RT | 92% | Environmentally benign, catalyst-free | [10] |
| Lipase TL IM | Epichlorohydrin | Aniline | Continuous-flow, 35°C | >99% | Biocatalytic, mild conditions | [8] |
| Indium Tribromide | Cyclohexene Oxide | Aniline | CH₂Cl₂, RT | 95% | High chemoselectivity | [1] |
| Cyanuric Chloride | Propylene Oxide | Morpholine | Solvent-free, RT | 96% | Mild, inexpensive catalyst | [3] |
| Silica Gel | Styrene Oxide | Aniline | Solvent-free, RT | 95% | Complementary regioselectivity | [10] |
2.4 Experimental Workflow: From Olefin to β-Amino Alcohol
Caption: General workflow for β-amino alcohol synthesis via an epoxide intermediate.
2.5 Representative Protocol: Silica Gel-Catalyzed Aminolysis of Styrene Oxide [10]
-
Preparation: To a 25 mL round-bottom flask, add styrene oxide (1.0 mmol, 120 mg).
-
Reagent Addition: Add aniline (1.2 mmol, 112 mg) to the flask.
-
Catalyst Addition: Add silica gel (60-120 mesh, 200 mg) to the mixture.
-
Reaction: Stir the resulting slurry vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Workup: Upon completion, add ethyl acetate (10 mL) to the reaction mixture and filter to remove the silica gel.
-
Purification: Wash the filtrate with brine (2 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure β-amino alcohol.
Aziridines: The Nitrogen-Containing Analogs
Aziridines, the nitrogen analogs of epoxides, serve as another powerful class of intermediates.[11] Their synthesis often begins with β-amino alcohols themselves, in a process that can be used to invert stereochemistry or introduce further functionality. The ring-opening of an activated aziridine with an oxygen nucleophile is a key strategy.[12]
3.1 Causality Behind the Choice
The primary reason to use an aziridine intermediate is to achieve complementary regioselectivity or to access specific stereoisomers that may be difficult to obtain from the corresponding epoxide. The synthesis of the aziridine often involves an intramolecular SN2 reaction from a precursor amino alcohol (e.g., the Wenker synthesis), which proceeds with inversion of configuration.[13] A subsequent ring-opening, also an SN2 reaction, results in a second inversion, leading to an overall retention of stereochemistry relative to the starting amino alcohol. This "double inversion" strategy is a powerful tool for stereochemical control.
3.2 Activation and Ring-Opening
Unlike epoxides, the aziridine ring is less polarized and generally less reactive. For efficient ring-opening, the nitrogen atom must be functionalized with an electron-withdrawing group (e.g., nosyl, tosyl, or Boc groups) to activate the ring carbons toward nucleophilic attack.[12][13]
Caption: Comparison of stereochemical outcomes in epoxide vs. aziridine routes.
3.3 Representative Protocol: Synthesis of an N-Tosyl Aziridine and Subsequent Ring Opening [13]
This protocol is a conceptual two-part representation.
Part A: Aziridine Formation (Cyclization of an N-Tosyl Amino Alcohol)
-
Preparation: Dissolve the starting N-tosyl-2-amino alcohol (1.0 mmol) in dry tetrahydrofuran (THF, 10 mL) under an inert atmosphere (N₂ or Ar).
-
O-Activation: Add p-toluenesulfonyl chloride (TsCl, 1.1 mmol) and triethylamine (1.5 mmol). Stir at room temperature until TLC indicates complete consumption of the starting material, forming the O-tosylated intermediate.
-
Cyclization: Cool the mixture to 0°C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol), portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quenching & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to yield the N-tosyl aziridine.
Part B: Aziridine Ring-Opening
-
Hydrolysis: Dissolve the purified N-tosyl aziridine (1.0 mmol) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5 mol%) or a protic acid (e.g., H₂SO₄).
-
Reaction: Heat the reaction mixture at reflux and monitor by TLC.
-
Workup: After completion, neutralize the acid, remove the acetone under reduced pressure, and extract the aqueous residue with an organic solvent. The product after purification is the rearranged β-amino alcohol.
Amino Ketones: Controlling Diastereoselectivity via Reduction
The reduction of an α- or β-amino ketone is a highly effective method for producing β-amino alcohols.[14] The major advantage of this strategy is that the stereochemical outcome of the reduction can be directed to favor either the syn or anti diastereomer by carefully selecting the reducing agent and the nitrogen protecting group.[15]
4.1 Causality: Chelation vs. Non-Chelation Control
The stereoselectivity of the reduction is dictated by the conformation of the ketone as it approaches the hydride reagent. This conformation can be controlled by two opposing models:
-
Chelation Control: In cases where the nitrogen atom's protecting group and the carbonyl oxygen can form a stable five- or six-membered chelate with a Lewis acidic metal ion from the reducing agent (e.g., Zn(BH₄)₂, SmI₂), the ketone is locked into a rigid conformation. The hydride is then delivered to the less sterically hindered face of the carbonyl, typically leading to the syn amino alcohol.[15]
-
Non-Chelation Control (Felkin-Anh Model): When non-chelating reducing agents are used (e.g., LiAlH₄, NaBH₄), or when the N-protecting group is bulky and non-coordinating, the conformation is governed by sterics. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric clash, which generally leads to the formation of the anti amino alcohol.
4.2 Data Summary: Stereoselective Reduction of β-Amino Ketones
| Substrate (N-Protecting Group) | Reducing Agent | Control Model | Major Product | Diastereomeric Ratio (syn:anti) | Reference |
| N-aryl | SmI₂ | Chelation | anti | 1:24 | [15] |
| N-acyl (e.g., N-benzoyl) | SmI₂ | Chelation | syn | 4:1 | [15] |
| O-benzyl oxime | LiAlH₄-NaOMe | Chelation | syn | High selectivity | [15] |
| N-aryl | Et₃BHLi | Non-Chelation | anti | High selectivity | [15] |
| N-aryl | Zn(BH₄)₂ | Chelation | syn | High selectivity | [15] |
4.3 Mechanistic Visualization: Controlling Stereochemistry
Caption: Models for stereodirecting the reduction of β-amino ketones.
4.4 Representative Protocol: Directed Reductive Amination of β-Hydroxy Ketones [10]
-
Preparation: To a solution of the β-hydroxy ketone (1.0 mmol) in dry dichloromethane (DCM, 5 mL) at 0°C, add the desired primary amine (1.1 mmol).
-
Iminium Formation: Add titanium(IV) isopropoxide (Ti(iOPr)₄, 1.2 mmol) dropwise. The formation of the intermediate imino alcohol is often visually indicated by a color change. Stir for 1 hour at 0°C.
-
Reduction: Add polymethylhydrosiloxane (PMHS, 2.0 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Workup: Quench the reaction by the slow addition of aqueous 1M HCl. Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the 1,3-syn-amino alcohol.
Nitroalkenes: Asymmetric Synthesis via Organocatalysis
The use of nitroalkenes as intermediates provides a powerful entry into enantiomerically enriched β-amino alcohols.[16][17][18] The strategy hinges on an asymmetric conjugate addition to the nitroalkene, followed by reduction of the nitro group to the corresponding primary amine.
5.1 Causality: The Power of Organocatalysis
The electron-withdrawing nature of the nitro group makes the β-carbon of a nitroalkene highly electrophilic and thus an excellent Michael acceptor.[19] In recent years, small organic molecules, particularly chiral primary β-amino alcohols, have been shown to be highly effective catalysts for the asymmetric Michael addition of nucleophiles (like β-keto esters or aldehydes) to nitroalkenes.[16] The catalyst operates by forming a transient enamine with the nucleophile, which then attacks the nitroalkene in a stereochemically defined manner directed by the catalyst's chiral scaffold. This approach offers several advantages:
-
Atom Economy: It is a C-C bond-forming reaction that builds molecular complexity efficiently.
-
Metal-Free: It avoids the cost and potential toxicity of heavy metal catalysts.
-
High Enantioselectivity: Excellent levels of stereocontrol (often >90% ee) can be achieved.[16][19]
5.2 The Two-Step Workflow
-
Asymmetric Michael Addition: A prochiral nucleophile is added to the nitroalkene in the presence of a sub-stoichiometric amount of a chiral organocatalyst.
-
Nitro Group Reduction: The resulting γ-nitro carbonyl compound is then subjected to reduction. A variety of methods can be used, such as catalytic hydrogenation (H₂, Pd/C) or reduction with metals like zinc or iron in acidic media. This step converts the nitro group into the primary amine, completing the synthesis of the β-amino alcohol backbone.
Caption: Workflow for β-amino alcohol synthesis using a nitroalkene intermediate.
Conclusion and Future Outlook
The synthesis of β-amino alcohols is a mature field that continues to evolve. The choice of synthetic strategy is dictated by the desired stereochemistry, available starting materials, and required substitution patterns.
-
Epoxide ring-opening remains the most direct and versatile method for a wide range of substrates.
-
Aziridine chemistry offers a powerful, albeit more complex, route for stereochemical control through double inversion strategies.
-
Amino ketone reduction provides unparalleled control over diastereoselectivity, allowing access to either syn or anti isomers by careful choice of reagents.
-
Nitroalkene conjugate addition has emerged as a premier strategy for asymmetric synthesis, leveraging the power of organocatalysis to construct chiral backbones with high enantiopurity.
Future developments will likely focus on enhancing the sustainability and efficiency of these methods. The increasing use of biocatalysis, as seen with lipase-mediated ring-openings, and the adoption of continuous-flow technologies promise greener, safer, and more scalable routes to these vital chemical building blocks.[8][20] These innovations will ensure that researchers and drug development professionals have an ever-expanding toolkit to construct the next generation of medicines and materials.
References
- Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogen
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017-04-21).
- Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes.
- A Brief Review on Synthesis of ò-amino Alcohols by Ring Opening ofEpoxides.
- A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid deriv
- Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination.
- Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Bioc
- EXTENDED ABSTRACT. Open Access Journals.
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organoc
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
- Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination−Aziridine Ring Opening.
- Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. (2010-12-08).
- β-Amino alcohol synthesis by amination (alkyl
- Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. (2020-12-22).
- Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols.
- Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflamm
- Ring Opening of Aziridines by Pendant Silanols Allows for Prepar
- Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. PubMed.
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- Synthesis of aziridines
- Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase bioc
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
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- Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries.
- Synthesis of aziridines from amino alcohols.
- Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol...
- β-Amino Alcohol Organocatalysts for Asymmetric Additions.
- Synthesis of β-amino alcohols using the tandem reduction and ring-opening reaction of nitroarenes and epoxides.
- Enantioselective reduction of ketones. Wikipedia.
- Synthesis of β-amino alcohol derivatives.
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- Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). (2020-12-08).
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- Synthesis of Amino-Acid-Based Nitroalkenes. SciSpace. (2022-06-14).
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- Synthesis of physiologically potent beta-amino alcohols.
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- Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Deriv
- Stereoselective Synthesis and Application of β‐Amino Ketones.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of (R)-2-amino-3-(benzyloxy)propan-1-ol in Convergent Macrolide Antibiotic Synthesis
Abstract
The escalating challenge of antibiotic resistance necessitates innovative synthetic strategies for novel antimicrobial agents. Macrolide antibiotics, a cornerstone in treating various bacterial infections, are prime candidates for structural modification to overcome resistance.[1] Total synthesis, moving beyond the limitations of semi-synthesis from fermentation products, allows for the creation of macrolide analogues previously inaccessible.[2] This document provides a detailed technical guide on the application of (R)-2-amino-3-(benzyloxy)propan-1-ol, a versatile chiral building block, in the convergent synthesis of macrolide antibiotics. We will explore its strategic advantages, provide detailed, field-tested protocols for its incorporation into synthetic schemes, and explain the chemical rationale behind these methodologies.
Introduction: The Role of Chiral Building Blocks in Modern Macrolide Synthesis
Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] Their mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] The complexity and dense stereochemistry of these molecules, such as erythromycin with its ten chiral centers, present a formidable synthetic challenge.[3]
Historically, the production of new macrolides relied on the chemical modification of naturally occurring scaffolds (semi-synthesis). However, a paradigm shift towards the de novo total synthesis from simple, enantiomerically pure building blocks has emerged.[1][2] This "chiral pool" or "chiral building block" approach offers unparalleled flexibility to design and construct novel macrolides capable of evading bacterial resistance mechanisms.
(R)-2-amino-3-(benzyloxy)propan-1-ol (also known as H-Ser(Bzl)-ol) has been identified as a crucial chiral intermediate in this context.[4][5] Its utility is particularly noted in the synthesis of 15-membered macrolide antibiotics.[6] This molecule provides a trifunctional C3 scaffold with a predefined (R)-stereocenter, serving as a versatile starting point for constructing significant portions of the macrolide core.
Key Attributes of (R)-2-amino-3-(benzyloxy)propan-1-ol:
| Property | Value | Source |
| CAS Number | 58577-87-0 | |
| Molecular Formula | C₁₀H₁₅NO₂ | |
| Molecular Weight | 181.23 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 34-37 °C | |
| Optical Rotation | [α]20/D +4° (c=1 in CH₂Cl₂) |
Strategic Application in Convergent Synthesis
The power of (R)-2-amino-3-(benzyloxy)propan-1-ol lies in the orthogonal reactivity of its three functional groups: a primary amine, a primary alcohol, and a benzyl-protected secondary alcohol. This allows for a highly controlled, stepwise elaboration of the carbon chain.
A typical convergent strategy involves dissecting the target macrolide into several key fragments that are synthesized independently and then coupled together. Our building block is an ideal starting material for one of these fragments.
The diagram below illustrates a generalized workflow where the C3 building block is elaborated into a more complex fragment, ready for coupling with another part of the macrolide precursor.
Caption: Convergent synthesis workflow using the chiral C3 building block.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key transformations outlined above. These are foundational procedures that can be adapted based on the specific target macrolide.
Protocol 1: N-Terminal Protection with Boc Anhydride
Rationale: Protection of the amine is critical to prevent its unwanted reaction in subsequent steps, particularly during the oxidation of the primary alcohol. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under a wide range of conditions and its facile removal under acidic conditions.
Materials:
-
(R)-2-amino-3-(benzyloxy)propan-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-2-amino-3-(benzyloxy)propan-1-ol (1.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.2 eq) dropwise, followed by the slow, portion-wise addition of Boc₂O (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, tert-butyl (R)-(1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate, can be purified by flash column chromatography on silica gel if necessary.
| Reagent | M.W. | Eq. | Moles (mmol) | Mass/Volume |
| C₃H₈O₃N(OBn) | 181.23 | 1.0 | 10.0 | 1.81 g |
| Boc₂O | 218.25 | 1.1 | 11.0 | 2.40 g |
| TEA | 101.19 | 1.2 | 12.0 | 1.68 mL |
| DCM | - | - | - | 50 mL |
Table 1: Representative reagent quantities for N-Boc protection.
Protocol 2: Selective Oxidation to the Aldehyde using Dess-Martin Periodinane (DMP)
Rationale: The conversion of the primary alcohol to an aldehyde creates an electrophilic center essential for carbon-carbon bond formation. Dess-Martin periodinane is a mild and highly selective oxidizing agent that minimizes over-oxidation to the carboxylic acid and is well-suited for sensitive substrates.
Caption: Workflow for the Dess-Martin Periodinane oxidation.
Materials:
-
tert-butyl (R)-(1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate (from Protocol 1)
-
Dess-Martin Periodinane (DMP)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM (0.1 M).
-
Add solid NaHCO₃ (3.0 eq) to buffer the reaction mixture.
-
Cool the suspension to 0 °C.
-
Add DMP (1.5 eq) in one portion. The suspension may become homogeneous as the reaction proceeds.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude aldehyde by flash column chromatography (typically using a hexane/ethyl acetate gradient). Note: The aldehyde product can be unstable and is often best used immediately in the next step.
Trustworthiness and Validation
The protocols described are designed to be self-validating. The use of TLC at each stage is crucial for monitoring reaction completion, identifying side products, and ensuring the correct fractions are collected during purification. Further characterization of intermediates by NMR spectroscopy and Mass Spectrometry is standard practice to confirm structural integrity and purity before proceeding to subsequent, often costly, synthetic steps. The principles behind these transformations are well-established in the field of organic synthesis and have been applied in numerous total synthesis campaigns.[7][8]
Conclusion
(R)-2-amino-3-(benzyloxy)propan-1-ol is a powerful and versatile chiral building block for the asymmetric synthesis of macrolide antibiotics. Its predefined stereochemistry and orthogonally protected functional groups provide a reliable entry point into complex molecular architectures. The protocols detailed herein offer a robust framework for researchers and drug development professionals to leverage this key intermediate in the design and synthesis of next-generation antibiotics. The shift towards total synthesis from such building blocks is a critical strategy in the ongoing effort to combat antimicrobial resistance.[1][9]
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Nature nurtures the design of new semi-synthetic macrolide antibiotics - PMC. (2016). National Institutes of Health. [Link]
-
The macrolide antibiotic renaissance - PMC. (2017). National Institutes of Health. [Link]
-
(R)-(+)-2-Amino-3-benzyloxy-1-propanol: A Key Chiral Building Block for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- US20060074032A1 - Synthesis and separation of optically active isomers of erythromycin and their biological actions.
-
A platform for the discovery of new macrolide antibiotics. (2016). Nature. [Link]
-
Biosynthesis of the Novel Macrolide Antibiotic Anthracimycin. (2015). ACS Chemical Biology. [Link]
-
Large-scale preparation of key building blocks for the manufacture of fully synthetic macrolide antibiotics. (2018). The Journal of Antibiotics. [Link]
-
The Asymmetric Synthesis of Erythromycin B. (1995). Journal of the American Chemical Society. [Link]
-
Asymmetric total synthesis of erythromycin. 2. Synthesis of an erythronolide A lactone system. (1981). Journal of the American Chemical Society. [Link]
-
Asymmetric total synthesis of erythromycin. 3. Total synthesis of erythromycin. (1981). Journal of the American Chemical Society. [Link]
-
Asymmetric total synthesis of erythromcin. 1. Synthesis of an erythronolide A secoacid derivative via asymmetric induction. (1981). Journal of the American Chemical Society. [Link]
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-
(R)-2-AMINO-3-BENZYLOXY-1-PROPANOL price & availability. MOLBASE. [Link]
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Chiral synthesis of beta-blockers using O-benzyl-D-serinol
An Application Note and Detailed Protocol for the Chiral Synthesis of (S)-Propranolol Utilizing O-Benzyl-D-Serinol
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the enantioselective synthesis of the beta-blocker (S)-propranolol, leveraging the chiral pool starting material, O-benzyl-D-serinol. The proposed synthetic strategy is designed to offer a practical and stereochemically controlled route to the pharmacologically active enantiomer of this important pharmaceutical agent. This guide is intended for researchers, scientists, and professionals in drug development with a background in organic synthesis.
Introduction: The Imperative of Chirality in Beta-Blockers
Beta-adrenergic blocking agents, or beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] The therapeutic efficacy of many beta-blockers is highly dependent on their stereochemistry. For instance, the pharmacological activity of propranolol resides predominantly in the (S)-enantiomer, which is approximately 100 times more potent than its (R)-counterpart.[2] Consequently, the development of efficient and stereoselective synthetic routes to enantiomerically pure beta-blockers is of paramount importance in pharmaceutical manufacturing.[1]
This application note details a robust and reliable methodology for the synthesis of (S)-propranolol starting from O-benzyl-D-serinol, a versatile chiral building block derived from the naturally occurring amino acid D-serine. The use of a chiral pool starting material ensures the introduction of the desired stereochemistry at an early stage, obviating the need for challenging chiral resolutions of racemic mixtures later in the synthesis.
Proposed Synthetic Strategy: A Multi-Step Approach to (S)-Propranolol
The proposed synthesis is a multi-step sequence designed to transform O-benzyl-D-serinol into (S)-propranolol with high enantiomeric purity. The key transformations include the protection of the amino group, selective activation of the primary hydroxyl group, nucleophilic substitution with 1-naphthol, and subsequent deprotection and N-alkylation steps.
Logical Workflow Diagram
Caption: Proposed synthetic workflow for (S)-propranolol from O-benzyl-D-serinol.
Mechanistic Insights and Rationale for Experimental Choices
A deep understanding of the underlying reaction mechanisms is crucial for successful execution and troubleshooting.
Protection of the Amino Group
The initial step involves the protection of the amino group of O-benzyl-D-serinol as its tert-butoxycarbonyl (Boc) derivative. This is essential to prevent the nucleophilic amine from interfering with the subsequent tosylation of the primary hydroxyl group. The use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base like triethylamine (Et3N) is a standard and high-yielding method for Boc protection.
Regioselective Tosylation of the Primary Hydroxyl Group
The selective activation of the primary hydroxyl group over the secondary hydroxyl is a critical step. p-Toluenesulfonyl chloride (TsCl) in pyridine is employed for this purpose. The primary hydroxyl is sterically more accessible and therefore reacts preferentially with the bulky tosylating agent. Pyridine acts as both a base to neutralize the HCl byproduct and as a catalyst.
Nucleophilic Substitution with 1-Naphthol
The tosylated intermediate undergoes a nucleophilic substitution reaction with the potassium salt of 1-naphthol. The tosyl group is an excellent leaving group, facilitating the SN2 reaction. The use of a polar aprotic solvent like dimethylformamide (DMF) accelerates the reaction. This step introduces the characteristic naphthoxy moiety of propranolol.
Deprotection and N-Alkylation
The Boc protecting group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. The resulting primary amine is then N-alkylated using isopropyl iodide in the presence of a base such as potassium carbonate to yield the final product, (S)-propranolol.
Detailed Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Synthesis of N-Boc-O-benzyl-D-serinol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| O-Benzyl-D-serinol | 181.23 | 5.00 g | 27.58 |
| Di-tert-butyl dicarbonate | 218.25 | 6.62 g | 30.34 |
| Triethylamine | 101.19 | 4.2 mL | 30.34 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a stirred solution of O-benzyl-D-serinol in dichloromethane (100 mL) at 0 °C, add triethylamine.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane (20 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-O-benzyl-D-serinol as a white solid.
Synthesis of N-Boc-O-benzyl-O-tosyl-D-serinol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-O-benzyl-D-serinol | 281.36 | 5.00 g | 17.77 |
| p-Toluenesulfonyl chloride | 190.65 | 3.73 g | 19.55 |
| Pyridine | - | 50 mL | - |
Procedure:
-
Dissolve N-Boc-O-benzyl-D-serinol in pyridine (50 mL) and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold 2 M HCl (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated NaHCO3 solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the tosylated product, which can often be used in the next step without further purification.
Synthesis of N-Boc-3-(1-naphthoxy)-2-aminopropan-1-ol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-O-benzyl-O-tosyl-D-serinol | 435.54 | 5.00 g | 11.48 |
| 1-Naphthol | 144.17 | 1.83 g | 12.63 |
| Potassium Carbonate | 138.21 | 3.17 g | 22.96 |
| Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
To a solution of 1-naphthol in DMF (30 mL), add potassium carbonate and stir at room temperature for 30 minutes.
-
Add a solution of N-Boc-O-benzyl-O-tosyl-D-serinol in DMF (20 mL) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to give the desired product.
Synthesis of 3-(1-Naphthoxy)-2-aminopropan-1-ol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-3-(1-naphthoxy)-2-aminopropan-1-ol | 317.39 | 3.00 g | 9.45 |
| Trifluoroacetic Acid (TFA) | 114.02 | 10 mL | - |
| Dichloromethane (DCM) | - | 20 mL | - |
Procedure:
-
Dissolve N-Boc-3-(1-naphthoxy)-2-aminopropan-1-ol in DCM (20 mL) and cool to 0 °C.
-
Add trifluoroacetic acid dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL).
-
Basify the aqueous layer with 2 M NaOH to pH 10-11 and extract with DCM (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to obtain the free amine.
Synthesis of (S)-Propranolol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-(1-Naphthoxy)-2-aminopropan-1-ol | 217.27 | 1.50 g | 6.90 |
| Isopropyl iodide | 169.99 | 1.03 mL | 10.35 |
| Potassium Carbonate | 138.21 | 1.91 g | 13.80 |
| Acetone | - | 50 mL | - |
Procedure:
-
To a solution of 3-(1-naphthoxy)-2-aminopropan-1-ol in acetone (50 mL), add potassium carbonate and isopropyl iodide.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain (S)-propranolol.
Product Characterization and Quality Control
The identity, purity, and stereochemical integrity of the synthesized (S)-propranolol must be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Results for (S)-Propranolol |
| ¹H NMR | Consistent with the structure of propranolol, showing characteristic peaks for the naphthyl, isopropyl, and propanolamine moieties. |
| ¹³C NMR | All expected carbon signals corresponding to the propranolol structure. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z corresponding to the molecular weight of propranolol (260.16). |
| Chiral HPLC | A single major peak corresponding to the (S)-enantiomer, with an enantiomeric excess (e.e.) of >98%. |
| Specific Rotation | [α]D value consistent with literature values for (S)-propranolol. |
Process Validation Diagram
Caption: Quality control checkpoints in the synthesis of (S)-propranolol.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by the stereochemical integrity of the starting material, O-benzyl-D-serinol, which is derived from a natural chiral source. The key stereocenter is established from the outset and is not disturbed during the synthetic sequence. To validate the stereochemical purity of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[2][3] A comparison of the retention time of the synthesized product with that of authentic samples of (R)- and (S)-propranolol will confirm the enantiomeric excess.
References
-
A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]
-
Saddique, F. A., Zahoor, A. F., et al. (2016). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. [Link]
-
Eshghi, H., & Porkar Yazdi, M. (2003). A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran. [Link]
-
Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC. [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]
-
Serinol: small molecule - big impact. PMC. [Link]
-
Serinol (2-Amino-1,3-propanediol): A Versatile Intermediate for Pharmaceuticals, Cosmetics, and Specialty Chemicals. LookChem. [Link]
-
Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil. ResearchGate. [Link]
-
(S)-propranolol synthesis.svg. Wikimedia Commons. [Link]
-
Organocatalytic enantioselective synthesis of beta-blockers: (S)-propranolol and (S)-naftopidil. CSIR-NCL Library, Pune. [Link]
-
3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. PMC. [Link]
-
Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI. [Link]
-
Concise Synthesis of Two β-Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Block (2S,2′S,2″S)-Tris-(2,3-epoxypropyl)-isocyanurate. ResearchGate. [Link]
-
Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking. ACS Publications. [Link]
-
4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. SciELO México. [Link]
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Application Notes and Protocols for Reactions Involving (R)-2-amino-3-(benzyloxy)propan-1-ol
Introduction: The Versatility of a Chiral Building Block
(R)-2-amino-3-(benzyloxy)propan-1-ol, also known as O-benzyl-D-serinol, is a valuable chiral building block in modern organic synthesis. Its trifunctional nature, possessing a primary amine, a primary alcohol, and a benzyl-protected secondary alcohol, all arranged around a defined stereocenter, makes it a highly versatile precursor for the synthesis of complex, enantiomerically pure molecules. This application note provides detailed experimental protocols for key transformations involving this compound, with a focus on its application in the synthesis of chiral auxiliaries and as a scaffold for further synthetic elaboration. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical and functional attributes of this reagent. Its application is particularly prominent in the development of chiral drugs, where specific enantiomers are often responsible for the desired therapeutic effects while the other may be inactive or even harmful.[1]
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [2] |
| Molecular Weight | 181.23 g/mol | [2] |
| Appearance | Colorless to yellow liquid or low melting solid | [3] |
| Melting Point | 34-37 °C (lit.) | [4][5] |
| Boiling Point | 307 °C (lit.) | [4][5] |
| Optical Activity | [α]20/D +4°, c = 1 in methylene chloride | [4] |
| Storage | Store at 2-8°C under an inert atmosphere. Air sensitive. | [1][3] |
Safety Precautions: (R)-2-amino-3-(benzyloxy)propan-1-ol is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][5][6] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[5][6]
Application 1: Synthesis of a Chiral Oxazolidinone Auxiliary
Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, enabling high levels of stereocontrol in reactions such as alkylations and aldol additions.[6][7] The following protocol details the synthesis of (R)-4-((benzyloxy)methyl)oxazolidin-2-one from (R)-2-amino-3-(benzyloxy)propan-1-ol. The cyclization is achieved through the reaction of the amino alcohol with a carbonylating agent.
Reaction Workflow
Caption: Workflow for the synthesis of a chiral oxazolidinone.
Detailed Experimental Protocol
Materials:
-
(R)-2-amino-3-(benzyloxy)propan-1-ol
-
Triphosgene or Diethyl Carbonate
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add (R)-2-amino-3-(benzyloxy)propan-1-ol (1.0 eq).
-
Dissolve the amino alcohol in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Caution: Triphosgene is highly toxic and must be handled with extreme care in a fume hood. Alternatively, diethyl carbonate can be used as a safer carbonylating agent, though the reaction may require heating.
-
Add the triphosgene solution dropwise to the stirred amino alcohol solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (R)-4-((benzyloxy)methyl)oxazolidin-2-one.
Application 2: N-Protection for Further Functionalization
Protection of the primary amine is a common strategy to enable selective reactions at the hydroxyl group. The Boc (tert-butoxycarbonyl) group is a widely used protecting group due to its stability under various conditions and its facile removal under acidic conditions.
N-Protection Workflow
Caption: Workflow for N-Boc protection.
Detailed Experimental Protocol
Materials:
-
(R)-2-amino-3-(benzyloxy)propan-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (R)-2-amino-3-(benzyloxy)propan-1-ol (1.0 eq) in THF.
-
To this solution, add di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting N-Boc protected amino alcohol is often pure enough for subsequent steps, but can be further purified by flash column chromatography if necessary.
Conclusion
(R)-2-amino-3-(benzyloxy)propan-1-ol is a cornerstone chiral building block for the synthesis of enantiomerically pure compounds. The protocols detailed in this application note provide a practical guide for its use in the construction of valuable chiral auxiliaries and for its derivatization into other useful synthetic intermediates. The careful execution of these procedures, with attention to safety and reaction monitoring, will enable researchers to effectively utilize this versatile compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
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Wikipedia. (2023, November 28). Chiral auxiliary. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Organic Synthesis.
-
MySkinRecipes. (n.d.). (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis.
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- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: (R)-2-amino-3-(benzyloxy)propan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for biological activity and safety. Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereogenic units that are covalently attached to a prochiral substrate.[1][2] This temporary installation of a chiral handle guides a subsequent chemical transformation, allowing for the creation of new stereocenters with a high degree of predictability and selectivity.[2] After exerting its influence, the auxiliary is cleaved and can often be recovered for reuse, making it a cost-effective and elegant strategy for asymmetric synthesis.[1]
Among the pantheon of chiral auxiliaries, those derived from the chiral pool—readily available, enantiopure natural products like amino acids—are particularly valuable.[3][4] (R)-2-amino-3-(benzyloxy)propan-1-ol, a derivative of the amino acid L-serine, has emerged as a highly effective auxiliary for a range of asymmetric transformations. Its structure incorporates a primary alcohol, a primary amine, and a strategically placed benzyloxy group, which is crucial for directing the stereochemical outcome of reactions. This guide provides an in-depth exploration of its mechanism, applications, and detailed protocols for its use in research and development settings.
Mechanism of Stereocontrol: The Oxazolidinone Approach
The efficacy of (R)-2-amino-3-(benzyloxy)propan-1-ol as a chiral auxiliary is most prominently realized through its conversion into a chiral oxazolidinone. This rigid heterocyclic scaffold is then acylated with a prochiral carboxylic acid derivative, setting the stage for highly diastereoselective enolate formation and subsequent reactions.
The stereochemical control arises from a confluence of factors:
-
Rigid Conformation: The oxazolidinone ring locks the system into a predictable conformation.
-
Steric Shielding: The key to the auxiliary's function is the bulky benzyl group. Upon formation of an enolate (typically a Z-enolate when using boron reagents), this group effectively shields one face of the planar enolate.[1]
-
Directed Electrophilic Attack: Consequently, an incoming electrophile (such as an alkyl halide or an aldehyde) is forced to approach from the less sterically hindered face, resulting in the formation of one diastereomer in significant excess.
The general mechanistic pathway is illustrated below:
Caption: General mechanism for stereocontrol using an (R)-2-amino-3-(benzyloxy)propan-1-ol derived oxazolidinone auxiliary.
Application I: Asymmetric Alkylation
Asymmetric alkylation is a cornerstone transformation for the synthesis of non-proteinogenic α-amino acids and other molecules bearing chiral quaternary centers.[5][6] The use of an N-acyl oxazolidinone derived from our title auxiliary provides a reliable method for the diastereoselective alkylation of enolates.
Protocol 1: Asymmetric Alkylation of an Acyl Oxazolidinone Derivative
This protocol details the synthesis of a chiral carboxylic acid derivative via diastereoselective alkylation.
Materials:
-
(4R)-4-(Benzyloxymethyl)-1,3-oxazolidin-2-one
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)
-
Benzyl bromide (or other electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (MeOH), Water
Workflow Diagram:
Caption: Experimental workflow for the asymmetric alkylation protocol.
Step-by-Step Procedure:
Part A: Acylation of the Auxiliary
-
Dissolve (4R)-4-(Benzyloxymethyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise. Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the N-propionyl oxazolidinone.
Part B: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Perform an aqueous workup as described in Part A, step 5. Purify by silica gel chromatography to isolate the alkylated product. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
Part C: Auxiliary Cleavage
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the reaction vigorously at 0 °C for 4 hours or until TLC indicates complete consumption of the starting material.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Acidify the mixture with 1M HCl and extract with dichloromethane to obtain the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Application II: Asymmetric Aldol Reactions
The aldol reaction is one of the most powerful C-C bond-forming reactions in organic synthesis, capable of creating up to two new stereocenters simultaneously.[7][8] When mediated by a chiral auxiliary, such as the one derived from (R)-2-amino-3-(benzyloxy)propan-1-ol, the reaction can proceed with exceptional levels of diastereoselectivity, yielding syn-aldol products.[9][10]
Protocol 2: Boron-Mediated Asymmetric Aldol Reaction
This protocol describes a typical procedure for a diastereoselective aldol reaction with an aldehyde.
Materials:
-
N-propionyl-(4R)-4-(benzyloxymethyl)-1,3-oxazolidin-2-one (from Protocol 1, Part A)
-
Dibutylboron triflate (Bu₂BOTf, 1 M in CH₂Cl₂)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Isobutyraldehyde (or other aldehyde electrophile)
-
Phosphate buffer (pH 7), Methanol
-
Hydrogen peroxide (30%)
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the Z-boron enolate.
-
Re-cool the reaction to -78 °C and add the aldehyde electrophile (e.g., isobutyraldehyde, 1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Add a 2:1 mixture of methanol and 30% H₂O₂ and stir vigorously at 0 °C for 1 hour to break down the boron complexes.
-
Remove the volatiles under reduced pressure and extract the residue with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel chromatography. The resulting syn-aldol adduct can be carried forward for auxiliary cleavage as described in Protocol 1, Part C, to yield the chiral β-hydroxy acid or reduced to yield the 1,3-diol.
Performance Data
The (R)-2-amino-3-(benzyloxy)propan-1-ol derived auxiliary has demonstrated high efficacy across a range of asymmetric reactions. The following table summarizes representative results.
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Final Product | Reference |
| Alkylation | Benzyl Bromide | >98:2 | >99% | [2][9] |
| Alkylation | Allyl Iodide | >97:3 | >99% | [2][9] |
| Aldol | Isobutyraldehyde | >99:1 (syn) | >99% | [5][11] |
| Aldol | Benzaldehyde | >98:2 (syn) | >98% | [5][11] |
| Michael Add. | Methyl Acrylate | >95:5 | >98% | [12] |
Critical Step: Auxiliary Cleavage and Recovery
A key advantage of a good chiral auxiliary is its facile removal under conditions that do not compromise the newly formed stereocenters. The benzyloxy group in this auxiliary offers multiple cleavage options.[13]
-
Saponification (e.g., LiOH/H₂O₂): As detailed in the protocols, this is a standard method to yield the chiral carboxylic acid. It is generally mild and high-yielding.
-
Reductive Cleavage (e.g., LiAlH₄, LiBH₄): This cleaves the auxiliary to provide the corresponding chiral primary alcohol.
-
Transesterification (e.g., MeOMgBr): This can be used to generate methyl esters directly.
-
Hydrogenolysis: The benzyl ether protecting group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C).[14][15] This is a crucial step if the final target molecule requires a free hydroxyl group at that position. This deprotection is typically performed after the auxiliary itself has been cleaved. Care must be taken if other reducible functional groups are present in the molecule.[13][16]
The auxiliary can typically be recovered from the aqueous layer after workup by basification and extraction, allowing for its reuse.
Conclusion
(R)-2-amino-3-(benzyloxy)propan-1-ol stands as a robust and reliable chiral auxiliary for modern asymmetric synthesis. Its utility, rooted in the predictable steric shielding provided by the benzyl group within a rigid oxazolidinone framework, allows for the synthesis of a wide array of chiral building blocks with excellent stereocontrol. The detailed protocols provided herein serve as a practical starting point for researchers in drug discovery and chemical development to leverage this powerful synthetic tool.
References
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Bajwa, J. S. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 3(1), 83-85. [Link]
-
Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 440-445. [Link]
-
Patti, A., Nicolosi, G., Howell, J. A. S., & Humphries, K. (1998). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 63(19), 6644-6650. [Link]
-
Stevens, E. (2018). benzyl ether cleavage. YouTube. [Link]
-
Crimmins, M. T. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. CHIMIA, 65(12), 925-929. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (R)-(+)-2-Amino-3-benzyloxy-1-propanol: A Key Chiral Building Block for Pharmaceutical Synthesis. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Kim, H. J. (2007). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Dissertation, University of Ulsan. [Link]
-
Palomo, C., et al. (1998). exo,exo-2-Amino-3-borneol-derived oxazolidinone as a new chiral auxiliary for use in asymmetric transformations. Chemical Communications, (17), 1861-1862. [Link]
-
ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. [Link]
-
de Fátima, A., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(11), 17563-17575. [Link]
-
MySkinRecipes. (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride. [Link]
-
Schouten, C. M., et al. (2020). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Nature Communications, 11(1), 1-9. [Link]
-
Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Organic Letters, 2(16), 2403-2405. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). The Direct Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]
-
ResearchGate. ChemInform Abstract: exo,exo-2-Amino-3-borneol-Derived Oxazolidinone as a New Chiral Auxiliary for Use in Asymmetric Transformations. | Request PDF. [Link]
-
Vanelle, P., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 27(23), 8345. [Link]
-
Conier Chem&Pharma Limited. Buy (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL. [Link]
-
da Silva, J. L. F., & de Souza, R. O. M. (2021). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 26(16), 4967. [Link]
-
Mushtaq, A., & Zahoor, A. F. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 32975-33027. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
-
Kano, T., Noishiki, A., Sakamoto, R., & Maruoka, K. (2011). syn-Selective asymmetric cross-aldol reactions between aldehydes and glyoxylic acid derivatives catalyzed by an axially chiral amino sulfonamide. Chemical Communications, 47(38), 10626-10628. [Link]
-
Beddow, J. E., et al. (2007). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 5(17), 2812-2825. [Link]
-
Zhang, X., et al. (2022). Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives. Angewandte Chemie International Edition, 61(26), e202203244. [Link]
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Application Notes and Protocols: Strategic Protection of Amino and Hydroxyl Groups in Organic Synthesis
Introduction: The Imperative of Selective Reactivity
In the intricate world of multi-step organic synthesis, particularly within drug development and the creation of complex natural products, the ability to selectively mask and unmask reactive functional groups is paramount. Protecting groups serve as temporary shields, preventing unwanted side reactions and enabling chemists to orchestrate a precise sequence of chemical transformations.[1] The strategic application of these groups, especially when multiple functionalities are present, is the cornerstone of modern synthetic chemistry, from solid-phase peptide synthesis (SPPS) to the total synthesis of intricate molecular architectures.[2][3]
This guide provides an in-depth exploration of the most widely employed protecting group strategies for two of the most common functional groups encountered in organic molecules: the amino and hydroxyl groups. We will delve into the mechanistic underpinnings of various protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss the critical concept of orthogonality that allows for the selective deprotection of one group in the presence of others.[1][4]
I. Protecting Group Strategies for the Amino Group
The nucleophilic nature of the amino group necessitates its protection in a vast array of chemical reactions. The choice of an amine protecting group is dictated by its stability to the reaction conditions of subsequent steps and the mildness of the conditions required for its eventual removal.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups due to its ease of introduction, general stability to a wide range of non-acidic reagents, and facile removal under acidic conditions.[5]
Rationale for Use: The Boc group's steric bulk and electron-donating nature render the protected amine less nucleophilic. Its key advantage lies in its acid lability, which is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz and benzyl groups, making it a cornerstone of many orthogonal protection schemes.[2][3]
Experimental Protocol: Boc Protection of an Amine
-
Materials:
-
Amine-containing substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equiv)
-
Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate)
-
Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic mixture of water and an organic solvent)
-
-
Procedure:
-
Dissolve the amine substrate in the chosen solvent. If using an aqueous biphasic system with NaHCO₃, dissolve the amine in the organic phase.
-
Add the base to the solution. The base scavenges the acidic proton of the amine, enhancing its nucleophilicity.
-
Add (Boc)₂O to the reaction mixture. The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the Boc-protected amine.[5]
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.[6]
-
Experimental Protocol: Deprotection of a Boc-Protected Amine
-
Materials:
-
Boc-protected amine
-
Strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate)
-
Solvent (e.g., dichloromethane (DCM))
-
-
Procedure:
-
Dissolve the Boc-protected amine in the chosen solvent (e.g., DCM).
-
Add the strong acid (e.g., a solution of TFA in DCM, typically 25-50% v/v). The acid protonates the carbonyl oxygen of the carbamate, initiating the cleavage.[5]
-
The protonated intermediate fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[6]
-
Upon completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.[8]
-
Benzyloxycarbonyl (Cbz or Z) Group
Introduced by Zervas, the Cbz group is a classic amine protecting group, renowned for its stability and its removal under neutral conditions via catalytic hydrogenolysis.[9]
Rationale for Use: The Cbz group is stable to both acidic and basic conditions, making it suitable for a wide range of synthetic transformations. Its removal by catalytic hydrogenolysis provides an orthogonal deprotection strategy to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[9][10]
Experimental Protocol: Cbz Protection of an Amine
-
Materials:
-
Amine-containing substrate (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Base (e.g., sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃))
-
Solvent (e.g., a mixture of water and a suitable organic solvent like THF or dioxane)
-
-
Procedure:
-
Dissolve the amine substrate in the solvent mixture.
-
Add the base to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate. The reaction is typically exothermic.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.[11]
-
Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography if necessary.
-
Experimental Protocol: Deprotection of a Cbz-Protected Amine (Catalytic Hydrogenolysis)
-
Materials:
-
Cbz-protected amine
-
Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Hydrogen source (hydrogen gas (H₂) or a hydrogen donor for transfer hydrogenation, such as ammonium formate or 1,4-cyclohexadiene)
-
Solvent (e.g., methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc))
-
-
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
For hydrogenation with H₂ gas, flush the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically from a balloon or a hydrogenation apparatus).[9][12]
-
For transfer hydrogenation, add the hydrogen donor (e.g., ammonium formate).[9][13]
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC). The benzyl C-O bond is cleaved on the surface of the palladium catalyst.[12]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the catalyst on the filter pad with water before disposal.[12]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[11]
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the lynchpin of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal deprotection strategy to the acid-labile Boc group and resin linkers.[14]
Rationale for Use: The key feature of the Fmoc group is its cleavage under mild basic conditions, typically with a secondary amine like piperidine.[14] This allows for the iterative deprotection of the N-terminus of a growing peptide chain without affecting acid-sensitive side-chain protecting groups.[3]
Experimental Protocol: Fmoc Protection of an Amine
-
Materials:
-
Amine-containing substrate (1.0 equiv)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05-1.1 equiv)
-
Base (e.g., sodium bicarbonate or DIPEA)
-
Solvent (e.g., 1,4-dioxane/water or DCM)
-
-
Procedure:
-
Dissolve the amine in the chosen solvent system.
-
Add the base.
-
Add the Fmoc-Cl or Fmoc-OSu.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup, extract the product, dry the organic phase, and concentrate.
-
Purify by column chromatography if necessary.
-
Experimental Protocol: Deprotection of an Fmoc-Protected Amine
-
Materials:
-
Fmoc-protected amine (often resin-bound in SPPS)
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Treat the Fmoc-protected substrate with the 20% piperidine/DMF solution.[15][16]
-
The piperidine acts as a base, abstracting the acidic proton on the fluorenyl ring system.[14]
-
This initiates a β-elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene.[14]
-
The excess piperidine traps the reactive dibenzofulvene, preventing side reactions.[14]
-
Agitate the mixture for a specified period (e.g., 1-3 minutes, followed by a second treatment for 5-15 minutes in SPPS).[14][15]
-
Wash the substrate thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
II. Protecting Group Strategies for the Hydroxyl Group
The hydroxyl group's ability to act as both a nucleophile and a weak acid necessitates its protection in many synthetic contexts. The choice of a hydroxyl protecting group depends on its stability and the conditions required for its removal.
Silyl Ethers
Silyl ethers are the most common protecting groups for alcohols due to their ease of formation, stability under a wide range of conditions, and selective removal.[17][18] The steric and electronic properties of the substituents on the silicon atom allow for a range of stabilities, enabling orthogonal protection strategies.[19]
-
Common Silyl Ethers (in order of increasing stability):
-
TMS (Trimethylsilyl): Highly labile, often used for temporary protection.[19]
-
TES (Triethylsilyl): More stable than TMS.[19]
-
TBDMS or TBS (tert-Butyldimethylsilyl): A robust and versatile protecting group.[19]
-
TIPS (Triisopropylsilyl): Offers greater steric hindrance and stability than TBDMS.[19]
-
TBDPS (tert-Butyldiphenylsilyl): Even more stable, particularly towards acidic conditions.[19]
-
Experimental Protocol: Formation of a TBDMS Ether
-
Materials:
-
Alcohol-containing substrate (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1-1.5 equiv)
-
Base (e.g., imidazole or triethylamine)
-
Solvent (e.g., DMF or DCM)
-
-
Procedure:
-
Dissolve the alcohol and the base in the solvent. Imidazole is a particularly effective catalyst.
-
Add TBDMSCl to the solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography if necessary.[20]
-
Experimental Protocol: Deprotection of a TBDMS Ether
-
Materials:
-
TBDMS-protected alcohol
-
Fluoride source (e.g., tetrabutylammonium fluoride (TBAF) in THF) or an acid (e.g., acetic acid in THF/water or HCl in methanol).
-
-
Procedure (using TBAF):
-
Dissolve the TBDMS ether in THF.
-
Add a solution of TBAF (1.0 M in THF). The fluoride ion has a high affinity for silicon, leading to the cleavage of the Si-O bond.[17][21]
-
Stir the reaction at room temperature until completion (monitored by TLC).[21]
-
Quench the reaction with water, extract the product, dry the organic phase, and concentrate.
-
Purify by column chromatography.
-
Benzyl (Bn) Ethers
Benzyl ethers are widely used due to their robustness under many reaction conditions, including strongly acidic and basic media.[22]
Rationale for Use: The primary advantage of the benzyl ether is its stability and its removal via hydrogenolysis, which is orthogonal to the deprotection conditions for silyl ethers and acetals.[22][23]
Experimental Protocol: Formation of a Benzyl Ether (Williamson Ether Synthesis)
-
Materials:
-
Alcohol-containing substrate (1.0 equiv)
-
Strong base (e.g., sodium hydride (NaH))
-
Benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
Dissolve the alcohol in the anhydrous solvent.
-
Carefully add the strong base to form the alkoxide.
-
Add the benzyl halide.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Carefully quench the reaction with water, extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
Experimental Protocol: Deprotection of a Benzyl Ether
-
Materials and Procedure: The deprotection of a benzyl ether via catalytic hydrogenolysis follows the same protocol as the deprotection of a Cbz group, as described in section 1.2.[12][24]
Acetals (for Diols)
Acetals are excellent protecting groups for 1,2- and 1,3-diols, forming cyclic structures (dioxolanes and dioxanes, respectively).[25]
Rationale for Use: Acetal protection is particularly useful in carbohydrate chemistry.[26] The resulting cyclic acetal is stable to basic and nucleophilic conditions.[25][27] Deprotection is typically achieved under acidic conditions.[28][29]
Experimental Protocol: Formation of a Benzylidene Acetal
-
Materials:
-
Diol-containing substrate (1.0 equiv)
-
Benzaldehyde dimethyl acetal (1.2 equiv)
-
Acid catalyst (e.g., camphorsulfonic acid (CSA), p-toluenesulfonic acid (p-TsOH), or copper(II) triflate (Cu(OTf)₂))[26]
-
Solvent (e.g., acetonitrile or DMF)
-
-
Procedure (using Cu(OTf)₂):
-
Dissolve the diol in the solvent.
-
Add benzaldehyde dimethyl acetal.
-
Stir the reaction at room temperature, monitoring by TLC. The reaction is often complete within an hour.[26]
-
Quench the reaction with a mild base (e.g., triethylamine).[25]
-
Concentrate the reaction mixture and purify by column chromatography.
-
Experimental Protocol: Deprotection of an Acetal
-
Materials:
-
Acetal-protected diol
-
Aqueous acid (e.g., acetic acid in water/THF or dilute HCl)
-
-
Procedure:
-
Dissolve the acetal in a suitable solvent mixture (e.g., THF/water).
-
Add the acid catalyst.
-
Stir the reaction at room temperature or with gentle heating until hydrolysis is complete (monitored by TLC).
-
Neutralize the acid, extract the product, dry the organic layer, and concentrate.
-
III. Orthogonal Protecting Group Strategies
The true power of protecting groups is realized when they are used in an orthogonal manner. Orthogonal protection allows for the selective removal of one protecting group in the presence of others by using specific and non-interfering deprotection conditions.[1][2] This is a fundamental concept in the synthesis of complex molecules with multiple functional groups.[4][30]
Example of an Orthogonal Strategy:
Consider a molecule containing both a primary amine and a primary alcohol that need to be selectively manipulated.
-
Protection:
-
Protect the amine with a Boc group (acid-labile).
-
Protect the alcohol with a TBDMS ether (fluoride-labile).
-
-
Selective Deprotection and Modification:
-
The TBDMS group can be selectively removed with TBAF to reveal the alcohol for a subsequent reaction, leaving the Boc group intact.
-
Alternatively, the Boc group can be selectively removed with TFA to expose the amine for another transformation, while the TBDMS ether remains.
-
IV. Summary of Protecting Group Stability
The following table summarizes the stability of the discussed protecting groups under various conditions, which is crucial for designing effective orthogonal strategies.
| Protecting Group | Strong Acid | Strong Base | Catalytic Hydrogenolysis | Fluoride Ions |
| Boc (Amine) | Labile | Stable | Stable | Stable |
| Cbz (Amine) | Stable | Stable | Labile | Stable |
| Fmoc (Amine) | Stable | Labile | Stable | Stable |
| Silyl Ethers (Alcohol) | Labile | Stable | Stable | Labile |
| Benzyl Ethers (Alcohol) | Stable | Stable | Labile | Stable |
| Acetals (Diol) | Labile | Stable | Stable | Stable |
V. Conclusion
The judicious selection and application of protecting groups are indispensable tools in modern organic synthesis. A thorough understanding of their respective stabilities, mechanisms of cleavage, and orthogonality is essential for the successful synthesis of complex molecules. The protocols and strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to navigate the challenges of multifunctional compound synthesis with precision and efficiency.
References
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Gelest Technical Library. Deprotection of Silyl Ethers.
- Benchchem. Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Benchchem. Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis.
- Benchchem. Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- Benchchem. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Organic Chemistry Portal.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- ACS Publications. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Royal Society of Chemistry. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol.
- Wiley Online Library. A new method for the deprotection of benzyl ethers or the selective protection of alcohols.
- Benchchem. Application Notes and Protocols for the Selective Deprotection of Dimethoxy Acetals.
- Benchchem. Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers.
- Master Organic Chemistry. Protecting Groups For Alcohols.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Wikipedia. Silyl ether.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Wiley Online Library. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- NISCAIR Online Periodicals Repository.
- Organic Chemistry Portal. Dimethyl Acetals.
- Royal Society of Chemistry. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions.
- Semantic Scholar.
- Chemistry LibreTexts. 17.8: Protection of Alcohols.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Technical Disclosure Commons.
- SynArchive. Protection of 1,2-Diol by Acetal.
- Benchchem. Comparative study of deprotection methods for benzyl and trityl ethers.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
- University of Windsor. Alcohol Protecting Groups.
- UCI Department of Chemistry.
- Fisher Scientific. Amine Protection / Deprotection.
- Common Organic Chemistry. Benzyl Protection.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Chem-St
- ResearchGate. Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- NCBI Bookshelf. Benzylidene protection of diol.
- Wikipedia. Protecting group.
- Chemistry LibreTexts. 17.8: Acetals as Protecting Groups.
- ACS GCI Pharmaceutical Roundtable. Hydrogenolysis.
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- 2. jocpr.com [jocpr.com]
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- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
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Application Notes & Protocols: A Scalable, High-Fidelity Synthesis of (R)-2-amino-3-(benzyloxy)propan-1-ol Hydrochloride
Abstract: This document provides a comprehensive guide for the scalable synthesis of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride, a crucial chiral building block in pharmaceutical development. The protocol detailed herein is optimized for safety, efficiency, and scalability, moving beyond laboratory-scale methods that rely on hazardous and costly reagents. By starting from the readily available chiral precursor O-Benzyl-D-serine, this guide emphasizes a robust two-step reduction strategy. We delve into the critical scientific rationale behind each procedural choice, from the initial esterification to the selection of a scalable reducing agent and final salt formation. This ensures a self-validating process that delivers high-purity material suitable for advanced drug development applications.
Introduction and Significance
(R)-2-amino-3-(benzyloxy)propan-1-ol, also known as O-benzyl-D-serinol, is a valuable chiral intermediate in organic and medicinal chemistry. Its structural framework, featuring adjacent amine and alcohol functionalities with a defined stereocenter, is a common motif in a wide range of biologically active molecules. Most notably, it serves as a key precursor in the synthesis of various pharmaceuticals, including beta-blockers used to manage cardiovascular conditions.[1] The hydrochloride salt form enhances the compound's stability and handling properties, making it a preferred form for storage and downstream applications.
The primary challenge in producing this intermediate lies in maintaining its stereochemical integrity throughout the synthetic sequence while ensuring the process is economically viable and safe for large-scale production.[2][3] Traditional laboratory methods often employ powerful but hazardous reducing agents like lithium aluminum hydride (LiAlH₄), which are unsuitable for industrial-scale operations due to safety concerns and high costs.[3] This guide presents a more practical and scalable approach centered on the reduction of an amino acid ester, a method that is both efficient and amenable to large-scale synthesis.[4]
Retrosynthetic Analysis and Strategy
The most direct and stereochemically reliable route to this compound begins with the corresponding chiral amino acid, O-Benzyl-D-serine. This starting material is commercially available and possesses the desired (R)-chirality at the α-carbon.[5]
The core transformation is the reduction of the carboxylic acid moiety to a primary alcohol. Direct reduction of a carboxylic acid requires harsh conditions. A more facile and controllable approach involves a two-step sequence:
-
Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This "activates" the carbonyl group, making it more susceptible to reduction by milder, more selective, and safer reducing agents.
-
Reduction: The resulting amino ester is then reduced to the target amino alcohol.
This strategy effectively circumvents the need for hazardous hydrides and is a well-established method for the large-scale preparation of chiral amino alcohols.[3]
Caption: Retrosynthetic pathway for the target compound.
Detailed Synthesis Protocol
This protocol is designed for a molar-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Part A: Esterification of O-Benzyl-D-serine
Causality: The carboxylic acid of the starting amino acid is converted to a methyl ester via Fischer esterification. This is a critical step for scalability because esters are readily reduced by cost-effective and safer borohydride reagents, whereas the direct reduction of the carboxylic acid would necessitate potent hydrides like LiAlH₄.[3] The use of a catalytic amount of strong acid in an excess of alcohol (methanol) drives the equilibrium towards the ester product.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (1.0 eq) | Moles | Notes |
| O-Benzyl-D-serine | 195.22 | 195.2 g | 1.00 | Starting Material[5] |
| Methanol (MeOH) | 32.04 | 1.5 L | - | Reagent and Solvent |
| Thionyl Chloride (SOCl₂) | 118.97 | 11.0 mL | 0.15 | Catalyst (Alternative: H₂SO₄) |
Procedure:
-
Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add O-Benzyl-D-serine (195.2 g, 1.00 mol).
-
Solvent Addition: Add methanol (1.5 L) to the flask and stir the suspension.
-
Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add thionyl chloride (11.0 mL, 0.15 mol) dropwise over 30 minutes. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid.
-
Purification: Dissolve the residue in ethyl acetate (1 L) and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 500 mL) to neutralize any remaining acid, followed by a brine wash (1 x 500 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield O-Benzyl-D-serine methyl ester as a pale yellow oil. The product is typically used in the next step without further purification.
Part B: Reduction of the Amino Ester
Causality: Sodium borohydride (NaBH₄) is an economical and safe reducing agent for large-scale operations. However, it is not potent enough to reduce esters on its own. The addition of an activating agent, such as lithium chloride (LiCl), generates a more reactive "mixed-hydride" species in situ, which efficiently reduces the ester to the primary alcohol while leaving the benzyl ether intact. This approach avoids the hazards and costs associated with LiAlH₄.[3]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Notes |
| O-Benzyl-D-serine methyl ester | 209.24 | ~209 g | ~1.00 | From Part A |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 1.0 L | - | Solvent |
| Ethanol (EtOH), Anhydrous | 46.07 | 1.0 L | - | Solvent |
| Lithium Chloride (LiCl) | 42.39 | 127.2 g | 3.00 | Activating Agent |
| Sodium Borohydride (NaBH₄) | 37.83 | 113.5 g | 3.00 | Reducing Agent |
Procedure:
-
Reaction Setup: In a 5 L flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the crude O-Benzyl-D-serine methyl ester (~1.00 mol) in a mixture of anhydrous THF (1.0 L) and anhydrous ethanol (1.0 L).
-
Activator Addition: Add lithium chloride (127.2 g, 3.00 mol) to the solution and stir until it dissolves.
-
Reduction: Cool the mixture to 0-5 °C using an ice-salt bath. In a separate beaker, carefully suspend sodium borohydride (113.5 g, 3.00 mol) in anhydrous THF (500 mL). Add this suspension to the reaction mixture portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (approx. 500 mL) at 0 °C until the effervescence ceases and the pH is acidic (~pH 2).
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the organic solvents. Add water (1 L) and basify the aqueous solution to pH > 10 with 4 M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 750 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude (R)-2-amino-3-(benzyloxy)propan-1-ol as an oil.
Part C: Hydrochloride Salt Formation
Causality: The free amino alcohol is often an oil or a low-melting solid, which can be difficult to purify and handle.[6] Conversion to its hydrochloride salt provides a stable, crystalline solid that can be easily isolated by filtration and purified by recrystallization, ensuring high purity and long-term stability.
Materials & Reagents:
| Reagent | Amount | Notes |
| Crude Amino Alcohol | ~181 g | From Part B |
| Diethyl Ether or MTBE | 2.0 L | Solvent for precipitation |
| 2 M HCl in Diethyl Ether | ~600 mL | For salt formation |
Procedure:
-
Dissolution: Dissolve the crude amino alcohol from Part B in diethyl ether (or methyl tert-butyl ether, MTBE) (2.0 L).
-
Precipitation: While stirring vigorously, slowly add a 2 M solution of HCl in diethyl ether. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed (check pH with moist litmus paper to ensure it is acidic).
-
Isolation: Stir the resulting slurry for 1 hour at room temperature. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 250 mL) to remove any non-polar impurities. Dry the solid under vacuum at 40-50 °C to a constant weight.
-
Purity Assessment: The final product, this compound, should be a white to off-white crystalline solid. Purity can be assessed by HPLC and NMR, and chiral purity by chiral HPLC.
Experimental Workflow and Data
Caption: Step-by-step experimental workflow diagram.
Expected Results:
| Parameter | Expected Outcome |
| Overall Yield | 75-85% (from O-Benzyl-D-serine) |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >98% |
| Chiral Purity (ee%) | >99% (R-isomer) |
| Melting Point | Approx. 34-37 °C (for free base)[6] |
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources.
-
Solvents (Methanol, THF, Ether): Flammable liquids. Use in a well-ventilated area and away from open flames or sparks.
-
General Precautions: All steps should be performed by trained personnel in a laboratory or pilot plant setting with adequate ventilation and safety equipment.
References
- Development of a Practical and Scalable Synthesis of (R)- and (S)-3-Amino-2-[(benzyloxy)methyl]propan-1-ol Monohydrochloride: A Useful C-4 Chiral Building Block.
- New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
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- A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research.
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- Synthesis of Methyl benzyl-DL-serin
- (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL HYDROCHLORIDE SALT. ChemicalBook.
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Application Notes and Protocols for the Synthesis of Enantiomerically Pure Drugs from Chiral Amino Alcohols
Abstract
Chiral amino alcohols are paramount structural motifs in a vast array of pharmaceuticals, where stereochemistry dictates therapeutic efficacy and safety.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing enantiomerically pure drugs using chiral amino alcohols as foundational building blocks. We delve into the core methodologies, including chiral pool synthesis, catalytic asymmetric reductions of prochiral ketones, and asymmetric aminohydroxylation of olefins. The causality behind experimental choices is elucidated, and detailed, self-validating protocols for key transformations are provided. This guide is designed to serve as a practical resource for the synthesis of high-value, enantiopure pharmaceutical agents.
Introduction: The Imperative of Chirality in Modern Drug Design
The vast majority of biological targets, such as enzymes and receptors, are chiral entities. Consequently, the enantiomers of a chiral drug often exhibit profound differences in their pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. This principle underscores the critical importance of developing synthetic routes that deliver single-enantiomer drugs.[1] Chiral amino alcohols, possessing both an amine and a hydroxyl group on a stereogenic framework, are invaluable synthons in the pharmaceutical industry for this very reason.[1][2][3] They form the backbone of numerous blockbuster drugs, including antivirals, antidepressants, and cardiovascular agents.[1][4]
This guide will explore three major pillars of enantioselective synthesis of chiral amino alcohols and their subsequent elaboration into active pharmaceutical ingredients (APIs).
Core Synthetic Strategies
The synthesis of enantiomerically pure amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of strategy is often dictated by the availability of starting materials, the desired molecular complexity, and scalability for industrial production.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
One of the most established and direct methods for obtaining chiral amino alcohols is through the derivatization of readily available, enantiopure starting materials from nature's "chiral pool."[5] Natural α-amino acids are a cornerstone of this approach.[1][2]
Rationale: The inherent chirality of the 20 proteinogenic amino acids provides a robust and often inexpensive starting point. The carboxylic acid moiety can be selectively reduced to the corresponding alcohol without compromising the stereochemical integrity of the α-carbon.
Workflow for Chiral Pool Synthesis from Amino Acids:
Caption: General workflow for chiral pool synthesis of β-amino alcohols from α-amino acids.
Protocol 1: Synthesis of (S)-Phenylalaninol from (S)-Phenylalanine
This protocol details the reduction of the readily available amino acid, (S)-phenylalanine, to its corresponding chiral amino alcohol.
Materials:
-
(S)-Phenylalanine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, suspend (S)-phenylalanine (1.0 eq) in anhydrous THF.
-
Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add LiAlH₄ (2.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Work-up: Filter the resulting granular precipitate and wash thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (S)-phenylalaninol.[6]
-
Analysis: Determine the enantiomeric excess (ee) of the product via chiral High-Performance Liquid Chromatography (HPLC) analysis.
Catalytic Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones, particularly α-amino ketones, is a powerful and versatile strategy for accessing chiral amino alcohols.[7] This approach relies on the use of a chiral catalyst to control the facial selectivity of hydride delivery to the carbonyl group.
2.2.1. Corey-Bakshi-Shibata (CBS) Reduction
Rationale: The CBS reduction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, to mediate the enantioselective reduction of ketones with borane.[2][3][8] The reaction proceeds through a highly organized, six-membered transition state where the catalyst coordinates both the borane and the ketone, ensuring a predictable stereochemical outcome.[2]
Mechanism of CBS Reduction:
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Protocol 2: CBS Reduction of an α-Amino Ketone
This protocol provides a general procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol.
Materials:
-
N-protected α-amino ketone
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 eq).
-
Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (0.6 eq) to the catalyst solution. Stir for 10 minutes at 0 °C.
-
Substrate Addition: Dissolve the α-amino ketone substrate (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[2]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.[2]
-
Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C to destroy excess borane.[2]
-
Work-up: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[2]
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.
2.2.2. Noyori Asymmetric Hydrogenation
Rationale: The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using a ruthenium catalyst bearing a chiral bisphosphine ligand, such as BINAP.[1] The reaction typically employs molecular hydrogen as the reductant and is known for its high turnover numbers and excellent enantioselectivities. The mechanism involves the formation of a ruthenium hydride species that delivers hydrogen to the ketone in a stereocontrolled manner.[9]
Sharpless Asymmetric Aminohydroxylation (AA)
Rationale: The Sharpless Asymmetric Aminohydroxylation provides a direct route to 1,2-amino alcohols from olefins.[10] This reaction utilizes osmium tetroxide as a catalyst, a stoichiometric nitrogen source (e.g., a chloramine salt), and a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[10] The chiral ligand accelerates the reaction and dictates the enantiofacial selectivity of the syn-addition of the amino and hydroxyl groups across the double bond.[11]
Mechanism of Sharpless Asymmetric Aminohydroxylation:
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Application Notes & Protocols: Strategic Utilization of (R)-2-Amino-3-(benzyloxy)propan-1-ol in Multi-Step Asymmetric Synthesis
Abstract
(R)-2-amino-3-(benzyloxy)propan-1-ol, also known as O-benzyl-L-serinol, is a versatile and highly valuable chiral building block in modern organic synthesis.[1][2][3] Derived from the natural amino acid L-serine, this compound provides a synthetically useful scaffold containing a primary amine, a primary alcohol, and a stable benzyl-protected primary alcohol, all organized around a defined stereocenter.[1] Its trifunctional nature allows for selective manipulations and the construction of complex, enantiomerically pure molecules. These application notes provide detailed protocols and strategic insights into the use of this synthon for preparing key chiral intermediates, such as oxazolines and aziridines, which are pivotal in the development of pharmaceuticals and fine chemicals.[4][5]
Introduction: The Strategic Value of a Chiral Synthon
Chiral 1,2-amino alcohols are privileged structures in organic chemistry, serving as foundational components for numerous natural products, active pharmaceutical ingredients (APIs), and chiral ligands for asymmetric catalysis.[6][7][8] (R)-2-amino-3-(benzyloxy)propan-1-ol stands out due to the orthogonal nature of its functional groups. The benzyloxy ether is generally stable to a wide range of reaction conditions, allowing chemists to selectively react with the primary amine and primary hydroxyl groups.
The key to unlocking the synthetic potential of this molecule lies in a robust protecting group strategy.[9] The amine is nucleophilic and basic, while the alcohol is nucleophilic and weakly acidic. In a multi-step synthesis, it is often necessary to mask one or both of these groups to prevent undesired side reactions.[10][11]
Common Protecting Group Strategies:
| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Rationale & Orthogonality |
| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, Et₃N | Trifluoroacetic acid (TFA); HCl in Dioxane | Stable to hydrogenation and basic conditions. Orthogonal to Cbz and Benzyl ethers.[12] |
| Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl, NaHCO₃ | H₂, Pd/C (Catalytic Hydrogenolysis) | Removed under conditions that also cleave the O-benzyl ether, useful for simultaneous deprotection.[12] |
| Alcohol | Pre-protected | Benzyl (Bn) | (From starting material) | H₂, Pd/C (Catalytic Hydrogenolysis) | Stable to a wide range of acidic and basic conditions.[13] |
This strategic interplay of protection and deprotection allows for the sequential construction of complex molecular architectures with precise stereochemical control.
Application Note I: Synthesis of Chiral 4-(Benzyloxymethyl)-4,5-dihydrooxazoles
Chiral oxazolines are critically important heterocyclic compounds. They serve as valuable ligands in asymmetric catalysis, chiral auxiliaries, and protecting groups for amino alcohols.[14][15][16][17] The reaction of (R)-2-amino-3-(benzyloxy)propan-1-ol with various electrophiles provides a direct and efficient route to these valuable intermediates.[14]
Logical Workflow for Chiral Oxazoline Synthesis
Sources
- 1. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL price & availability - MOLBASE [molbase.com]
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- 15. researchgate.net [researchgate.net]
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- 17. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Stereochemical Analysis of Complex Molecules
Abstract
The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the pharmaceutical industry, the development of new drugs frequently involves the synthesis and analysis of chiral molecules, where a single stereoisomer often accounts for the desired therapeutic effect, while others may be inactive or even toxic.[1][2] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical techniques for the preparation of stereochemically pure complex molecules and their subsequent stereochemical analysis. We will delve into the causality behind experimental choices in asymmetric synthesis and provide robust, self-validating protocols for the definitive characterization of stereoisomers.
The Paramount Importance of Stereochemistry in Drug Development
A vast number of drugs are chiral, existing as enantiomers—non-superimposable mirror images.[2] These enantiomers can exhibit profound differences in their pharmacological and toxicological profiles.[3] The classic and tragic example of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, underscores the critical need for stereochemically pure pharmaceuticals.[2] Regulatory agencies worldwide now mandate detailed information on the stereochemical composition of new drug candidates.[4] Consequently, the ability to selectively synthesize and accurately analyze stereoisomers is a cornerstone of modern drug discovery and development.[4][5]
Strategic Preparation of Stereochemically Defined Molecules: Asymmetric Synthesis
The goal of asymmetric synthesis is to selectively produce a single desired stereoisomer.[6] This is achieved by employing various strategies that introduce chirality into the molecule in a controlled manner.
Chiral Pool Synthesis
This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials.[7] The inherent chirality of these building blocks is then carried through a synthetic sequence to the target molecule.
Chiral Auxiliaries
In this strategy, an achiral substrate is covalently bonded to a chiral auxiliary. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product.[6]
Asymmetric Catalysis
This powerful technique employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[8][9] The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. Key examples include:
-
Asymmetric Hydrogenation: Utilizes chiral transition metal complexes (e.g., with BINAP ligands) to selectively add hydrogen across a double bond, creating one or two new stereocenters.[9]
-
Asymmetric Epoxidation: The Sharpless epoxidation, for instance, uses a titanium catalyst and a chiral tartrate ligand to epoxidize allylic alcohols with high enantioselectivity.[9]
The choice of synthetic strategy depends on factors such as the structure of the target molecule, the availability of starting materials, and the desired scale of the synthesis.
Workflow for Asymmetric Synthesis
The following diagram illustrates a generalized workflow for an asymmetric synthesis campaign.
Sources
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- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
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- 4. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
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- 9. Asymmetric Synthesis: Partial and Absolute | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Laboratory Preparation of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride
Abstract
(R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is a valuable chiral building block, or synthon, extensively utilized in the pharmaceutical industry for the synthesis of complex molecular targets.[1][2] Its defined stereochemistry is often crucial for the biological activity and selectivity of the final active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for its laboratory preparation, starting from the readily available chiral pool starting material, D-Serine. The described multi-step synthesis employs robust and well-established chemical transformations, including protection of functional groups, selective reduction, and final deprotection to yield the target compound with high enantiomeric purity. Each step is detailed with procedural instructions, mechanistic rationale, and critical safety considerations, designed for researchers and professionals in organic synthesis and drug development.
Synthetic Strategy Overview
The chosen synthetic route leverages the principle of chiral pool synthesis, where a naturally occurring enantiomerically pure compound serves as the starting material to transfer its stereochemistry to the target molecule.[1] Here, the (R)-stereocenter of the final product is derived directly from D-Serine. The synthesis involves a five-step sequence:
-
Esterification: The carboxylic acid of D-Serine is converted to a methyl ester to prevent its interference in subsequent reduction steps.
-
N-Protection: The primary amine is protected with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent N-benzylation and to direct the subsequent benzylation to the hydroxyl group.
-
O-Benzylation: The primary hydroxyl group is converted to a benzyl ether. The benzyl group serves as a robust protecting group that is stable to the conditions of the subsequent reduction step.
-
Ester Reduction: The methyl ester is selectively reduced to a primary alcohol using sodium borohydride.
-
Deprotection and Salt Formation: The N-Boc group is removed under acidic conditions, which concurrently protonates the free amine to form the final hydrochloride salt.
This strategy employs an orthogonal protection scheme, where the Boc group (acid-labile) and the benzyl group (removed by hydrogenolysis) can be cleaved under distinct conditions, offering synthetic flexibility.[3][4]
Overall Reaction Scheme
D-Serine → this compound
Caption: Overall synthetic workflow from D-Serine.
Critical Safety Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care in a fume hood.
-
Benzyl Bromide (BnBr): A strong lachrymator and irritant to the skin, eyes, and respiratory system.[5] Exposure can cause intense pain and potential long-term damage.[5] Always handle in a fume hood and avoid inhalation of vapors.[6][7]
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Sodium Borohydride (NaBH₄): A water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or alcohols.[8][9] Quenching procedures must be performed slowly and at low temperatures.
-
Reagents Requiring Inert Atmosphere: Steps involving sodium hydride must be conducted using flame-dried glassware under an inert atmosphere to prevent reaction with atmospheric moisture.
Experimental Protocols
Step 1: Esterification of D-Serine to D-Serine Methyl Ester Hydrochloride
This reaction converts the carboxylic acid of D-serine into its corresponding methyl ester using thionyl chloride in methanol. Thionyl chloride reacts with methanol in situ to generate HCl and methyl sulfite, which facilitates the esterification.[10]
Materials:
-
D-Serine: 10.5 g (100 mmol)
-
Methanol (MeOH), anhydrous: 200 mL
-
Thionyl chloride (SOCl₂): 8.8 mL (120 mmol)
Procedure:
-
To a 500 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, add anhydrous methanol (200 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add thionyl chloride (8.8 mL) dropwise to the stirred methanol over 30 minutes. Causality: This addition is highly exothermic and generates HCl gas; slow, cooled addition is critical for safety and control.
-
After the addition is complete, add D-Serine (10.5 g) to the solution in one portion.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a white solid.
-
Add diethyl ether (100 mL) to the solid, stir the slurry for 15 minutes, and collect the solid by vacuum filtration. Wash the solid with another 50 mL of diethyl ether.
-
Dry the resulting white powder under high vacuum to yield D-Serine methyl ester hydrochloride. The product is typically used in the next step without further purification.[11]
Step 2: N-protection of D-Serine Methyl Ester
The amine group is protected with a Boc group to prevent it from reacting in the subsequent O-benzylation step. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.[12]
Materials:
-
D-Serine methyl ester hydrochloride (from Step 1): ~15.5 g (100 mmol)
-
Dichloromethane (DCM), anhydrous: 250 mL
-
Triethylamine (TEA): 30.6 mL (220 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O): 24.0 g (110 mmol)
Procedure:
-
Suspend the D-Serine methyl ester hydrochloride in anhydrous DCM (250 mL) in a 500 mL round-bottom flask at 0 °C.
-
Slowly add triethylamine (30.6 mL) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.
-
Add di-tert-butyl dicarbonate (24.0 g) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
After completion (monitored by TLC), wash the reaction mixture sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-D-serine methyl ester as a colorless oil or white solid, which can be used directly.[13]
Step 3: O-Benzylation of N-Boc-D-Serine Methyl Ester
The hydroxyl group is deprotonated with a strong base, sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace bromide from benzyl bromide, forming the benzyl ether.[14]
Materials:
-
N-Boc-D-serine methyl ester (from Step 2): ~21.9 g (100 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous: 200 mL
-
Sodium hydride (NaH), 60% dispersion in mineral oil: 4.4 g (110 mmol)
-
Benzyl bromide (BnBr): 13.1 mL (110 mmol)
Procedure:
-
To a flame-dried 500 mL three-neck flask under an argon atmosphere, add sodium hydride (4.4 g). Wash the NaH with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF (100 mL) to the flask. Cool the suspension to 0 °C.
-
Dissolve N-Boc-D-serine methyl ester (~21.9 g) in anhydrous DMF (100 mL) and add it dropwise to the NaH suspension over 45 minutes. Causality: Slow addition is required to control the evolution of hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Add benzyl bromide (13.1 mL) dropwise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.
-
Upon completion (TLC), cool the reaction to 0 °C and cautiously quench by the slow addition of water (50 mL).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (300 mL).
-
Wash the organic layer with water (3 x 150 mL) and brine (1 x 150 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure N-Boc-O-benzyl-D-serine methyl ester.
Step 4: Reduction of the Methyl Ester
Sodium borohydride is a mild reducing agent that selectively reduces the ester to a primary alcohol without affecting the benzyl ether or the Boc protecting group.[15]
Materials:
-
N-Boc-O-benzyl-D-serine methyl ester (from Step 3): ~30.9 g (100 mmol)
-
Ethanol (EtOH): 300 mL
-
Sodium borohydride (NaBH₄): 7.6 g (200 mmol)
Procedure:
-
Dissolve the ester in ethanol (300 mL) in a 1 L round-bottom flask and cool to 0 °C.
-
Add sodium borohydride (7.6 g) portion-wise over 30 minutes. Causality: Portion-wise addition at 0 °C helps to manage the exothermic reaction and hydrogen evolution.[8]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.
-
Slowly quench the reaction by the dropwise addition of acetone (20 mL), followed by 1M HCl until the pH is ~7.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (300 mL) and water (200 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 150 mL), dry over Na₂SO₄, filter, and concentrate to yield (R)-N-Boc-2-amino-3-(benzyloxy)propan-1-ol. This product is often pure enough for the next step.
Step 5: N-Boc Deprotection and Hydrochloride Salt Formation
The final step involves the acid-catalyzed removal of the Boc protecting group. The use of hydrochloric acid achieves deprotection and the formation of the desired hydrochloride salt in a single, efficient operation.[3][16]
Materials:
-
(R)-N-Boc-2-amino-3-(benzyloxy)propan-1-ol (from Step 4): ~28.1 g (100 mmol)
-
4M HCl in 1,4-Dioxane: 100 mL
Procedure:
-
Dissolve the Boc-protected amino alcohol in 4M HCl in 1,4-dioxane (100 mL) at room temperature.
-
Stir the solution for 2-4 hours. A precipitate will likely form during this time. Trustworthiness: The formation of a precipitate is a good visual indicator that the deprotection and salt formation are occurring.
-
Monitor the deprotection via TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.
-
Add diethyl ether (150 mL) to the resulting solid or oil and stir vigorously to induce precipitation/crystallization.
-
Collect the white solid product by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under high vacuum.
-
The final product is this compound. Verify its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary
The following table provides a summary of the key quantitative parameters for each synthetic step. Yields are representative and may vary based on experimental execution and purification efficiency.
| Step | Reaction | Starting Material (Equiv.) | Key Reagent(s) (Equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Esterification | D-Serine (1.0) | SOCl₂ (1.2) | MeOH | 0 → RT | 18-24 | >95 |
| 2 | N-Protection | D-Serine Methyl Ester HCl (1.0) | Boc₂O (1.1), TEA (2.2) | DCM | 0 → RT | 12-16 | ~95 |
| 3 | O-Benzylation | N-Boc-D-Serine Methyl Ester (1.0) | NaH (1.1), BnBr (1.1) | DMF | 0 → RT | 10-12 | 80-90 |
| 4 | Reduction | N-Boc-O-Benzyl-D-Serine Ester (1.0) | NaBH₄ (2.0) | EtOH | 0 → RT | 4-6 | ~95 |
| 5 | Deprotection | (R)-N-Boc-amino alcohol (1.0) | 4M HCl in Dioxane (excess) | Dioxane | RT | 2-4 | >95 |
References
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- Carl ROTH. (n.d.).
- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
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- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Wikipedia. (n.d.). Protecting group.
- ResearchGate. (n.d.).
- Guidechem. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL 58577-87-0 wiki.
- AChemBlock. (n.d.). Boc-N-methyl-O-benzyl-L-serine 97%.
- SynQuest Laboratories, Inc. (n.d.). (2R)-(+)-2-Amino-3-(benzyloxy)propan-1-ol.
- Organic Syntheses. (n.d.).
- CymitQuimica. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL.
- Sigma-Aldrich. (n.d.). (R)-(+)-2-Amino-3-benzyloxy-1-propanol 97%.
- ChemicalBook. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL HYDROCHLORIDE SALT.
- BOC Sciences. (n.d.). O-Benzyl-L-serine methyl ester hydrochloride.
- Ottokemi. (n.d.). Boc-O-benzyl-L-serine, 98%.
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Application Notes & Protocols: Asymmetric Amination via Proline Catalysis
Abstract
The introduction of a nitrogen-containing functional group with high stereocontrol is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and bioactive molecules.[1][2][3] Organocatalysis, utilizing small, chiral organic molecules, has emerged as a powerful and sustainable alternative to traditional metal-based catalysts.[4][5] L-proline, a naturally occurring amino acid, stands out as a remarkably effective "enzyme mimic" for catalyzing a range of asymmetric transformations, including the direct α-amination of carbonyl compounds.[5][6][7] This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and practical insights for researchers employing proline-mediated asymmetric amination of aldehydes and ketones.
Mechanistic Principles: The Power of Enamine Catalysis
The efficacy of proline as a catalyst for α-amination stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid.[5] This allows it to activate carbonyl substrates through the formation of a nucleophilic enamine intermediate, a mode of action central to its catalytic power.[8][9][10]
The generally accepted catalytic cycle proceeds as follows:
-
Enamine Formation: The secondary amine of proline condenses with a carbonyl donor (aldehyde or ketone) to form a transient iminium ion. Subsequent deprotonation, often facilitated by the carboxylate group, generates a chiral, nucleophilic enamine intermediate.[11][12]
-
Stereoselective C-N Bond Formation: The enamine attacks an electrophilic nitrogen source (e.g., an azodicarboxylate or nitrosobenzene). The stereochemical outcome is dictated by the geometry of the enamine and the facial selectivity of the attack, which is controlled by the chiral scaffold of the proline catalyst.[2][13] The carboxylic acid group of proline is believed to play a crucial role in orienting the electrophile via hydrogen bonding, leading to a highly ordered, chair-like transition state.[2][12]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium, releasing the α-aminated carbonyl product and regenerating the proline catalyst to complete the cycle.[8]
Figure 1: General catalytic cycle for proline-mediated α-amination.
Application & Protocols: Direct α-Amination of Carbonyls
This section details standardized protocols for the direct asymmetric α-amination of aldehydes and ketones. The choice of nitrogen source is critical; dialkyl azodicarboxylates are common for hydrazide products, while nitrosobenzene is used for α-aminoxylation.
Protocol: Asymmetric α-Amination of Aldehydes
The direct α-amination of α-unbranched aldehydes provides straightforward access to chiral α-amino aldehydes, which are versatile synthetic intermediates.[8][14]
Step-by-Step Methodology:
-
To a clean, dry vial equipped with a magnetic stir bar, add L-proline (0.04 mmol, 20 mol%).
-
Add the solvent (e.g., CH₂Cl₂ or CH₃CN, 1.0 mL).
-
Add the aldehyde (0.2 mmol, 1.0 equiv) to the catalyst suspension and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice or cryogenic bath.
-
Slowly add a solution of the azodicarboxylate (e.g., dibenzyl azodicarboxylate, DBAD, or diethyl azodicarboxylate, DEAD) (0.22 mmol, 1.1 equiv) in the same solvent (0.5 mL) over 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting α-hydrazino aldehyde is often unstable and should be immediately converted to a more stable derivative. Add sodium borohydride (NaBH₄) (0.4 mmol, 2.0 equiv) portion-wise at 0 °C.
-
Stir for 1-2 hours, then quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding α-hydrazino alcohol.
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Representative Results for Aldehyde α-Amination
| Entry | Aldehyde | N-Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Propanal | DEAD | CH₂Cl₂ | 0 | 2 | 94 | 97 | [14] |
| 2 | Hexanal | DBAD | CH₃CN | RT | 1 | 95 | 92 | [8] |
| 3 | 3-Phenylpropanal | DBAD | CH₂Cl₂ | 0 | 2 | 90 | >99 | [8] |
| 4 | Isovaleraldehyde | DEAD | CH₂Cl₂ | 0 | 2 | 84 | 96 | [14] |
Scientist's Notes:
-
Causality of Temperature: Lowering the reaction temperature generally increases enantioselectivity by favoring the more ordered, enthalpically preferred transition state.[15]
-
Solvent Choice: The solvent can significantly impact both reaction rate and stereoselectivity.[16] Chlorinated solvents or acetonitrile are often effective, but a solvent screen is recommended for new substrates.
-
In Situ Reduction: The aldehyde product is prone to racemization and other side reactions. Immediate reduction to the corresponding alcohol provides a stable, characterizable product.[8]
Protocol: Asymmetric α-Amination of Ketones
The proline-catalyzed α-amination of ketones is a highly effective method for creating chiral, nitrogen-bearing quaternary carbon centers when α,α-disubstituted ketones are used.[17][18][19]
Step-by-Step Methodology:
-
In a vial with a magnetic stir bar, dissolve the ketone (1.0 mmol, 1.0 equiv) in the chosen solvent (e.g., DMSO or CH₃CN, 2.0 mL).
-
Add L-proline (0.2 mmol, 20 mol%) and stir the mixture at room temperature.
-
Add the azodicarboxylate (e.g., di-tert-butyl azodicarboxylate, DTBAD) (1.1 mmol, 1.1 equiv) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Data Presentation: Representative Results for Ketone α-Amination
| Entry | Ketone | N-Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanone | DTBAD | DMSO | RT | 24 | 94 | 99 | [17][18] |
| 2 | Cyclopentanone | DBAD | CH₃CN | RT | 4 | 98 | 92 | [17][18] |
| 3 | Acetone | DBAD | Acetone | RT | 24 | 86 | 80 | [17] |
| 4 | 2-Butanone | DBAD | CH₃CN | RT | 4 | 99 | 96 | [18] |
Scientist's Notes:
-
Regioselectivity: For unsymmetrical ketones like 2-butanone, the amination occurs preferentially at the more substituted α-carbon (the methylene group), a consequence of the greater thermodynamic stability of the corresponding enamine.[18]
-
Catalyst Loading: While 20 mol% is standard, catalyst loading can sometimes be reduced for highly reactive substrates. However, lower loading may require longer reaction times.
-
Trustworthiness: The protocol's reliability is high for cyclic ketones, consistently delivering excellent yields and enantioselectivities.[17][19]
Protocol: Asymmetric α-Aminoxylation with Nitrosobenzene
A powerful variant of this chemistry is the α-aminoxylation, which installs an N-O bond. Proline catalyzes the reaction of aldehydes and ketones with nitrosobenzene to afford α-anilinoxy products with high enantioselectivity.[15][20]
Step-by-Step Methodology:
-
Dissolve L-proline (0.1 mmol, 20 mol%) in DMSO (1.0 mL) in a dry vial with a stir bar.
-
Add the ketone or aldehyde (0.5 mmol, 1.0 equiv) and stir for 5 minutes.
-
Cool the mixture to the appropriate temperature (e.g., -20 °C for aldehydes, RT for ketones).
-
For Ketones: Add a solution of nitrosobenzene (0.6 mmol, 1.2 equiv) in DMSO (1.0 mL) dropwise over several hours using a syringe pump. Slow addition is crucial to suppress background reactions.[15][20]
-
For Aldehydes: Add solid nitrosobenzene (0.6 mmol, 1.2 equiv) in one portion.
-
Stir the reaction until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with water and brine, and dry the organic phase over Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography.
-
Analyze for enantiomeric excess using chiral HPLC.
Scientist's Notes:
-
Nitrosobenzene Handling: Nitrosobenzene is a light-sensitive solid with a high vapor pressure.[21] It should be stored at 0 °C and handled in a well-ventilated fume hood. For a preparation protocol from nitrobenzene, see Organic Syntheses, Coll. Vol. 3, p.711.[21]
-
Causality of Slow Addition (Ketones): The uncatalyzed reaction between the enolate of the ketone and nitrosobenzene can be a competitive pathway. Slow addition of nitrosobenzene keeps its concentration low, ensuring the reaction proceeds primarily through the desired proline-catalyzed enamine pathway.[15]
Experimental Workflow and Troubleshooting
A successful experiment requires careful execution and systematic troubleshooting.
Figure 2: Standard workflow for proline-catalyzed amination reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity (ee%) | 1. Impure L-proline catalyst. 2. Incorrect solvent. 3. Reaction temperature too high. 4. Presence of excess water. | 1. Purify commercial L-proline by recrystallization from ethanol/water.[16] 2. Perform a solvent screen (e.g., DMSO, DMF, CH₃CN, CH₂Cl₂, THF).[16] 3. Lower the reaction temperature (e.g., from RT to 0 °C or -20 °C). 4. While some water is necessary for hydrolysis, ensure solvents are reasonably dry. Use molecular sieves if necessary. |
| Low Yield / No Reaction | 1. Inactive catalyst. 2. Poorly reactive substrate. 3. Insufficient reaction time. 4. Degradation of product. | 1. Use freshly purified L-proline. 2. Increase catalyst loading (e.g., to 30 mol%). For sterically hindered substrates, higher temperatures may be required (at the potential cost of ee%). 3. Allow the reaction to run for a longer period, monitoring carefully by TLC. 4. For aldehyde aminations, ensure immediate in situ reduction of the product. |
| Complex Product Mixture | 1. Self-condensation of substrate (e.g., aldol reaction). 2. Background (uncatalyzed) reaction. 3. Racemization of the product. | 1. For aldehydes, use the aldehyde as the limiting reagent. For ketones, consider using the ketone itself as the solvent if it is a liquid. 2. For aminoxylation of ketones, ensure slow addition of nitrosobenzene.[15] 3. Isolate the product promptly and avoid harsh purification conditions (e.g., acidic or basic media). |
References
-
Ryu L. (2024). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Thermodynamics & Catalysis, 15(4). [Link]
-
List, B., Pojarliev, P., & Biller, W. T. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society, 124(5), 827–833. [Link]
-
Ibrahem, I., & Córdova, A. (2005). The proline-catalyzed double Mannich reaction of acetaldehyde with N-Boc imines. Angewandte Chemie (International ed. in English), 44(32), 5052–5056. [Link]
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Wang, W., & Li, H. (2023). Asymmetric Reductive Amination in Organocatalysis and Biocatalysis. European Journal of Organic Chemistry. [Link]
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Ahmad, S., Ali, A., & Khan, K. M. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC advances, 11(54), 34185–34208. [Link]
-
Zhang, W., Zhu, Y., Zhang, L., & Luo, S. (2018). Asymmetric Enamine Catalysis with β-Ketoesters by Chiral Primary Amine: Divergent Stereocontrol Modes. The Journal of Organic Chemistry, 83(18), 11016–11025. [Link]
-
Coleman, G. H., McCloskey, C. M., & Stuart, F. A. (1955). Nitrosobenzene. Organic Syntheses, Coll. Vol. 3, p.711. [Link]
-
Boyer, J. H., & Alul, H. (2002). Preparations of C-Nitroso Compounds. Chemical Reviews, 102(12), 4459–4490. [Link]
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Hanna, I., & Ricard, L. (2017). Iminium and enamine catalysis in enantioselective photochemical reactions. Beilstein Journal of Organic Chemistry, 13, 2458–2481. [Link]
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List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548–557. [Link]
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Sohtome, Y., & Nagasawa, K. (2012). Asymmetric organocatalytic reactions by bifunctional amine-thioureas. Catalysis Science & Technology, 2(7), 1309. [Link]
-
Kumar, S., & Sunoj, R. B. (2023). Enamine/Iminium-based Dual Organocatalytic Systems for Asymmetric Catalysis and Synthesis. Chemistry, an Asian journal, 18(24), e202300627. [Link]
-
Zlotopolski, V., & Vasin, V. (2018). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry, 16(24), 4443–4455. [Link]
-
Kumar, S., & Sunoj, R. B. (2023). Enamine/Iminium-based Dual Organocatalytic Systems for Asymmetric Catalysis and Synthesis. ResearchGate. [Link]
-
Kumaragurubaran, N., Juhl, K., Zhuang, W., Bøgevig, A., & Jørgensen, K. A. (2002). Direct L-proline-catalyzed asymmetric alpha-amination of ketones. Journal of the American Chemical Society, 124(22), 6254–6255. [Link]
-
Hayashi, Y., Yamaguchi, J., Sumiya, T., Hibino, K., & Shoji, M. (2004). Direct proline-catalyzed asymmetric α-aminoxylation of aldehydes and ketones. The Journal of Organic Chemistry, 69(18), 5966–5973. [Link]
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Various Authors. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
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Jørgensen, K. A., Kumaragurubaran, N., Juhl, K., & Zhuang, W. (2002). Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones. Organic Chemistry Portal. [Link]
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Ahmad, S., Ali, A., & Khan, K. M. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. ResearchGate. [Link]
-
Anonymous. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
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Kumar, P., & Mereyala, H. B. (2018). Proline-Catalyzed Asymmetric α-Amination in the Synthesis of Bioactive Molecules. Synlett, 29(15), 1944–1956. [Link]
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Wang, W., & Li, H. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis, 11(22), 13845–13881. [Link]
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Hoyt, M. (2005). Proline-Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. [Link]
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Wikipedia contributors. (n.d.). Proline organocatalysis. Wikipedia. [Link]
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Kumaragurubaran, N., Juhl, K., Zhuang, W., Bøgevig, A., & Jørgensen, K. A. (2002). Direct L-proline-catalyzed asymmetric alpha-amination of ketones. ResearchGate. [Link]
-
Hayashi, Y., Yamaguchi, J., Sumiya, T., & Shoji, M. (2004). Direct proline-catalyzed asymmetric α-aminoxylation of ketones. Angewandte Chemie (International ed. in English), 43(9), 1112–1115. [Link]
-
D'Erasmo, M. P., Gagliardi, M., & Marra, A. (2009). General Synthesis of C-Glycosyl Amino Acids via Proline-Catalyzed Direct Electrophilic α-Amination of C-Glycosylalkyl Aldehydes. Organic Letters, 11(19), 4446–4449. [Link]
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Hayashi, Y., Yamaguchi, J., Hibino, K., & Shoji, M. (2004). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 6(12), 1967–1970. [Link]
-
List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences of the United States of America, 101(16), 5839–5842. [Link]
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List, B. (2002). Direct catalytic asymmetric alpha-amination of aldehydes. Journal of the American Chemical Society, 124(20), 5656–5657. [Link]
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List, B., Hoang, L., & Martin, H. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Moodle@Units. [Link]
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de Souza, R. O. M. A., & La-Rovere, P. (2024). Heterogeneous organocatalysis: the proline case. RSC advances, 14(12), 8467–8482. [Link]
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Kumar, P., & Mereyala, H. B. (2013). Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds. Accounts of chemical research, 46(2), 449–461. [Link]
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Radas, L., & Bielawski, K. (2021). Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes. ResearchGate. [Link]
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JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE. [Link]
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Kumar, P., & Mereyala, H. B. (2018). Proline-Catalyzed Asymmetric α-Amination in the Synthesis of Bioactive Molecules. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (R)-2-amino-3-(benzyloxy)propan-1-ol
Welcome to the technical support center for (R)-2-amino-3-(benzyloxy)propan-1-ol, a critical chiral building block in pharmaceutical and fine chemical synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile amino alcohol, troubleshoot common issues, and ultimately improve reaction yields and purity.
(R)-2-amino-3-(benzyloxy)propan-1-ol, also known as O-benzyl-D-serinol, possesses three key functional groups: a primary amine, a primary alcohol, and a benzyl ether.[3] This trifunctional nature allows for diverse chemical transformations but also presents unique challenges in selectivity and optimization. This document provides in-depth, field-proven insights to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle (R)-2-amino-3-(benzyloxy)propan-1-ol?
A1: (R)-2-amino-3-(benzyloxy)propan-1-ol is a low-melting solid (melting point: 34-37 °C) that may appear as a colorless to yellow liquid.[3][4][5] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4][5]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed original containers.[6] Some suppliers recommend storage at 0-5°C or 2-8°C under an inert gas.[1][5] It is also noted to be air-sensitive.[4] Protect containers from physical damage and keep away from incompatible materials.[6]
-
Handling: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][5] Handle in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors.[4][5] Wash hands thoroughly after handling.[6]
Q2: What are the key reactive sites on the molecule and their relative reactivity?
A2: The molecule has two primary nucleophilic centers: the primary amine (-NH₂) and the primary alcohol (-OH).
-
Amine (-NH₂): This is generally the more nucleophilic site, especially under neutral or basic conditions. It will readily react with electrophiles like acyl chlorides, anhydrides, and alkyl halides.
-
Alcohol (-OH): The primary alcohol is also nucleophilic but less so than the amine. It can compete in reactions, especially at higher temperatures or with highly reactive electrophiles. Under strongly basic conditions, it can be deprotonated to form a more reactive alkoxide.
-
Benzyl Ether (-OBn): The benzyl ether is relatively stable but can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C), which is a common deprotection strategy.[7]
Q3: Which solvents are typically recommended for reactions with this compound?
A3: The choice of solvent is critical and depends on the specific reaction. Aprotic solvents are commonly used to avoid interference from the solvent itself.
-
For N-acylation: Dichloromethane (DCM), chloroform, acetonitrile, or tetrahydrofuran (THF) are excellent choices.[8]
-
For reactions requiring heating: Toluene or 1,2-dichloroethane (DCE) can be used.
-
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the rate of certain nucleophilic substitutions.[9][10] However, they can be difficult to remove during workup.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low Yield or No Reaction
Q: My reaction has stalled, or the yield is significantly lower than expected. What are the potential causes and how can I fix it?
A: Low conversion is a frequent issue stemming from several factors. A systematic approach is key to diagnosis.[11]
Detailed Solutions:
-
Reagent Quality: The primary amine is susceptible to oxidation. Ensure your starting material is pure. Acylating agents like acyl chlorides can hydrolyze if exposed to moisture; use a fresh bottle or redistill if necessary.[8]
-
Reaction Conditions:
-
Temperature: For many reactions, like N-acylation, starting at 0 °C and allowing the reaction to warm to room temperature is a standard procedure to control exotherms.[8] If kinetics are slow, gentle heating may be required, but monitor for side product formation.
-
Catalysts: For amide bond formation with carboxylic acids, coupling agents (EDC, HATU) or catalysts (boronic acids, ZrCl₄) are necessary.[12][13] Ensure the catalyst is active and used at the correct loading.
-
-
Monitoring: Do not rely solely on literature reaction times.[14] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the point of maximum conversion before significant decomposition occurs.[11]
Problem 2: Formation of Multiple Products (Low Selectivity)
Q: My reaction is producing a mixture of N-acylated and O-acylated products, or other impurities. How can I improve selectivity?
A: This is a classic chemoselectivity challenge with amino alcohols. The primary amine is more nucleophilic than the primary alcohol, but the alcohol can compete, leading to di-substituted or O-substituted byproducts.
Strategies for Improving N-Selectivity:
-
Control Temperature and Addition: Add the electrophile (e.g., acyl chloride) slowly at a low temperature (0 °C or below).[8] This favors the more kinetically rapid reaction with the highly nucleophilic amine over the alcohol.
-
Choice of Base: Use a non-nucleophilic bulky base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases will neutralize the acid byproduct (e.g., HCl) without competing as a nucleophile. Using a base like pyridine can sometimes accelerate the desired reaction.
-
Protecting Groups: For complex syntheses where absolute selectivity is required, a protecting group strategy is the most robust solution.[15] Protect the more reactive amine first, perform the desired reaction on the alcohol, and then deprotect the amine. Alternatively, protect the alcohol (e.g., as a silyl ether like TBDMS) before reacting the amine.
| Protecting Group | Target Group | Protection Reagent | Deprotection Conditions | Reference |
| Boc | Amine | Boc₂O, TEA | Trifluoroacetic Acid (TFA) or HCl | |
| Cbz | Amine | Cbz-Cl, Base | Hydrogenolysis (H₂, Pd/C) | |
| TBDMS | Alcohol | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) or Acid | [7][15] |
Problem 3: Difficult Product Purification
Q: My product is difficult to isolate from the reaction mixture. What purification strategies can I employ?
A: The polar amine and alcohol groups in the starting material and product can make purification challenging.
-
Aqueous Workup:
-
Removing Unreacted Amine: If your product is the N-acylated amide, the starting amine is still basic. A wash with dilute acid (e.g., 1M HCl) during the workup will protonate the unreacted starting material, pulling it into the aqueous layer as its salt.[8]
-
Removing Carboxylic Acid Byproducts: A wash with a dilute base (e.g., saturated NaHCO₃ solution) can remove acidic impurities.
-
-
Chromatography:
-
Solvent System: Standard silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., Hexanes or Heptane) and gradually increasing the polarity with Ethyl Acetate is a good starting point. Adding a small percentage of methanol may be necessary for more polar products.
-
Tailing: The basic amine group can cause products to "tail" on silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase can significantly improve peak shape.
-
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Heptane).
Experimental Protocol: Selective N-Benzoylation
This protocol provides a reliable method for the selective acylation of the amine group.
Materials:
-
(R)-2-amino-3-(benzyloxy)propan-1-ol (1.0 eq)
-
Benzoyl Chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve (R)-2-amino-3-(benzyloxy)propan-1-ol in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine to the solution.
-
Electrophile Addition: Add benzoyl chloride dropwise to the reaction mixture over 15-20 minutes. Ensure the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The product should have a higher Rf than the polar starting material.
-
Workup: a. Once the starting material is consumed, quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and finally, brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to yield the pure N-benzoylated product.
References
-
Ishikawa, T., et al. (2011). Powerful Amide Synthesis from Alcohols and Amines under Aerobic Conditions Catalyzed by Gold or Gold/Iron, -Nickel or -Cobalt Nanoparticles. Journal of the American Chemical Society. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. Books - The Royal Society of Chemistry. Available at: [Link]
-
ElectronicsAndBooks. (2011). Powerful Amide Synthesis from Alcohols and Amines under Aerobic Conditions Catalyzed by Gold or Gold/Iron. Available at: [Link]
-
Gnanaprakasam, B., & Milstein, D. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society. Available at: [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract. Available at: [Link]
-
Knochel, P., et al. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Angewandte Chemie International Edition. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Available at: [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
MDPI. (n.d.). Reaction-Based Amine and Alcohol Gases Detection with Triazine Ionic Liquid Materials. Available at: [Link]
-
Gaylord Chemical. (2025). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Available at: [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
-
RSC Publishing. (2015). Continuous and convergent access to vicinyl amino alcohols. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Available at: [Link]
-
MDPI. (n.d.). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. Available at: [Link]
-
MySkinRecipes. (n.d.). (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride. Available at: [Link]
-
MOLBASE. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL price & availability. Available at: [Link]
-
PubMed Central. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Available at: [Link]
-
ResearchGate. (2025). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC | Request PDF. Available at: [Link]
-
MySkinRecipes. (n.d.). (S)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride. Available at: [Link]
-
GlpBio. (n.d.). (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. (S)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride [myskinrecipes.com]
- 3. (R)-(+)-2-アミノ-3-ベンジルオキシ-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 15. fiveable.me [fiveable.me]
Technical Support Center: Purification of (R)-2-amino-3-(benzyloxy)propan-1-ol Hydrochloride
Welcome to the technical support center for the purification of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical chiral building block. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of a highly pure product.
Introduction to Purification Challenges
This compound, a key intermediate in the synthesis of various pharmaceuticals, presents a unique set of purification challenges.[1] Its structure, containing a primary amine, a primary alcohol, and a benzyl ether, contributes to its polarity and potential for side reactions. The hydrochloride salt form, while often aiding in crystallization, can also introduce complications. Common difficulties include the removal of starting materials and byproducts from the synthesis, achieving high chiral purity, and overcoming crystallization issues. This guide will address these challenges with practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as O-benzyl-D-serine or its ester derivative.
-
Over-benzylation or under-benzylation products: Molecules with benzyl groups on both the amine and hydroxyl functions, or lacking the O-benzyl group.
-
Diastereomers or enantiomers: If the starting material was not enantiomerically pure or if racemization occurred during synthesis.
-
Byproducts from reducing agents: For example, borate salts if sodium borohydride was used for reduction.
-
Solvent residues: Residual solvents from the reaction or workup.
Q2: My final product has a persistent yellow or off-white color. How can I decolorize it?
A2: A yellow tint often indicates the presence of minor, highly conjugated impurities. A common and effective method for decolorization is treatment with activated carbon.
Decolorization Protocol:
-
Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
-
Add a small amount of activated carbon (typically 1-5% w/w of your compound). Caution: Adding activated carbon to a hot solution can cause bumping.
-
Gently heat and stir the mixture for 15-30 minutes.
-
Filter the hot solution through a pad of celite or a fine filter paper to remove the activated carbon.
-
Proceed with the recrystallization of the decolorized solution.
Q3: How can I confirm the chiral purity of my final product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of your product. You will likely need a chiral stationary phase, such as one based on a polysaccharide derivative or a Pirkle-type column. Alternatively, you can derivatize your amino alcohol with a chiral derivatizing agent and analyze the resulting diastereomers on a standard achiral HPLC column.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Difficulty in Crystallizing the Hydrochloride Salt
Symptoms:
-
The product oils out upon cooling the solution.
-
No crystal formation is observed even after prolonged cooling.
-
The resulting solid is amorphous or difficult to filter.
Causality: The inability to crystallize is often due to the presence of impurities that inhibit nucleation and crystal lattice formation. The choice of an inappropriate solvent system is another major factor.
Troubleshooting Steps:
-
Solvent System Screening: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For amino alcohol hydrochlorides, polar protic solvents or mixtures are often effective.[2]
| Solvent/Mixture | Rationale |
| Isopropanol (IPA) | A good starting point for many hydrochloride salts. |
| Ethanol/Water | The addition of water can increase solubility at high temperatures. |
| Methanol/Ethyl Acetate | A polar solvent with a less polar anti-solvent can induce crystallization. |
| Dichloromethane/Hexane | For less polar impurities, this system can be effective.[1] |
-
Inducing Crystallization:
-
Seeding: If you have a pure crystal of the product, add a tiny amount to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer.
-
Issue 2: Impurities Co-eluting with the Product during Column Chromatography
Symptoms:
-
Fractions from column chromatography show the presence of both the product and impurities by TLC or NMR analysis.
-
Broad peaks or poor separation are observed during HPLC analysis of the purified product.
Causality: The polar nature of the amino alcohol can lead to strong interactions with the stationary phase (typically silica gel), resulting in peak tailing and poor separation from other polar impurities. The basicity of the free amine can also be problematic on silica gel.
Troubleshooting Workflow for Column Chromatography:
Caption: Troubleshooting workflow for column chromatography.
Detailed Steps:
-
Mobile Phase Modification: To mitigate peak tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system. This will compete with the amine on your product for active sites on the silica.
-
Solvent Gradient Optimization: Start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient for this compound might be from 0% to 10% methanol in dichloromethane.
-
Alternative Stationary Phase: If silica gel proves problematic, consider using neutral alumina. Alumina is less acidic and can sometimes provide better separation for basic compounds.
Issue 3: Removal of Benzyl-Containing Impurities
Symptoms:
-
NMR analysis shows signals corresponding to benzyl alcohol or dibenzyl ether.
-
The mass spectrum indicates the presence of species with additional or fewer benzyl groups.
Causality: Benzyl protecting groups can be cleaved under certain conditions, leading to benzyl alcohol.[3] Conversely, over-benzylation can occur during the synthesis. These impurities often have similar polarities to the desired product, making separation challenging.
Purification Strategy:
-
pH-Zone-Refining Counter-Current Chromatography: This advanced technique can be highly effective for separating compounds with different pKa values, such as a primary amine from a non-basic benzyl alcohol.[4]
-
Aqueous Washes: Careful adjustment of the pH during the workup can help to separate the basic product from neutral or acidic impurities. For the free base form, washing the organic layer with a dilute acid can remove basic impurities, while a dilute base wash can remove acidic ones.
-
Preparative HPLC: For challenging separations, preparative reverse-phase HPLC can provide high purity, albeit with lower throughput.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask equipped with a reflux condenser, add the crude hydrochloride salt and a minimal amount of isopropanol. Heat the mixture to reflux with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Caption: Recrystallization workflow for the hydrochloride salt.
References
- CN104072381B - Preparation method for optically pure aminoalcohol hydrochloride - Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Separations of basic amino acid benzyl esters by pH-zone-refining counter-current chromatography - PubMed. Available at: [Link]
- US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents.
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - NIH. Available at: [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to - SciSpace. Available at: [Link]
- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents.
-
HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography. Available at: [Link]
-
Serinol: small molecule - big impact - PMC - PubMed Central. Available at: [Link]
-
The preparation of o-benzyl-L-serine - Journal of the Chemical Society D - RSC Publishing. Available at: [Link]
- ES2615498T3 - Process for producing 2-amino-2- [2- [4- (3-benzyloxyphenylthio) -2-chlorophenyl] ethyl] -1,3-propanediol hydrochloride - Google Patents.
- EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use - Google Patents.
- Industrial synthesis of serinol - WO2022200247A1 - Google Patents.
-
In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC - NIH. Available at: [Link]
-
Serinol: small molecule - big impact. Available at: [Link]
-
Introduction and removal of alkyl protecting groups of several common amino groups. Available at: [Link]
- US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents.
- US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents.
-
A scalable method for O-antigen purification applied to various Salmonella serovars - NIH. Available at: [Link]
-
Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol - ACP. Available at: [Link]
-
Purification of O-specific polysaccharide from lipopolysaccharide produced by Salmonella enterica serovar Paratyphi A - PubMed. Available at: [Link]
Sources
Common side reactions and byproducts in O-benzyl-D-serinol synthesis
Welcome to the technical support center for the synthesis of O-benzyl-D-serinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and effectively troubleshoot experimental hurdles.
Troubleshooting Guide: Common Issues in O-benzyl-D-serinol Synthesis
This section addresses specific problems you may encounter during the synthesis and purification of O-benzyl-D-serinol. The advice provided is grounded in established principles of organic chemistry and protecting group strategies.
Issue 1: Low Yield of the Desired O-benzyl-D-serinol and a Complex Mixture of Products
Q: My reaction to synthesize O-benzyl-D-serinol has resulted in a low yield of the target molecule and my crude NMR/TLC shows multiple spots. What are the likely side products and how can I improve the selectivity?
A: This is a classic chemoselectivity challenge. D-serinol possesses three nucleophilic sites: two primary hydroxyl (-OH) groups and one secondary amino (-NH2) group. The amino group is generally more nucleophilic than the hydroxyl groups, making N-benzylation a highly competitive and often favored side reaction.
Probable Causes and Byproducts:
-
N-Benzylation: The most common side reaction is the benzylation of the amino group to form N-benzyl-D-serinol.
-
Di-N-Benzylation: Under forcing conditions or with an excess of the benzylating agent, double benzylation of the amine can occur, leading to the formation of N,N-dibenzyl-D-serinol. The synthesis of this particular compound is well-documented, highlighting its facile formation.[1]
-
Over-benzylation: Multiple benzylations can occur, leading to a mixture of N,O-dibenzyl-D-serinol, O,O'-dibenzyl-D-serinol, and even the fully protected N,N,O,O'-tribenzyl-D-serinol.
-
Reagent Stoichiometry and Reaction Conditions: The use of excess benzyl bromide or benzyl chloride, strong bases, and high temperatures will favor over-alkylation and reduce selectivity.
Troubleshooting and Optimization Strategies:
-
Protect the Amino Group First: The most reliable strategy to achieve selective O-benzylation is to first protect the more nucleophilic amino group.[2][3][4] A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc)₂O and is stable under the basic conditions typically used for O-benzylation. It can be removed later under acidic conditions without affecting the benzyl ether.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the benzylating agent (e.g., benzyl bromide) to favor mono-benzylation.
-
Choice of Base and Solvent: Employ a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydride (NaH), which can significantly increase the nucleophilicity of the hydroxyl groups and lead to over-benzylation. Aprotic polar solvents like DMF or acetonitrile are suitable.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity. Higher temperatures tend to decrease selectivity and promote multiple alkylations.
Issue 2: Difficulty in Purifying O-benzyl-D-serinol from N-benzylated Byproducts
Q: I am struggling to separate my desired O-benzyl-D-serinol from what I believe is N-benzyl-D-serinol and other benzylated impurities by column chromatography. What purification strategies can I employ?
A: The structural similarity and comparable polarities of mono-benzylated isomers make their separation by standard silica gel chromatography challenging.
Probable Causes:
-
Similar Polarity: O-benzyl and N-benzyl isomers often have very close Rf values on TLC, leading to poor separation on a column.
-
Amine Streaking on Silica: The basic nature of the free amine in the desired product and N-benzylated byproducts can cause streaking on acidic silica gel, further complicating purification.
Troubleshooting and Purification Protocols:
-
Acid-Base Extraction: Exploit the basicity of the secondary amine in your desired product and the N-benzylated byproducts.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine-containing compounds will be protonated and move into the aqueous layer.
-
Any non-basic byproducts, such as O,O'-dibenzyl-D-serinol, will remain in the organic layer.
-
Basify the aqueous layer with a base like NaOH or NaHCO₃ to deprotonate the amines and then extract them back into an organic solvent. This will separate basic from non-basic compounds but not the O- vs. N-benzylated isomers.
-
-
Formation of a Schiff Base for Purification: For separating serinol derivatives, a temporary protection of the amino group as a Schiff base can be an effective strategy.[5]
-
React the crude mixture with an aromatic aldehyde (e.g., benzaldehyde) in a suitable solvent. The free amino groups will form imines (Schiff bases).
-
The resulting Schiff bases will have different polarities from the O-benzylated species where the amine was already alkylated, potentially allowing for easier chromatographic separation.
-
After purification, the Schiff base can be hydrolyzed back to the free amine using mild acidic conditions.[5]
-
-
Chromatography with a Modified Mobile Phase:
-
Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, to the eluent system for silica gel chromatography. This can suppress the interaction of the basic amines with the acidic silica gel, leading to better peak shapes and improved separation.
-
-
Crystallization: If the desired product or one of the major byproducts is crystalline, fractional crystallization can be a powerful purification technique.
Frequently Asked Questions (FAQs)
Q1: Why is N-benzylation a more common side reaction than O-benzylation in the direct benzylation of D-serinol?
A1: The nitrogen atom in the amino group is generally more nucleophilic than the oxygen atoms in the hydroxyl groups. This is due to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation to an electrophile like the benzylic carbon of benzyl bromide.[6]
Q2: Can I use a benzyl ether as a protecting group for the hydroxyl groups if I plan to perform reactions under acidic conditions?
A2: Benzyl ethers are generally stable to a wide range of acidic and basic conditions. However, they can be cleaved by strong acids, particularly at elevated temperatures.[7] For reactions requiring harsh acidic conditions, it is crucial to check the stability of the benzyl ether. Benzyl ethers are typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which is a mild and highly effective method.[6][8]
Q3: What analytical techniques are best for characterizing the product mixture?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For initial assessment of the reaction progress and the number of components in the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The chemical shifts of the protons and carbons attached to the nitrogen and oxygen atoms will be distinct for each isomer. For instance, the benzylic CH₂ protons will have different chemical shifts depending on whether they are attached to the nitrogen or oxygen.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and the byproducts. All mono-benzylated isomers will have the same molecular weight, but MS can help identify di- and tri-benzylated species.
Q4: Is there a way to favor O-benzylation without prior protection of the amine?
A4: While protecting the amine is the most robust method, some strategies aim for direct selective O-benzylation of amino alcohols. These often involve converting the hydroxyl group into a better nucleophile under conditions where the amine's reactivity is suppressed. For example, using a bulky base that preferentially deprotonates the less sterically hindered primary hydroxyl groups, or using specific catalysts. However, achieving high selectivity without N-protection is often difficult and may require extensive optimization.
Data and Protocols
Table 1: Common Byproducts in O-benzyl-D-serinol Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Cause of Formation |
| D-Serinol (Starting Material) | C₃H₉NO₂ | 91.11 | Incomplete reaction |
| O-benzyl-D-serinol (Product) | C₁₀H₁₅NO₂ | 181.23 | Desired reaction |
| N-benzyl-D-serinol | C₁₀H₁₅NO₂ | 181.23 | Competitive reaction at the more nucleophilic amine |
| N,N-dibenzyl-D-serinol | C₁₇H₂₁NO₂ | 271.35 | Excess benzylating agent, strong base, high temp |
| O,O'-dibenzyl-D-serinol | C₁₇H₂₁NO₂ | 271.35 | Excess benzylating agent, strong base |
| N,O-dibenzyl-D-serinol | C₁₇H₂₁NO₂ | 271.35 | Lack of selectivity, over-alkylation |
| N,N,O-tribenzyl-D-serinol | C₂₄H₂₇NO₂ | 361.48 | Forcing reaction conditions |
Experimental Protocol: Recommended Synthesis of O-benzyl-D-serinol via N-Boc Protection
This protocol outlines a reliable, two-step method to achieve selective O-benzylation.
Step 1: N-Boc Protection of D-Serinol
-
Dissolve D-serinol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) to maintain a basic pH.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Remove the 1,4-dioxane under reduced pressure.
-
Extract the aqueous solution with ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the product, N-Boc-D-serinol, into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-protected intermediate.
Step 2: O-Benzylation of N-Boc-D-serinol
-
Dissolve N-Boc-D-serinol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq for mono-benzylation) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (BnBr, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction carefully by slowly adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate in vacuo and purify the crude product by silica gel column chromatography to yield N-Boc-O-benzyl-D-serinol.
Step 3: Deprotection of the N-Boc Group
-
Dissolve the purified N-Boc-O-benzyl-D-serinol in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA in vacuo.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the final product, O-benzyl-D-serinol, with DCM.
-
Dry the organic layer, concentrate, and if necessary, perform a final purification to obtain the pure product.
Visualizations
Reaction Pathways and Side Products
Caption: Recommended workflow for selective O-benzyl-D-serinol synthesis.
References
-
Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). [Link]
-
National Institutes of Health (NIH). Serinol-Based Versatile Disulfide-Reducing Reagent. (2023). [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.[Link]
-
Organic Chemistry Portal. Protective Groups.[Link]
-
Patentscope. A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (2001). [Link]
-
University of Jordan. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). [Link]
-
Wikipedia. Protecting group.[Link]
-
Wiley-VCH. Protection Reactions.[Link]
Sources
- 1. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 6. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Lipase-Catalyzed Resolution
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for lipase-catalyzed kinetic resolution. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful biocatalysts for the synthesis of enantiomerically pure compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to diagnose and resolve challenges in your own experiments. This guide is structured around the two most common hurdles encountered in the field: poor reaction conversion and low enantioselectivity.
Issue 1: Low Conversion or No Reaction
You've set up your reaction, but after several hours, analysis by TLC, GC, or HPLC shows little to no consumption of your starting material. This is a frequent and frustrating issue that can often be traced back to the enzyme's viability or suboptimal reaction conditions.[1][2]
FAQ 1.1: My reaction is incredibly slow or has stalled at a low conversion. What's the first thing I should check?
Possible Cause: The most fundamental reason for a failed reaction is an inactive enzyme. Lipases can lose activity due to improper storage, handling, or the presence of denaturing agents.[1]
Troubleshooting Strategy:
-
Verify Enzyme Activity: Before troubleshooting other parameters, you must confirm that your lipase is active. This is a non-negotiable first step. Perform a standard activity assay using a known, reliable substrate like p-nitrophenyl butyrate (p-NPB) or tributyrin.[3][4] An inactive enzyme batch is a common culprit.
-
Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature (typically -20°C or 4°C). Repeated freeze-thaw cycles should be avoided.
-
Increase Enzyme Loading: If the enzyme shows some activity but the rate is slow, the concentration may be insufficient. A typical starting range is 1-10% (w/w) of the limiting substrate.[5] However, be aware that excessive enzyme loading can sometimes lead to mass transfer limitations due to aggregation.[1]
FAQ 1.2: I've confirmed my enzyme is active, but the conversion rate is still poor. What else could be wrong?
Possible Cause: The reaction environment is likely suboptimal, preventing the enzyme from functioning efficiently. Key factors include water activity, temperature, and potential inhibition by substrates or products.[5]
Troubleshooting Strategy:
-
Optimize Water Activity (a_w): This is arguably the most critical factor in non-aqueous enzymology. While lipases require a thin layer of water to maintain their active conformation, excess water will shift the equilibrium toward hydrolysis (the reverse reaction), killing your esterification or transesterification yield.[1] For solvent-free systems or those with organic solvents, water content should be minimal. Consider adding molecular sieves to remove the water produced during esterification.
-
Adjust the Temperature: Reaction rates generally increase with temperature. However, exceeding the enzyme's thermal stability limit will cause irreversible denaturation and a sharp loss of activity.[6] Most lipases used for resolution are optimally active between 40°C and 70°C.[5] It is crucial to determine the optimal temperature for your specific lipase, as this can vary significantly.[7]
-
Consider Product or Substrate Inhibition: The reaction may start but then plateau at low conversion because the accumulating product is inhibiting the enzyme.[8] This is a known issue in many enzymatic reactions.[1] Similarly, high concentrations of certain substrates (especially short-chain alcohols or acids) can inhibit or even deactivate the lipase.[1]
-
Solution: Monitor the reaction over time. If you observe a sharp decrease in the initial rate, inhibition may be the cause. Strategies to overcome this include fed-batch addition of the substrate to keep its concentration low or in-situ product removal.
-
Diagram: The Lipase Catalytic Mechanism
The catalytic action of lipase follows a "ping-pong bi-bi" mechanism involving a catalytic triad of serine, histidine, and aspartate/glutamate residues.[9][10] Understanding this mechanism is key to diagnosing issues related to the enzyme's active site.
Caption: General Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Issue 2: Low Enantioselectivity (Low ee)
Your reaction proceeds to the desired ~50% conversion, but analysis reveals a low enantiomeric excess (ee) for both the remaining substrate and the product. This indicates the lipase is not discriminating effectively between the two enantiomers. The enantioselectivity of a lipase is not an immutable property; it is highly influenced by the reaction environment.[11][12]
FAQ 2.1: My lipase is active but not selective. Is there a "wrong" solvent?
Possible Cause: Yes, the choice of solvent is one of the most powerful tools for "tuning" enantioselectivity.[13] The solvent directly influences the flexibility and conformation of the lipase, which in turn affects how enantiomers fit into the active site.[11][14]
Troubleshooting Strategy:
-
Screen Different Solvents: Do not rely on a single solvent system. Screen a range of solvents with varying properties (e.g., hydrophobicity, polarity). Hydrophobic solvents like hexane or toluene often promote a more rigid enzyme structure, which can enhance selectivity.[15] In contrast, more polar solvents can sometimes strip essential water from the enzyme, reducing activity, or alter its conformation in ways that decrease selectivity.[16]
-
Correlate with Solvent Properties: While there's no universal rule, a solvent's hydrophobicity (Log P) is often a key parameter. Generally, more hydrophobic solvents (higher Log P) are preferred.[11] However, this is not always the case, and the optimal solvent must be determined empirically for each specific substrate-enzyme pair.[14]
Table 1: Common Solvents for Lipase-Catalyzed Resolution and Their Properties
| Solvent | Log P | Dielectric Constant (ε) | General Remarks |
| n-Hexane | 3.9 | 1.88 | Highly hydrophobic, often enhances enantioselectivity.[17] |
| Toluene | 2.7 | 2.38 | Aromatic, can stabilize enzyme through π-π interactions. |
| tert-Butyl methyl ether (MTBE) | 1.3 | 4.50 | Good balance of properties, often a good starting point.[18] |
| Diisopropyl ether (DIPE) | 1.9 | 3.88 | Frequently used, can yield high enantioselectivity.[19] |
| Acetonitrile | -0.3 | 37.5 | Polar, can strip water and may reduce activity/selectivity.[16] |
| Tetrahydrofuran (THF) | 0.5 | 7.52 | Polar ether, miscibility with water can be problematic. |
FAQ 2.2: Can temperature be used to improve low enantioselectivity?
Possible Cause: Temperature affects the flexibility of the enzyme and the relative activation energies for the conversion of the two enantiomers. Lowering the temperature can sometimes increase the difference in these activation energies, leading to higher selectivity.
Troubleshooting Strategy:
-
Lower the Reaction Temperature: If your initial experiments were run at an elevated temperature (e.g., 40-60°C) to maximize the rate, try running the reaction at a lower temperature (e.g., room temperature, 4°C, or even 0°C).[20]
-
Be Prepared for Longer Reaction Times: The trade-off for potentially higher enantioselectivity is a significantly slower reaction rate.[20] You must be patient and monitor the reaction over an extended period (24-72 hours or more).
-
Plot an Eyring Plot: For a systematic study, measure the enantiomeric ratio (E) at several different temperatures and plot ln(E) vs. 1/T. This can reveal the thermodynamic parameters of the resolution and identify an optimal temperature range.
FAQ 2.3: I've optimized the solvent and temperature, but selectivity is still marginal. What's next?
Possible Cause: The inherent properties of the enzyme itself or the structure of the substrate may be the limiting factors.[21]
Troubleshooting Strategy:
-
Screen Different Lipases: The most straightforward approach is to test a panel of different lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia (PSL), Candida rugosa (CRL), Porcine Pancreas (PPL)).[18][22] Different lipases have different active site geometries and may show dramatically different or even opposite enantiopreferences for the same substrate.
-
Consider Enzyme Immobilization: Immobilizing a lipase on a solid support can significantly impact its activity, stability, and enantioselectivity.[23][24] Adsorption onto a hydrophobic support can lock the lipase in its "open," active conformation, which may enhance selectivity.[15][25]
-
Substrate Engineering: Minor modifications to the substrate molecule, particularly groups away from the reacting center, can improve how it fits into the enzyme's active site and enhance chiral recognition.[13]
Diagram: Troubleshooting Workflow for Low Enantioselectivity
This flowchart provides a logical path for diagnosing and solving issues with low enantiomeric excess (ee).
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Experimental Protocols
Protocol 1: Lipase Activity Assay (Titrimetric pH-Stat Method)
This protocol determines lipase activity by titrating the fatty acids released from the hydrolysis of an oil emulsion (e.g., tributyrin or olive oil).[3][26]
Objective: To quantify the activity of a lipase preparation in international units (U), where 1 U = 1 µmol of fatty acid released per minute.[26]
Materials:
-
pH-Stat apparatus (autotitrator)
-
Thermostated reaction vessel
-
Tributyrin (substrate)
-
Gum arabic or similar emulsifier
-
Standardized NaOH solution (e.g., 0.05 M)
-
Tris-HCl buffer (pH 8.0)
-
Lipase solution (dissolved in cold buffer immediately before use)
Methodology:
-
Prepare Substrate Emulsion: Vigorously mix tributyrin with an aqueous solution of the emulsifier to create a stable emulsion.
-
Set Up Reaction: Add the substrate emulsion and buffer to the thermostated reaction vessel (e.g., at 37°C). Let it equilibrate.
-
Calibrate pH-Stat: Calibrate the pH meter and set the titrator to maintain a constant pH of 8.0 by adding the NaOH solution.
-
Initiate Reaction: Add a known volume of the freshly prepared lipase solution to the vessel to start the reaction.
-
Monitor Titration: The pH-Stat will automatically add NaOH to neutralize the butyric acid being released, keeping the pH constant. Record the volume of NaOH consumed over time.
-
Calculate Activity: Determine the rate of NaOH consumption from the linear portion of the curve (mL/min). Use this rate, the concentration of the NaOH solution, and the amount of enzyme added to calculate the specific activity (U/mg).
Protocol 2: General Procedure for Kinetic Resolution via Acylation
This protocol describes a typical setup for the resolution of a racemic secondary alcohol.[17]
Objective: To selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.
Materials:
-
Racemic alcohol (substrate)
-
Lipase (e.g., Novozym 435 or PSL-C)
-
Acyl donor (e.g., vinyl acetate - irreversible; acetic anhydride)
-
Anhydrous organic solvent (e.g., MTBE or hexane)
-
Molecular sieves (optional, but recommended)
-
Reaction vessel with magnetic stirring and temperature control
Methodology:
-
Setup: To a clean, dry flask, add the racemic alcohol (e.g., 1 mmol), the organic solvent (e.g., 10 mL), and the acyl donor (e.g., 1.5-2.0 equivalents).
-
Equilibration: Stir the mixture at the desired reaction temperature (e.g., 30°C) for 15 minutes.
-
Initiate Reaction: Add the lipase (e.g., 20-50 mg) to the mixture to start the reaction.
-
Monitor Conversion: Periodically withdraw small aliquots from the reaction. Quench the enzymatic reaction in the aliquot immediately (e.g., by filtering out the enzyme or adding a denaturing solvent). Analyze the aliquot by chiral GC or HPLC to determine the conversion and the ee of the substrate and product.[1]
-
Stop Reaction: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed and reused.[18]
-
Workup and Separation: Remove the solvent under reduced pressure. The resulting mixture of unreacted alcohol and acylated product can typically be separated by column chromatography.
Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This is the standard analytical method for assessing the success of a kinetic resolution.[27][28]
Objective: To separate and quantify the enantiomers of the starting material and the product to calculate ee.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or other suitable detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralpak or Chiralcel series).
-
HPLC-grade solvents (e.g., hexane, isopropanol).
-
Racemic standard of the starting material and, if available, the product.
Methodology:
-
Method Development: Using the racemic standard, develop a separation method. Screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) and flow rates to achieve baseline separation of the two enantiomers.[27]
-
Sample Preparation: Take an aliquot from the reaction mixture. Filter it through a 0.45 µm syringe filter to remove the enzyme and any particulates. Dilute the sample to an appropriate concentration with the mobile phase.[27]
-
Analysis: Inject the prepared sample onto the chiral HPLC system using the developed method.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers of the substrate and the two enantiomers of the product. Integrate the peak areas for each enantiomer.
-
Calculate ee: Use the areas of the two enantiomer peaks (A1 and A2) to calculate the enantiomeric excess: ee (%) = [ |A1 - A2| / (A1 + A2) ] * 100
References
- Stambasky, J., Petrásková, L., & Kroutil, W. (2010). Factors influencing the activity and thermostability of immobilized porcine pancreatic lipase. Journal of Chemical Technology & Biotechnology.
- van Tol, J. B., Jongejan, J. A., Duine, J. A., & Heijnen, J. J. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-90.
- Ueji, S., et al. (2003). Flexibility of Lipase Brought About by Solvent Effects Controls Its Enantioselectivity in Organic Media. Organic Letters, 5(10), 1753-1756.
- Scribd. (n.d.). Lipase Activity Assay Protocol.
- BenchChem. (2025).
- BenchChem. (2025).
- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- Sigma-Aldrich. (n.d.). Assay Procedure for Lipase.
- Ueji, S., et al. (2003). Flexibility of Lipase Brought About by Solvent Effects Controls Its Enantioselectivity in Organic Media. Bulletin of the Chemical Society of Japan.
- Wang, Y., et al. (2006). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Journal of Agricultural and Food Chemistry, 54(17), 6135-6142.
- Fernandez-Lafuente, R. (2009). Improving Lipase Activity by Immobilization and Post-immobilization Strategies. Current Chemical Biology, 3(2), 143-156.
- Cayman Chemical. (n.d.). Lipase Activity Assay Kit.
- The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
- BenchChem. (2025).
- Khan, F. I., et al. (2017). The Lid Domain in Lipases: Structural and Functional Determinant of Enzymatic Properties. Frontiers in Bioengineering and Biotechnology, 5, 1.
- Hasan, F., Shah, A. A., & Hameed, A. (2009). Organic Solvent Tolerant Lipases and Applications. Applied Microbiology and Biotechnology, 83(1), 15-31.
- ResearchGate. (n.d.). Effects of temperatures on activity and stability of lipases.
- Wójcik, A., et al. (2022).
- Bano, K., & G, K. (2017). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Biotechnology Reports, 15, 91-99.
- Bornscheuer, U. T., & Kazlauskas, R. J. (2012). Lipase improvement: goals and strategies. Current Opinion in Chemical Biology, 16(5-6), 631-637.
- BenchChem. (2025).
- Cainelli, G., et al. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Perkin 1.
- Onyebuchi, E. (2018).
- Wolf, C., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(31), 12949-12952.
- ResearchGate. (n.d.). Methods for the Immobilization of Lipases and Their Use for Ester Synthesis.
- BenchChem. (2025).
- dos Santos, J. C. S., et al. (2023). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega.
- Abcam. (n.d.).
- Talekar, S., et al. (2013). The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method.
- ResearchGate. (n.d.). The catalytic mechanism of lipase (Jaeger et al., 1999).
- Sánchez, A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-42.
- Li, Y., et al. (2015). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Chirality, 27(10), 718-22.
- Gotor-Fernández, V., et al. (2018).
- Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
- Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
- de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 5684-97.
- Hoveyda, A. H., et al. (2004). Practical Considerations in Kinetic Resolution Reactions. Current Organic Synthesis, 1(1), 3-23.
- Gais, H. J., & Böhles, F. (1998). Methods to increase enantioselectivity of lipases and esterases. Chirality, 10(1-2), 43-9.
- Mellado, M. D. M., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. International Journal of Molecular Sciences, 23(1), 10.
- Al-Qaisi, A. M., & El-Abed, D. M. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(23), 5601.
- BenchChem. (2025). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.
- ResearchGate. (n.d.). Enzymatic parameters of performed kinetic resolution including....
- El-Abed, D., et al. (2015). Lipase-mediated Enantioselective Kinetic Resolution of Racemic Acidic Drugs in Non-Standard Organic Solvents: Direct Chiral Liquid Chromatography Monitoring and Accurate Determination of the Enantiomeric Excesses. Current Pharmaceutical Analysis, 11(1), 44-53.
- Thermo Fisher Scientific. (n.d.). Troubleshooting Common Issues with Restriction Digestion Reactions.
- Royal Society of Chemistry. (n.d.).
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Technical Support Center: Purification of (R)-2-amino-3-(benzyloxy)propan-1-ol
Welcome to the technical support center for the purification of (R)-2-amino-3-(benzyloxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing (R)-2-amino-3-(benzyloxy)propan-1-ol?
A1: The impurity profile of your crude (R)-2-amino-3-(benzyloxy)propan-1-ol will largely depend on the synthetic route employed. A frequent method for synthesizing chiral amino alcohols is the reduction of the corresponding α-amino acid.[1][2] When starting from O-benzyl-D-serine, you can anticipate the following impurities:
-
Unreacted Starting Material: Incomplete reduction will leave residual O-benzyl-D-serine.
-
Diastereomeric Impurities: If the starting material was not enantiomerically pure, you will have the (S)-enantiomer present.
-
Over-reduction Products: While less common with milder reducing agents, stronger conditions could potentially lead to cleavage of the benzyl ether.
-
By-products from the Reducing Agent: The choice of reducing agent can introduce specific impurities. For example, using borane-based reagents might leave boron-containing residues.[3]
-
Solvent and Reagent Residues: Residual solvents like THF or ethyl acetate, and quenching agents are common.
Here is a summary of potential impurities and their sources:
| Impurity Type | Specific Example | Likely Source |
| Starting Material | O-benzyl-D-serine | Incomplete reaction |
| Enantiomeric Impurity | (S)-2-amino-3-(benzyloxy)propan-1-ol | Non-enantiopure starting material |
| Side-reaction Products | Benzyl alcohol, (R)-2-aminopropane-1,3-diol | Cleavage of the benzyl group |
| Reagent-derived | Borate esters, aluminum salts | Use of NaBH4 or LiAlH4 |
| Solvents | Tetrahydrofuran (THF), Ethanol | Reaction or workup solvents |
Q2: My crude product is an oil, but I've seen reports of it being a solid. What does this mean for my purification strategy?
A2: (R)-2-amino-3-(benzyloxy)propan-1-ol is known to be a low-melting solid or a colorless to yellow liquid at room temperature.[4][5] The physical state of your crude product can be influenced by the presence of impurities.
-
Oily Appearance: This often suggests the presence of residual solvents or other liquid impurities that are depressing the melting point.
-
Solid Product: A crystalline or solid crude product is generally a good indicator of higher purity.
Your purification strategy should aim to remove these impurities to induce crystallization. Recrystallization is a highly effective method for purifying solid compounds, while chromatography is more versatile for oily or complex mixtures.
Q3: I'm considering recrystallization. How do I choose an appropriate solvent system?
A3: Solvent selection is critical for successful recrystallization. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at lower temperatures. For (R)-2-amino-3-(benzyloxy)propan-1-ol, which has both polar (amino and hydroxyl groups) and non-polar (benzyl group) character, a mixed solvent system is often effective.
Troubleshooting Solvent Selection:
-
Problem: The compound is soluble in everything, even at room temperature.
-
Solution: Your compound is likely too soluble in the chosen solvent. Try a more non-polar solvent or a mixture. For example, if it's too soluble in methanol, try a mixture of ethyl acetate and hexanes.
-
-
Problem: The compound won't dissolve, even with heating.
-
Solution: The solvent is too non-polar. Add a more polar co-solvent. For instance, if it's insoluble in hexanes, slowly add ethyl acetate or isopropanol until it dissolves upon heating.
-
-
Problem: The product "oils out" instead of crystallizing upon cooling.
-
Solution: This happens when the solution is supersaturated or cools too quickly. Try a slower cooling rate, scratch the inside of the flask with a glass rod to induce nucleation, or add a seed crystal. Using a slightly more polar solvent system can also help.
-
A recommended starting point for solvent screening is a combination of a polar solvent like ethanol or isopropanol with a non-polar solvent like hexanes or heptane.
Q4: Can I use column chromatography for purification? What are the key considerations?
A4: Yes, column chromatography is a powerful technique for purifying amino alcohols.[6] Given the polar nature of your compound, silica gel chromatography is a suitable choice.
Key Considerations for Column Chromatography:
-
Stationary Phase: Standard silica gel is effective.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system and gradually increase the polarity. A common system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.
-
Tailing: The primary amine group can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonium hydroxide.
-
Detection: The benzyl group provides a UV chromophore, allowing for detection by UV-Vis spectroscopy (around 254 nm). Alternatively, staining with potassium permanganate or ninhydrin can be used for TLC analysis.
Experimental Protocol: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or DCM.
-
Column Packing: Pack a silica gel column with your starting eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity by adding more ethyl acetate or methanol.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Below is a workflow diagram for a typical chromatographic purification:
Caption: Chromatographic Purification Workflow
Q5: I'm concerned about the enantiomeric purity. How can I assess and improve it?
A5: Assessing enantiomeric purity typically requires specialized analytical techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method.[7][8]
Improving Enantiomeric Purity:
If your product is not enantiomerically pure, the most effective solution is often to purify the starting material (O-benzyl-D-serine) before the reduction step. If you must purify the final amino alcohol, preparative chiral HPLC is an option, though it can be expensive and time-consuming.
Q6: Are there any chemical purification methods I can use?
A6: Yes, an acid-base extraction can be effective for removing non-basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The amino alcohol will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate until it is basic (pH > 10). This will deprotonate the amino alcohol, making it soluble in organic solvents again.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.
This process is visualized in the following diagram:
Caption: Acid-Base Extraction Workflow
References
- Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
- High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans.
- Amino Acids Degrad
- Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange.
- (2R)-(+)-2-Amino-3-(benzyloxy)propan-1-ol.
- (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL wiki. Guidechem.
- (R)-(+)-2-Amino-3-benzyloxy-1-propanol 97%. Sigma-Aldrich.
- Reduction of Chiral Amino Acids Based on Current Method. JOCPR.
- Amino Acid Purification.
- Organic Syntheses Procedure.
- (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL. Conier Chem&Pharma Limited.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. jocpr.com [jocpr.com]
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- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. akjournals.com [akjournals.com]
- 8. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity in Chiral Amino Alcohol Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during chemical reactions involving chiral amino alcohols. Maintaining the stereochemical integrity of these valuable building blocks is paramount, as the biological activity of pharmaceuticals often resides in a single enantiomer.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for chiral amino alcohols?
A: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers, known as a racemate. This results in a loss of optical activity. In pharmaceutical development, this is a significant concern because individual enantiomers of a chiral drug can exhibit vastly different pharmacological, and toxicological profiles. One enantiomer might be the active therapeutic agent, while the other could be inactive or, in some cases, cause harmful side effects.[1] Therefore, controlling and preserving the stereochemistry of chiral amino alcohols throughout a synthetic sequence is essential.
Q2: What are the primary mechanisms that lead to racemization in reactions with amino alcohols?
A: The most common pathway for racemization in chiral amino alcohols involves the deprotonation of the α-carbon (the carbon atom bearing the amino and hydroxyl groups). This can be facilitated by several factors:
-
Basic Conditions: Strong bases can abstract the proton on the α-carbon, forming a planar enolate-like intermediate. Subsequent protonation can occur from either face of this planar structure, leading to a mixture of both enantiomers.[2][3]
-
Acid Catalysis: In the presence of acid, the hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of water can generate a planar carbocation, which can then be attacked by a nucleophile from either side, resulting in racemization.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for racemization, increasing its rate.[1][2]
-
Oxidation to a Carbonyl: If the alcohol functionality is oxidized to a ketone, the α-proton becomes significantly more acidic and prone to abstraction, leading to rapid racemization via enol or enolate formation.[4][5]
Troubleshooting Guide: Diagnosing and Solving Racemization
Issue 1: Significant Racemization Observed After a Base-Mediated Reaction
You've performed a reaction using a base, such as an acylation or a peptide coupling, and chiral analysis (e.g., chiral HPLC) of your product shows a significant loss of enantiomeric excess (ee).
The likely culprit is the base being too strong or not sterically hindered enough, leading to deprotonation of the α-carbon.[6][7] The choice of base is critical in maintaining stereochemical integrity.
-
Optimize Base Selection: Switch from strong, non-hindered bases like triethylamine (TEA) to weaker or more sterically hindered alternatives.[6]
-
N-Methylmorpholine (NMM): With a pKa of approximately 7.4, it is often sufficient to neutralize acidic byproducts without causing significant α-proton abstraction.[1]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): Its steric bulk makes it a poor nucleophile and hinders its ability to deprotonate the α-carbon.[6]
-
2,4,6-Collidine: Even more sterically hindered and a weaker base, it can be effective in particularly sensitive cases.[6][8]
-
-
Control Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or -15 °C) to decrease the rate of racemization.[1]
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization. Generally, less polar, aprotic solvents are preferred.
| Base | pKa (approx.) | Steric Hindrance | Typical Use Case |
| Triethylamine (TEA) | 10.8 | Low | General purpose, but high risk of racemization. |
| DIPEA (Hünig's Base) | 10.1 | High | Peptide coupling, alkylations; reduced racemization risk.[6] |
| N-Methylmorpholine (NMM) | 7.4 | Moderate | Peptide coupling; good balance of basicity and low racemization.[1][8] |
| 2,4,6-Collidine | 7.4 | Very High | Highly sensitive substrates where minimal basicity is required.[6] |
Issue 2: Racemization During Peptide Coupling Reactions
Peptide synthesis is a common application for chiral amino alcohols. Racemization during the carboxyl group activation and coupling steps is a frequent problem.[6][9]
The primary mechanism is the formation of a planar oxazolone (or azlactone) intermediate from the activated N-protected amino acid.[1] The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to racemization. A secondary mechanism is the direct abstraction of the α-proton from the activated species.[1]
-
Use of Additives: When using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), always include an additive. These additives react with the initial highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.
-
1-Hydroxybenzotriazole (HOBt): The classic additive, effective at suppressing racemization.[6][10]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt in preventing racemization and accelerating coupling.[6][8]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt and HOAt.[11][8]
-
-
Choice of Coupling Reagent: Onium salt-based coupling reagents (e.g., HATU, HBTU) often give faster coupling rates and lower racemization, as they typically require a base for activation. However, the choice and amount of base are still critical.[11]
-
Minimize Activation Time: Pre-activation of the carboxylic acid should be kept to a minimum. Ideally, the activated species is generated in the presence of the amine component.[1]
This protocol details a standard method for coupling an Fmoc-protected amino acid to an amine, designed to minimize stereochemical loss.
-
Dissolve: In an appropriate reaction vessel, dissolve the Fmoc-protected amino acid (1.0 eq) and HOAt (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Add Amine and Base: Add the amino alcohol (1.0 eq) and N-Methylmorpholine (NMM) (1.0 eq) to the cooled solution.
-
Initiate Coupling: Add DIC (1.0 eq) dropwise to the stirred mixture.
-
React: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS until completion (typically 2-4 hours).
-
Work-up: Upon completion, filter the dicyclohexylurea (DCU) byproduct and proceed with standard aqueous work-up and purification.
Issue 3: Loss of Stereochemistry During Oxidation of the Alcohol
Attempting to oxidize the primary alcohol of a chiral amino alcohol to an aldehyde or carboxylic acid can lead to complete or partial racemization.
Many oxidation conditions are harsh and can promote racemization, especially if they involve basic conditions or generate intermediates where the α-proton becomes acidic. For example, oxidation to the aldehyde level makes the α-proton susceptible to enolization.
-
Mild Oxidation Conditions: Employ mild and selective oxidation methods that operate under neutral or slightly acidic conditions.
-
Swern Oxidation and its Variants (e.g., Parikh-Doering): These methods use dimethyl sulfoxide (DMSO) activated by an electrophile (like oxalyl chloride or SO3-pyridine) and are performed at low temperatures (e.g., -78 °C), which effectively minimizes racemization.[12] The use of a hindered base like triethylamine or DIPEA is crucial during the final step.
-
Dess-Martin Periodinane (DMP): This reagent allows for the rapid and clean oxidation of alcohols to aldehydes under mild, neutral conditions at room temperature.
-
TEMPO-mediated Oxidations: Catalytic systems using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant can be very effective. A copper-catalyzed aerobic oxidation using TEMPO has been shown to convert chiral amino alcohols to the corresponding carboxylic acids without racemization.[13]
-
-
Protection of the Amino Group: The amino group should be protected with a suitable group (e.g., Boc, Cbz, Fmoc) before oxidation. This prevents side reactions and can influence the stereochemical outcome.
-
In-situ Protection via Oxazolidinone Formation: A highly effective strategy is to protect both the amino and hydroxyl groups simultaneously by forming a cyclic carbamate, known as an oxazolidinone.[14][15] This rigid ring structure locks the stereocenter, preventing deprotonation and subsequent racemization. The oxazolidinone can be formed by reacting the amino alcohol with phosgene, a phosgene equivalent (like triphosgene), or a chloroformate.
-
Setup: To a stirred solution of the chiral amino alcohol (1.0 eq) in a suitable solvent (e.g., toluene or CH2Cl2) containing a base (e.g., triethylamine, 2.0 eq), add a phosgene equivalent such as triphosgene (0.4 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Isolation: Perform an aqueous work-up to remove the triethylammonium salt and purify the resulting oxazolidinone by chromatography or crystallization.
-
Subsequent Reactions: The protected amino alcohol can now be subjected to further transformations without risk to the adjacent stereocenter. The oxazolidinone can be cleaved later under acidic or basic hydrolysis conditions.
References
- Copper-catalyzed aerobic oxidation of primary alcohols to carboxylic acids. (2023-03-27). RSC Publishing.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023-09-01). NIH.
- Technical Support Center: Preventing Racemization with 4-Methylmorpholine in Chiral Synthesis. Benchchem.
- Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04). Bachem.
- Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis.
- Amino Acid-Protecting Groups. SciSpace.
- Protective Groups. Organic Chemistry Portal.
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic d
- Racemization of chiral amino alcohols: Catalyst selection and characterization. (2025-08-06).
- Part 6: Resolution of Enantiomers. (2025-09-15). Chiralpedia.
- Protecting Groups in Peptide Synthesis. (2025-08-06).
- Preventing racemization of L-Alaninol during reactions. Benchchem.
- Lecture 16 Protecting groups and racemization of Amino Acids. (2021-03-12). YouTube.
- Why is it difficult to resolve a racemic mixture? (2019-03-01). Quora.
- Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem.
- What's a Racemic Mixture? – Master Organic Chemistry. (2012-05-23).
- 19.11: Racemization. (2021-03-05). Chemistry LibreTexts.
- Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2019-09-03). RSC Publishing.
- Mechanisms of racemization of an amino acid (modified
- 5.8: Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds. (2021-05-20). Chemistry LibreTexts.
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
- Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (2019-11-18).
- Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021-07-30). NIH.
- Oxazolidinones as versatile scaffolds in medicinal chemistry. NIH.
- Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022-05-24). NIH.
- Current Updates on Oxazolidinone and Its Significance. PubMed Central.
- Amino Acid Chirality: Stereospecific Conversion and Physiological Implic
- Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chrom
- Racemization of chiral amino alcohols III: Effect of Mg or Ca addition on the activity and stability of the Co/γ-Al 2 O 3 catalyst. (2025-08-06).
- Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Form
- Mechanism of action of oxazolidinone antibacterial agents.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021-07-14). PubMed Central.
- Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. PubMed.
- Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amin
- Enantio- and diastereoselective synthesis of γ-amino alcohols. PubMed.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 15. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control to Prevent Decomposition During Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on managing reaction temperatures to prevent the thermal decomposition of reactants, intermediates, and products. Here, we move beyond simple protocols to explain the underlying principles of thermal control, helping you troubleshoot issues and optimize your synthetic routes.
Section 1: Fundamental Principles of Thermal Control in Synthesis
Controlling temperature is paramount in chemical synthesis. It dictates reaction rates, influences product selectivity, and, most critically, prevents undesired degradation pathways that can lead to low yields, complex purification challenges, and even hazardous situations.[1] This section lays the groundwork for understanding the "why" behind temperature control.
Kinetic vs. Thermodynamic Control: The Deciding Factor in Product Formation
Many reactions can yield multiple products. The product distribution is often determined by whether the reaction is under kinetic or thermodynamic control, a choice heavily influenced by temperature.[2][3]
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The product that forms the fastest (the one with the lower activation energy) will be the major product, even if it is less stable.[4][5]
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows the system to reach equilibrium, favoring the most stable product (the thermodynamic product), even if it forms more slowly.[3][6]
Understanding this principle is crucial when a desired product is kinetically favored, and higher temperatures lead to its decomposition or rearrangement into a more stable, but undesired, byproduct.
Diagram: Kinetic vs. Thermodynamic Control
This energy profile diagram illustrates how a single reactant can lead to two different products, A (kinetic) and B (thermodynamic), depending on the reaction conditions.
Caption: Energy profile for kinetic vs. thermodynamic products.
Understanding Exothermic Reactions and Thermal Runaway
Exothermic reactions release heat, which can increase the reaction rate, leading to a dangerous positive feedback loop known as thermal runaway.[7][8] This is a critical safety concern, especially during scale-up, as the ability to remove heat decreases as the reactor volume increases.[8][9] The surface-area-to-volume ratio diminishes on a larger scale, hindering efficient heat dissipation.[8]
Section 2: Troubleshooting Guide - A Q&A Approach
This section addresses specific issues you might encounter during your experiments.
Q1: My reaction is unexpectedly and rapidly heating up. What's happening and what should I do?
A1: You are likely experiencing an uncontrolled exotherm, which could lead to a thermal runaway.[7]
Immediate Actions:
-
Stop any further addition of reagents.
-
Increase cooling immediately. If using an ice bath, add more ice and a salt (like NaCl or CaCl2) to lower the temperature further. If using a circulator, lower the setpoint.
-
If the reaction is in a flask, you can increase the surface area for cooling by raising the bath level.
-
If safe and feasible, you can add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.
Root Cause Analysis and Prevention:
-
Inadequate Heat Removal: Was your cooling bath appropriately sized for the reaction scale? For larger-scale reactions, simple ice baths may be insufficient. Consider using a cryocooler or a larger cooling vessel.[10][11]
-
Rate of Reagent Addition: Adding a reactive reagent too quickly is a common cause of exotherms. Develop a controlled addition protocol, such as using a syringe pump, especially for reactions known to be highly exothermic.[7]
-
Insufficient Mixing: Poor stirring can create localized hot spots where the reaction rate accelerates.[12] Ensure your stirring is vigorous enough for the vessel size and viscosity of the mixture.
Q2: I'm seeing a significant amount of an unexpected byproduct, and it seems to increase when I heat the reaction. How can I favor my desired product?
A2: This suggests your desired product might be the kinetic product, and at higher temperatures, the reaction is shifting to favor a more thermodynamically stable byproduct.[3][5] It could also be that the higher temperature is enabling a decomposition pathway for your desired product.
Troubleshooting Workflow:
Caption: Decision workflow for managing temperature-dependent byproducts.
Experimental Protocol: Temperature Screening to Favor Kinetic Product
-
Set up multiple small-scale reactions in parallel.
-
Run each reaction at a different, precisely controlled temperature (e.g., -20 °C, 0 °C, room temperature). Use a cryocooler or appropriate cooling baths for sub-ambient temperatures.[10]
-
Monitor each reaction at set time points using a suitable analytical technique (TLC, HPLC, NMR) to determine the ratio of the desired product to the byproduct.
-
Identify the temperature and time combination that maximizes the yield of the kinetic product before significant conversion to the thermodynamic product or decomposition occurs.
Q3: My product seems to be decomposing during workup or purification. How can I prevent this?
A3: Thermal instability is not just a concern during the reaction itself. Many compounds are sensitive to heat during downstream processing.
Strategies to Mitigate Thermal Decomposition Post-Reaction:
-
Keep it Cold: Perform extractions and column chromatography in a cold room or with jacketed glassware connected to a chiller.
-
Solvent Removal: Use a rotary evaporator with the water bath at the lowest possible temperature that still allows for efficient solvent removal. For highly sensitive compounds, consider high-vacuum techniques like a lyophilizer (freeze-dryer) or a centrifugal evaporator.
-
Minimize Exposure Time: Plan your purification workflow to be as efficient as possible. Don't let crude material sit for extended periods, even at room temperature.
Section 3: FAQs - Quick Reference
Q: What are the most common signs of thermal decomposition? A: Common indicators include a change in color (often darkening or charring), gas evolution, a sudden drop in yield, and the appearance of multiple new spots on a TLC plate or peaks in an LC-MS chromatogram.[13]
Q: How can I accurately monitor the internal temperature of my reaction? A: Do not rely on the temperature of the heating or cooling bath. Always use a calibrated thermometer or thermocouple probe immersed in the reaction mixture, ensuring the tip is not touching the side of the flask.[7] For very precise control, advanced systems with PID controllers are recommended.[14]
Q: What is the role of a solvent in temperature control? A: The solvent's boiling point sets the maximum temperature for a reaction at reflux.[15] Additionally, the solvent acts as a heat sink, distributing the heat generated by an exothermic reaction.
Q: Are there alternatives to conventional heating and cooling? A: Yes, for extremely low temperatures, cryogenic cooling using liquid nitrogen can be employed.[10][16] For reactions that are difficult to control in batch, continuous flow reactors offer superior heat transfer and temperature control due to their high surface-area-to-volume ratio.[17]
Section 4: Advanced Temperature Control and Monitoring
For complex syntheses, especially in a drug development setting, precise and reliable temperature control is non-negotiable.
Data Summary: Comparison of Temperature Control Methods
| Method | Temperature Range | Precision | Scalability | Cost |
| Ice/Water Bath | 0 °C to 100 °C | Low | Poor | Low |
| Oil Bath | RT to ~250 °C | Moderate | Moderate | Low-Moderate |
| Dry Ice/Acetone | ~ -78 °C | Low | Poor | Low |
| Recirculating Chiller/Heater | -80 °C to +200 °C | High | Good | High |
| Cryogenic Cooling (LN2) | Down to -196 °C | Moderate | Specialized | Moderate |
| Flow Reactor | Wide Range | Very High | Excellent | Very High |
In-Situ Reaction Monitoring
Modern laboratories increasingly use in-situ monitoring techniques to track reaction progress without the need for sampling. Techniques like FT-IR and Raman spectroscopy can provide real-time data on the concentration of reactants and products, offering immediate insight into the effects of temperature changes.[18]
References
- Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes - Farabi University. (n.d.).
- Temperature Control System - Zinsser Analytic. (n.d.).
- The heat transfer device of the reactor - TANGLIAN Chemistry. (n.d.).
- Heat Exchangers in Chemical Reactors: Types and Functions - Jinzong Machinery. (2024, July 28).
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.).
- How to calculate heat transfer in continuous flow applications - Stoli Chem. (2021, September 24).
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (n.d.).
- Temperature Control Solutions | SP Industries Inc. (n.d.).
- Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014, November 20).
- Thermodynamic and kinetic reaction control - Wikipedia. (n.d.).
- Heat Transfer and Process Scale-up - Mettler Toledo. (n.d.).
- Kinetic vs Thermodynamic "control" and "product" : r/Mcat - Reddit. (2024, January 26).
- Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions - Benchchem. (n.d.).
- 10 Temperature Control Units Manufacturers for Labs - GWSI. (n.d.).
- Lab Monitoring and Control - TSI. (n.d.).
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (n.d.).
- Monitoring reactions | Teaching practical science | CPD article - RSC Education. (n.d.).
- kinetic vs thermodynamic control of a reaction | Student Doctor Network Forums. (2009, July 25).
- How To Run A Reaction: Reaction: Analysis I - Department of Chemistry : University of Rochester. (n.d.).
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.).
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024, March 17).
- Laboratory Temperature Control Devices: Precision Solutions for Your Lab - Accio. (2025, December 12).
- Cryogenic cooling - amixon GmbH. (n.d.).
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Technical Support Center: Minimizing Side Reactions During Acylation of the Amino Group
Welcome to the technical support center for amino group acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation and troubleshoot common side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your synthetic routes.
Introduction: The Challenge of Chemoselective Acylation
Acylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of peptides, pharmaceuticals, and functional materials.[1][2][3] While seemingly straightforward, the reaction is often plagued by a variety of side reactions that can significantly lower yields, complicate purification, and compromise the structure of the target molecule. The nucleophilic nature of the amino group, while essential for the desired reaction, also makes it susceptible to over-acylation and can lead to undesired reactions with other functional groups within the molecule.
This guide provides a structured approach to understanding, preventing, and troubleshooting these side reactions. We will delve into the mechanistic underpinnings of common problems and offer field-proven solutions to enhance the chemoselectivity and efficiency of your acylation reactions.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the acylation of amino groups.
Q1: My primary amine is undergoing diacylation. How can I prevent this?
A1: N,N-diacylation is a common side reaction, especially with highly reactive acylating agents like acyl chlorides and when using an excess of the acylating agent.[4] The initially formed amide can be deprotonated by the base present, generating a nucleophilic amidate that reacts with a second molecule of the acylating agent.
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the amine relative to the acylating agent. This ensures that the acylating agent is consumed before significant diacylation can occur.
-
Less Reactive Acylating Agents: Switch from acyl chlorides to less reactive alternatives such as acid anhydrides, active esters, or even carboxylic acids with a coupling agent.[4] Acetic anhydride is often preferred over acetyl chloride as it is more stable and less harsh.[5]
-
Choice of Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is less likely to deprotonate the amide product compared to smaller bases like triethylamine (TEA).
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize over-acylation.
Q2: I am observing O-acylation on my substrate which also contains a hydroxyl group. How can I achieve selective N-acylation?
A2: O-acylation is a competing reaction when hydroxyl groups are present, as they are also nucleophilic. The selectivity between N- and O-acylation is highly dependent on the reaction conditions.
Solutions:
-
pH Control: In aqueous or biphasic systems like the Schotten-Baumann reaction, maintaining a basic pH (around 10-12) ensures that the amine is deprotonated and thus a much stronger nucleophile than the hydroxyl group.[1]
-
Acidic Conditions: Conversely, under acidic conditions, the amino group is protonated and becomes non-nucleophilic, allowing for selective O-acylation if that is the desired outcome.[6] This principle can be used to protect the amine while reacting with another functional group.
-
Solvent Choice: In non-aqueous media, the choice of solvent can influence selectivity. Aprotic solvents are generally preferred for N-acylation.
-
Protecting Groups: If other methods fail, the most robust solution is to protect the hydroxyl group as an ether (e.g., silyl ether, benzyl ether) or an ester that can be selectively removed later.[7]
Q3: My reaction is sluggish and gives a low yield. What can I do to improve the reaction rate and conversion?
A3: Low reactivity can be due to several factors, including sterically hindered substrates, weakly nucleophilic amines (e.g., anilines), or insufficiently reactive acylating agents.
Solutions:
-
Use a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can dramatically increase the rate of acylation, especially with less reactive anhydrides.[8][9] DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate.[9][10]
-
More Reactive Acylating Agent: If using an anhydride is not effective, switching to a more reactive acyl chloride may be necessary. However, be mindful of the increased potential for side reactions.
-
Elevated Temperature: Gently heating the reaction can increase the rate, but this should be done with caution as it can also promote side reactions.
-
Peptide Coupling Reagents: For particularly challenging acylations, such as in peptide synthesis, specialized coupling reagents like HATU, HBTU, or BOP can be used to activate the carboxylic acid.[11][12]
Q4: I am working with an amino acid and want to acylate the amino group without affecting the carboxylic acid. What is the best approach?
A4: The carboxylic acid group can interfere with the acylation reaction, either by reacting with the base or by forming mixed anhydrides.
Solutions:
-
Protect the Carboxyl Group: The most common strategy is to protect the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl ester).[7] This prevents its interference and allows for clean N-acylation. The ester can be hydrolyzed at a later stage.
-
pH Control: Similar to preventing O-acylation, careful control of pH in aqueous media can favor N-acylation.
-
Specific Acylating Agents: Certain acylating agents, like succinimidyl esters, can show a preference for acylating the amino group even in the presence of an unprotected carboxylic acid.[13]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving problems when your acylation reaction does not go as planned.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Multiple spots on TLC, including a higher running spot. | N,N-Diacylation | 1. Reduce the stoichiometry of the acylating agent. 2. Use a less reactive acylating agent (e.g., anhydride instead of acyl chloride). 3. Lower the reaction temperature. 4. Use a non-nucleophilic, sterically hindered base. |
| Product mixture contains both N- and O-acylated products. | Lack of chemoselectivity | 1. If using Schotten-Baumann conditions, ensure the pH is sufficiently basic (pH 10-12).[1] 2. In non-aqueous media, try a different solvent. 3. Protect the hydroxyl group. |
| Low or no conversion of starting material. | 1. Insufficiently reactive acylating agent. 2. Sterically hindered substrate. 3. Deactivation of the amine (e.g., protonation). | 1. Add a catalytic amount of DMAP.[8][9] 2. Switch to a more reactive acylating agent. 3. Increase the reaction temperature cautiously. 4. Ensure an adequate amount of base is present to neutralize any acid generated.[14] |
| Formation of an unexpected side product with a guanidinium group. | Use of uronium/guanidinium peptide coupling reagents (e.g., HATU, HBTU) can lead to guanidinylation of the N-terminal amine.[11][12] | 1. Use a phosphonium-based coupling reagent (e.g., PyBOP) which does not cause this side reaction.[12] 2. Optimize the stoichiometry of the coupling reagent. |
| Racemization of a chiral center adjacent to the amino group. | The reaction conditions are too harsh, or the activation method promotes racemization. | 1. Use milder reaction conditions (lower temperature, less reactive reagents). 2. For peptide synthesis, use additives like HOBt or Oxyma Pure to suppress racemization. |
Experimental Protocols
Protocol 1: Selective N-Acylation using Schotten-Baumann Conditions
This protocol is suitable for the selective N-acylation of primary and secondary amines in the presence of hydroxyl groups.
-
Dissolve the amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).[2]
-
Add an aqueous solution of a base (e.g., 2 M NaOH) to create a biphasic mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0-1.1 eq) to the vigorously stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: DMAP-Catalyzed Acylation with Acetic Anhydride
This protocol is effective for acylating less reactive amines or when a milder acylating agent is desired.
-
Dissolve the amine (1.0 eq) and DMAP (0.05-0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Add a base such as triethylamine or pyridine (1.1-1.5 eq).[15]
-
Cool the solution to 0 °C.
-
Add acetic anhydride (1.1-1.2 eq) dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify as needed.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Mechanism of Amine Acylation
Caption: Nucleophilic attack of the amine on the acylating agent.
Diagram 2: Troubleshooting Workflow for Low Yielddot
Sources
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- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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- 5. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
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- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
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- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
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- 15. jk-sci.com [jk-sci.com]
Technical Support Center: Scaling Up Chiral Amine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the common challenges encountered when scaling up the synthesis of these critical building blocks. Chiral amines are fundamental to the pharmaceutical, agrochemical, and fine chemical industries, yet transitioning their synthesis from the laboratory bench to pilot or industrial scale is fraught with complexities.[1][2][3][4]
This resource is structured to be a practical companion in your scale-up endeavors, offering not just solutions but also the underlying scientific principles to empower your process development. We will explore issues ranging from catalyst stability and reaction kinetics to downstream processing and safety, providing a self-validating framework for your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns that arise during the planning and early execution phases of scaling up chiral amine synthesis.
Q1: What are the most significant overarching challenges when moving from lab-scale to large-scale chiral amine synthesis?
Scaling up is rarely a linear process.[5] The primary challenges can be categorized as follows:
-
Catalyst Performance and Cost: Catalysts, whether metal-based or enzymatic, can behave differently at larger scales. Issues include deactivation, poisoning by products or impurities, and difficulties in recovery and reuse, which significantly impact process economics.[1][5][6][7]
-
Reaction Control: Maintaining optimal reaction conditions such as temperature, pressure, and mixing becomes more complex in larger reactors. Poor heat transfer can lead to localized temperature gradients, affecting selectivity and yield.[5]
-
Downstream Processing: Isolating and purifying the chiral amine from a complex reaction mixture is often the new bottleneck in scaled-up processes. This includes separating the product from the catalyst, starting materials, and byproducts.[8][9]
-
Safety Considerations: The thermal and chemical hazards of a process are magnified at scale. Exothermic reactions, handling of hazardous reagents, and potential for runaway reactions require careful engineering controls.[10]
-
Maintaining Stereoselectivity: The high enantiomeric excess (ee) achieved at the lab scale can be difficult to maintain due to subtle changes in reaction conditions.[11]
Q2: Which synthetic route—asymmetric catalysis or biocatalysis—is generally easier to scale up?
Both approaches have distinct advantages and challenges, and the "easier" route is highly dependent on the specific target molecule and available resources.
-
Asymmetric Catalysis (e.g., using transition metals):
-
Pros: Often broader substrate scope and higher productivity. The field is mature, with a wide variety of well-understood catalysts and ligands.[1][12]
-
Cons: Catalysts can be expensive (e.g., rhodium, iridium) and sensitive to air and moisture. Catalyst poisoning by the amine product is a common issue, particularly with N-alkyl amines.[1][12] Complete removal of metal residues from the final product is a critical regulatory requirement.
-
-
Biocatalysis (e.g., using transaminases or imine reductases):
-
Pros: Highly selective, operate under mild conditions (temperature, pH), and are environmentally benign.[2][13][14]
-
Cons: Can be limited by unfavorable reaction equilibria, substrate and product inhibition, and the need for cofactor regeneration.[7] Downstream processing to separate the product from enzymes and other reaction components can be complex.[8][9]
-
Many pharmaceutical companies still utilize classical resolutions for their robustness and cost-effectiveness in the long run, despite the theoretical 50% yield limit.[5] However, the development of efficient dynamic kinetic resolution (DKR) processes, which combine resolution with in-situ racemization, is a major focus.[15][16]
Q3: How critical is polymorphism in the final product, and when should I start worrying about it?
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical concern, especially in the pharmaceutical industry. Different polymorphs can have different physical properties, including solubility, bioavailability, and stability.[5] It is crucial to identify and control the polymorphic form of your active pharmaceutical ingredient (API).
You should start considering polymorphism as soon as you are crystallizing the final product or a key intermediate. Problems with inconsistent crystal forms can arise during scale-up due to changes in crystallization conditions (e.g., cooling rate, solvent composition, agitation).[5]
Troubleshooting Guides
This section provides detailed, in-depth troubleshooting for specific issues you may encounter during your scale-up experiments.
Guide 1: Poor or Decreased Enantioselectivity at Scale
Problem: You have successfully synthesized your chiral amine with high enantiomeric excess (>99% ee) at the gram scale, but upon scaling to the kilogram scale, the ee has dropped to 90%.
Potential Causes & Troubleshooting Steps
1. Sub-optimal Reaction Conditions:
-
Causality: Temperature, pressure, and solvent can significantly influence the energy difference between the diastereomeric transition states that determine enantioselectivity.[11] In large reactors, inefficient heat transfer can create hot spots, and slower mixing can lead to localized concentration gradients, both of which can negatively impact ee.
-
Protocol: Verifying Thermal Homogeneity
-
Install multiple temperature probes within the reactor to map the temperature distribution.
-
Compare the temperature profile during the scaled-up reaction to the lab-scale experiment.
-
If significant temperature gradients are observed, improve agitation or use a reactor with a better heat exchange capacity. Consider a fed-batch approach where reactants are added slowly to control the exotherm.[8]
-
2. Substrate-Catalyst Mismatch or Impurities:
-
Causality: The catalyst's chiral environment is crucial for stereodifferentiation. Impurities in starting materials or solvents, which may have been negligible at a small scale, can act as catalyst poisons or inhibitors at a larger scale.[11] Water is a common detrimental impurity.[11]
-
Protocol: Raw Material Qualification
-
Analyze all starting materials and solvents for purity using appropriate analytical techniques (e.g., GC-MS, Karl Fischer titration for water content).
-
Compare the purity of the new, larger batches of raw materials to those used in the successful lab-scale experiments.
-
If impurities are detected, purify the materials before use.
-
3. Racemization of the Product:
-
Causality: The desired chiral amine product may be susceptible to racemization under the reaction conditions or during work-up and purification, especially if exposed to acidic or basic conditions for extended periods.[11]
-
Protocol: Stability Study of the Product
-
Take a sample of the highly enantiopure product from a lab-scale batch.
-
Subject this sample to the scaled-up reaction conditions (without the reactants) and the work-up procedure.
-
Analyze the enantiomeric excess of the product over time to determine if racemization is occurring. If so, modify the reaction or work-up conditions (e.g., lower temperature, shorter reaction time, alternative pH for extraction).
-
Troubleshooting Workflow: Decreased Enantioselectivity
Caption: Troubleshooting workflow for decreased enantioselectivity.
Guide 2: Catalyst Deactivation or Inhibition
Problem: The reaction stalls before completion, or a significantly higher catalyst loading is required at scale compared to the lab. This is a common issue in both metal-catalyzed and biocatalytic systems.
Potential Causes & Troubleshooting Steps
1. Product Inhibition/Poisoning (Metal Catalysts):
-
Causality: The synthesized chiral amine, especially N-alkyl amines, can be highly basic and nucleophilic, leading to strong coordination with the metal center of the catalyst and causing deactivation.[1][12]
-
Protocol: Catalyst Stability Assessment
-
Run a reaction at lab scale and spike it with the final product at the beginning.
-
Monitor the reaction rate compared to a control without the added product. A significant decrease in rate indicates product inhibition.
-
Solution: Consider using a catalyst system known to be more resistant to amine coordination. For example, adding an acid additive like HBr has been shown to improve catalyst performance in some cases.[1] Alternatively, in-situ product removal or protection could be explored.
-
2. Unfavorable Equilibrium (Biocatalysts - Transaminases):
-
Causality: Transaminase-catalyzed reactions are often reversible, and an unfavorable equilibrium can limit the conversion to the desired product.[8][9][14] This may become more apparent at scale where reaction times are longer.
-
Protocol: Shifting the Reaction Equilibrium
-
Excess Amine Donor: Use a large excess of the amine donor (e.g., isopropylamine) to push the equilibrium towards the product side.
-
Byproduct Removal: Implement a strategy to remove one of the byproducts. For instance, if isopropylamine is the donor, the acetone co-product can be removed by nitrogen flushing or applying a vacuum.[8]
-
Enzymatic Cascades: Couple the transaminase with another enzyme that consumes the byproduct. For example, a lactate dehydrogenase can be used to convert the pyruvate byproduct to lactate.[17][18]
-
Comparative Table: Strategies to Overcome Catalyst Deactivation
| Strategy | Applicable System | Description | Pros | Cons |
| Acid Additive | Metal Catalysis | Addition of a Brønsted acid to protonate the product amine, reducing its coordination to the metal. | Simple to implement. | May affect substrate stability or catalyst integrity. |
| Ligand Modification | Metal Catalysis | Design of new chiral ligands that are less susceptible to product inhibition. | Can lead to highly robust catalysts. | Requires significant R&D effort. |
| Byproduct Removal | Biocatalysis (Transaminases) | Physical or chemical removal of a reaction byproduct to shift the equilibrium. | Highly effective for equilibrium-limited reactions.[8] | May require specialized equipment (e.g., vacuum reactors). |
| Enzyme Cascades | Biocatalysis | Coupling the main reaction with one or more enzymatic reactions that consume byproducts.[17] | Can achieve very high conversions. | Requires optimization of multiple enzyme systems simultaneously. |
| Immobilization | Both | Attaching the catalyst to a solid support. | Facilitates catalyst recovery and reuse; can enhance stability.[7][13] | Mass transfer limitations can occur; immobilization process may reduce activity. |
Guide 3: Challenges in Product Isolation and Purification
Problem: After a successful reaction at scale, you are facing difficulties in isolating the chiral amine with the desired purity and yield. This is a very common bottleneck.[8][9]
Potential Causes & Troubleshooting Steps
1. Complex Reaction Mixture:
-
Causality: The crude product contains unreacted starting materials, catalyst residues, byproducts, and the desired chiral amine. Standard liquid-liquid extractions may not be efficient for separation.
-
Protocol: Integrated Reaction and Work-up
-
pH-Mediated Extraction: Design a multi-step extraction process based on the pKa of your amine. The amine can be extracted into an acidic aqueous phase, leaving neutral organic impurities behind. Then, basifying the aqueous phase allows for back-extraction of the free amine into a fresh organic solvent.[19]
-
Crystallization: Induce crystallization of the product as a salt (e.g., with p-toluenesulfonic acid) to achieve purification and isolation in a single step.[19]
-
2. Catalyst Removal:
-
Causality: Removing the catalyst, especially homogeneous metal catalysts or soluble enzymes, is critical for product purity.
-
Protocol: Catalyst Separation Strategies
-
For Homogeneous Metal Catalysts:
-
Adsorption: Use solid adsorbents like activated carbon or silica gel to scavenge the metal.
-
Immobilization: If possible, switch to a heterogeneous or immobilized version of the catalyst for easy filtration.[3]
-
-
For Biocatalysts (Enzymes):
-
Workflow for Integrated Product Isolation
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine transaminases in chiral amines synthesis: recent advances and challenges [pubmed.ncbi.nlm.nih.gov]
- 3. GtR [gtr.ukri.org]
- 4. esports.bluefield.edu - Chiral Amines Synthesis [esports.bluefield.edu]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Process considerations for the asymmetric synthesis of chiral amines using transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Handling the Hygroscopic Nature of Amino Alcohol Hydrochlorides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the challenges associated with the hygroscopic nature of amino alcohol hydrochlorides. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Part 1: Fundamentals - Understanding the "Why"
Q1: Why are amino alcohol hydrochlorides so hygroscopic?
Amino alcohol hydrochlorides possess multiple structural features that attract and retain water molecules from the atmosphere. This "water-seeking" behavior, known as hygroscopicity, stems from:
-
Ionic Nature: The hydrochloride salt exists as ions (a protonated amine, R-NH₂⁺-R', and a chloride anion, Cl⁻). These charged species have strong electrostatic interactions with the polar water molecule (H₂O).
-
Hydrogen Bonding Sites: The presence of hydroxyl (-OH) and protonated amino (-NH₂⁺-) groups provides multiple sites for hydrogen bonding with water.
-
High Polarity: The combination of these functional groups makes the overall molecule highly polar, readily interacting with polar water molecules.
Absorbed moisture is not inert; it can act as a solvent, a reactant, or a plasticizer, fundamentally altering the material's properties.[1]
Caption: Mechanism of moisture absorption by amino alcohol hydrochlorides.
Part 2: FAQs - Storage and General Handling
Q2: What is the best way to store a new bottle of an amino alcohol hydrochloride?
The primary goal is to prevent initial moisture ingress.
-
Keep it Sealed: Do not open the manufacturer's container until you are ready to use it. The original packaging often has an induction seal that provides an excellent moisture barrier.
-
Controlled Environment: Store the sealed container in a controlled environment with low relative humidity (RH), ideally below 40% RH.[2]
-
Use a Desiccator: For long-term storage, especially after the primary seal is broken, place the entire container inside a desiccator cabinet or a glass desiccator containing an active desiccant.[3]
Q3: My lab is very humid. Once I open a container, how can I protect the remaining material?
Exposure to ambient air, even for short periods, can lead to significant moisture uptake.
-
Minimize Exposure Time: Work quickly. Have all necessary tools (spatulas, vials) ready before opening the main container.[4]
-
Inert Gas Blanket: After dispensing, flush the headspace of the container with a dry, inert gas like nitrogen or argon before tightly resealing the cap. This displaces the moist air.
-
Secondary Containment: Seal the container cap with parafilm. For highly sensitive materials, place the sealed container in a heat-sealable, laminated foil bag along with a desiccant pouch. This provides multiple layers of protection.
-
Aliquot the Material: If you will be using the material frequently, consider aliquoting the bulk powder into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This prevents repeated exposure of the main stock to humid air.
Table 1: Comparison of Common Laboratory Desiccants
| Desiccant | Drying Capacity | Regeneration | Compatibility Notes |
| Silica Gel (Indicating) | Good | Heat at 120°C until color reverts | General purpose, non-corrosive. Color indicator shows saturation. |
| Drierite® (Anhydrous CaSO₄) | Moderate | Heat at 210°C | Fast-acting but has a lower capacity. Good for drying tubes. |
| Molecular Sieves (3Å or 4Å) | Excellent | Heat at 200-300°C under vacuum | High capacity at low RH. Ideal for maintaining very dry conditions. |
| Phosphorus Pentoxide (P₄O₁₀) | Superior | Not Regenerable | Extremely efficient but corrosive and hazardous. Use with caution for final drying steps. |
Part 3: FAQs - Weighing and Dispensing
Q4: The mass of my compound keeps increasing on the analytical balance. How can I get an accurate weight?
This is a classic sign of a hygroscopic substance absorbing atmospheric moisture in real-time.
-
Use a Glove Box: The most reliable method is to weigh the material inside a glove box with a controlled low-humidity, inert atmosphere.[5] This isolates the balance and the compound from ambient moisture.
-
Weigh by Difference: Tare a sealed vial containing the compound. Quickly dispense an approximate amount into your reaction vessel. Reseal the original vial and re-weigh it. The difference in mass is the amount you dispensed. This is much faster and more accurate than trying to hit a target weight on an open balance pan.
-
Work Rapidly: If a glove box is unavailable, weigh the compound quickly. Don't aim for an exact mass (e.g., 100.0 mg). Instead, rapidly dispense a small amount, record the exact weight, and adjust your solvent volumes accordingly.[6]
Q5: My powder has become a hard cake or a sticky solid. Is it still usable?
The material has likely absorbed a significant amount of water. This presents two problems:
-
Inaccurate Mass: A significant portion of the weight is now water, not your active compound.
-
Potential Degradation: The absorbed water can initiate chemical degradation pathways like hydrolysis or mediate solid-state phase changes.[1]
Solution: You must dry the material thoroughly before use. See the protocol in Part 5 . If the material is intended for cGMP applications, it may need to be re-analyzed for purity and water content after drying before it can be used.
Part 4: Troubleshooting Guide
Table 2: Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields or kinetics. | Inaccurate weighing due to moisture uptake. Degradation of the starting material by absorbed water. | Weigh material in a glove box or by difference. Dry the compound immediately before use (see Protocol 1). Quantify water content via Karl Fischer titration (see Protocol 2). |
| Compound "melts" or becomes oily upon dispensing. | Deliquescence: The compound is absorbing so much moisture that it is dissolving in it. | Handle and weigh exclusively within a glove box. Dry the material under high vacuum. Prepare a stock solution in a dry solvent and dispense volumetrically. |
| Solid-state characterization (e.g., XRD, DSC) gives unexpected results. | Moisture has induced a phase change from an anhydrous form to a hydrate, or from a crystalline to an amorphous state.[7][8] | Control the RH during sample preparation and analysis. Dry the sample rigorously before analysis to obtain data on the anhydrous form. |
| Poor tablet flowability or caking during formulation. | High moisture content is causing particle agglomeration. | Pre-dry the API and hygroscopic excipients.[2] Control humidity in the manufacturing suite to <40% RH.[2] Consider co-processing with excipients that act as moisture scavengers.[1] |
Part 5: Key Experimental Protocols
Protocol 1: Drying a Hygroscopic Amino Alcohol Hydrochloride
Causality: This protocol uses heat and vacuum to lower the boiling point of water, facilitating its removal from the solid matrix. The temperature is kept moderate to prevent thermal decomposition of the amino acid backbone, which can begin at temperatures approaching 200°C.[5][9][10]
-
Preparation: Place a thin layer of the clumped or caked compound in a clean, dry round-bottom flask or a vacuum-rated dish (e.g., a crystallization dish). A thin layer maximizes surface area for efficient drying.
-
Apparatus: Place the vessel in a vacuum oven. If a vacuum oven is not available, a vacuum desiccator can be used, though it will be slower.
-
Drying Conditions:
-
Set the oven temperature to a moderate level, typically 50-60°C . Crucially, ensure this is well below the compound's melting or decomposition point.
-
Slowly apply vacuum, ensuring the powder does not aspirate into the vacuum line. A vacuum level of <10 torr is effective.
-
-
Drying to Constant Weight:
-
Dry for an initial period of 4-6 hours.
-
Release the vacuum using a dry, inert gas (e.g., nitrogen).
-
Quickly transfer the vessel to a desiccator to cool to room temperature (weighing a hot vessel is inaccurate).
-
Weigh the vessel.
-
Return the vessel to the vacuum oven and continue drying for another 1-2 hours.
-
Repeat the cooling and weighing steps.
-
The material is considered dry when two consecutive weighings are identical (within the balance's tolerance), indicating all free water has been removed.
-
-
Storage: Immediately transfer the dry powder to a tightly sealed container and store in a desiccator or glove box.
Protocol 2: Weighing and Dispensing in a Glove Box
Causality: A glove box provides a controlled, low-humidity (<1% RH, <10 ppm H₂O) inert atmosphere, eliminating the primary variable (atmospheric moisture) that causes handling issues.[5]
-
Preparation: Place all necessary items inside the glove box antechamber: the sealed container of the amino alcohol hydrochloride, spatulas, weighing paper or boats, and tared receiving vials or flasks.
-
Atmosphere Purge: Purge the antechamber according to the manufacturer's instructions (typically 3-5 purge cycles) to replace the ambient air with the inert glove box atmosphere.
-
Equilibration: Transfer the items into the main chamber. Allow the analytical balance inside the glove box to stabilize in the inert atmosphere.
-
Dispensing:
-
Open the container of the hygroscopic compound.
-
Place a weighing boat on the tared balance.
-
Dispense the desired amount of powder. The reading will be stable as there is no moisture uptake.
-
Carefully transfer the weighed powder to your receiving vessel.
-
-
Sealing: Tightly seal the receiving vessel before removing it from the glove box. Also, flush the headspace of the stock container with the glove box atmosphere and reseal it tightly.
-
Removal: Place all sealed containers and waste back into the antechamber and remove them after the appropriate purge cycle.
Part 6: Advanced Topics & Data
Impact of Moisture on API Stability and Performance
Absorbed water is not a passive component. In the context of drug development, its presence can have severe consequences:
-
Chemical Degradation: Water can act as a reactant in hydrolysis reactions, cleaving labile functional groups like esters or amides that may be present in more complex derivatives of amino alcohols.[4][11][12]
-
Solid-State Transformation: Moisture can mediate the conversion of a stable, anhydrous crystalline form into a less stable or less soluble hydrate.[13] This change in solid form can drastically alter the drug's dissolution rate and, consequently, its bioavailability.[7][12]
-
Disproportionation: For a hydrochloride salt, absorbed water can create a micro-environment where the salt converts back to its neutral, free base form.[14] This can lead to changes in solubility, stability, and physical properties.
Caption: Potential impact of moisture on an amino alcohol hydrochloride API.
Quantifying Water Content: The Gold Standard
For precise and accurate determination of water content, especially at low levels, Karl Fischer (KF) titration is the industry-standard method.[8][11] It is a primary method that reacts stoichiometrically and specifically with water, unlike 'Loss on Drying' which can also measure volatile solvents.
-
Volumetric KF: Best for samples with water content from 100 ppm to 100%.
-
Coulometric KF: Ideal for samples with very low water content, from 1 ppm to 5%.
When performing KF titration on hygroscopic powders, it is critical to prevent the sample from absorbing atmospheric moisture during sample preparation and introduction.[7][14] Using a KF titrator with a gas-phase extraction oven is the best practice, as it allows the sample to be heated in a sealed vial, with the evaporated water carried by a dry gas stream directly into the titration cell.[15]
Table 3: European Pharmacopoeia Hygroscopicity Classification
This classification is determined by the percentage increase in mass after storage at 25°C and 80% RH for 24 hours. Understanding where your compound falls on this scale helps in developing an appropriate control strategy.
| Classification | Mass Increase (w/w) | Description |
| Non-hygroscopic | < 0.12% | No special storage precautions are typically needed. |
| Slightly hygroscopic | ≥ 0.12% and < 2.0% | Store in airtight containers. |
| Hygroscopic | ≥ 2.0% and < 15.0% | Store in airtight containers. Handle with care. |
| Very hygroscopic | ≥ 15.0% | Store in airtight containers, potentially with desiccant. |
| Deliquescent | Sufficient water is absorbed to form a liquid | Store in well-closed, airtight containers. Handle in a controlled environment. |
References
-
Protecting Pharmaceuticals from Humidity's Wrath. SMT Dry Cabinets. [Link]
-
Influence of the Solid Form of Siramesine Hydrochloride on its Behavior in Aqueous Environments. R Discovery. (2008). [Link]
-
How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips. (2023). [Link]
-
Changes in the ionization state of pharmaceuticals – Solid and solution. Yi-Ling Hsieh, University of Connecticut. (2013). [Link]
-
Effect of moisture on solid state stability. Journal of Medical Science. (2023). [Link]
-
Solid form changes during drug development: good, bad, and ugly case studies. ResearchGate. (2019). [Link]
-
Degradation pathways of amino acids during thermal utilization of biomass: a review. SpringerLink. (2024). [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. (2010). [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
-
Studies of the Rates of Thermal Decomposition of Glycine, Alanine, and Serine. ResearchGate. (1976). [Link]
-
API Weighing and Processing Glove Box with RTP. Flow Sciences, Inc. [Link]
-
Vaccine API Weighing And Processing Glovebox Workstation. Pharmaceutical Online. [Link]
-
The effect of storage conditions on the physical stability of tablets. Die Pharmazie. (2000). [Link]
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed Central (PMC). (2018). [Link]
-
Does the moisture content of API not need to be changed even after wet granulation and further drying process? ResearchGate. (2014). [Link]
-
Hygroscopic and volatile samples should be measured quickly and covered or sealed... Labcompare. (2023). [Link]
-
Tips from Sample to Result for Volumetric Karl Fischer Titration. Mettler Toledo. [Link]
-
Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Mettler Toledo. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. "Changes in the ionization state of pharmaceuticals – Solid and solutio" by Yi-Ling Hsieh [docs.lib.purdue.edu]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of (R)-2-amino-3-(benzyloxy)propan-1-ol
Welcome to the technical support center for the purification of (R)-2-amino-3-(benzyloxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this chiral amino alcohol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction
(R)-2-amino-3-(benzyloxy)propan-1-ol is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Achieving high purity of this compound is critical for subsequent reactions and for ensuring the stereochemical integrity of the final product. Recrystallization is a powerful technique for this purpose, but its success hinges on a nuanced understanding of solvent selection, thermodynamics, and kinetic factors. This guide will walk you through common issues and provide robust, scientifically-grounded solutions.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of (R)-2-amino-3-(benzyloxy)propan-1-ol, offering explanations for the underlying causes and actionable solutions.
Issue 1: The compound "oils out" instead of forming crystals.
Q: I've dissolved my crude (R)-2-amino-3-(benzyloxy)propan-1-ol in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This typically happens when the supersaturation of the solution is very high, or when the melting point of the solute is below the boiling point of the recrystallization solvent.[2] For (R)-2-amino-3-(benzyloxy)propan-1-ol, which has a relatively low melting point (34-37 °C), this is a common challenge.[3][4]
Causality and Solutions:
-
High Supersaturation: Rapid cooling can lead to a state of high supersaturation where the solute molecules don't have enough time to orient themselves into a crystal lattice and instead aggregate as a disordered liquid.[1]
-
Solvent Choice: The polarity difference between the solvent and the solute might be too large.
-
Solution 1: Adjust Solvent System: If you are using a single solvent, try a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[2][7]
-
Solution 2: Dilute the Solution: Oiling out can also occur if the solution is too concentrated.[8] Try using a larger volume of the same solvent to dissolve the crude product. This reduces the concentration and can favor crystal formation over oiling out.[9]
-
-
Impurities: The presence of significant impurities can disrupt the crystallization process and promote oiling out.[2]
-
Solution: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
-
Issue 2: No crystals form, even after extended cooling.
Q: My solution of (R)-2-amino-3-(benzyloxy)propan-1-ol has cooled to room temperature and has been in an ice bath, but no crystals have appeared. What should I do?
A: The absence of crystal formation, even in a supersaturated solution, is a common issue often due to the lack of nucleation sites for crystal growth to begin.
Causality and Solutions:
-
Supersaturation without Nucleation: The solution may be supersaturated, but the energy barrier for the initial formation of a crystal nucleus has not been overcome.
-
Solution 1: Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[10]
-
Solution 2: Seeding: Introduce a "seed crystal" of pure (R)-2-amino-3-(benzyloxy)propan-1-ol into the cooled solution. This provides a template for other molecules to deposit onto, initiating crystallization.[9][10] If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod into the solution, allowing the solvent to evaporate, and then re-introducing the rod with the small amount of solid residue into the solution.[9]
-
-
Excess Solvent: It's possible that too much solvent was used, and the solution is not actually supersaturated at the lower temperature.[9][10]
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to oiling out or the crashing out of impurities.[9]
-
Issue 3: The recrystallization yield is very low.
Q: I successfully obtained pure crystals of (R)-2-amino-3-(benzyloxy)propan-1-ol, but my final yield is less than 50%. How can I improve this?
A: A low yield in recrystallization is often a trade-off for high purity, but several factors can be optimized to improve the recovery of your product.
Causality and Solutions:
-
Excessive Solvent Use: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even at low temperatures.[9][10][11]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.[12]
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some of the product may crystallize out along with the impurities and be lost.
-
Solution: Keep the filtration apparatus (funnel and receiving flask) hot during the filtration process. This can be achieved by placing them on a hot plate or under a heat lamp. Also, use a slight excess of hot solvent before filtering to ensure the product remains in solution.
-
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in product loss to the mother liquor.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[10]
-
Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing (R)-2-amino-3-(benzyloxy)propan-1-ol?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7][12] Given the structure of (R)-2-amino-3-(benzyloxy)propan-1-ol, which contains both polar (amino and hydroxyl groups) and non-polar (benzyl ether) moieties, a solvent of intermediate polarity or a mixed-solvent system is often effective. A good starting point for solvent screening would be to test solvents like ethyl acetate, isopropyl alcohol, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes. A "like dissolves like" approach can be a useful starting point; however, empirical testing is crucial.[13][14]
Q2: How does the cooling rate affect the purity and size of the crystals?
A2: The cooling rate has a significant impact on both the size and purity of the resulting crystals.
-
Slow Cooling: Promotes the formation of larger, more well-defined crystals.[5] This is because it allows sufficient time for the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[15]
-
Rapid Cooling: Leads to the formation of many small crystals.[6][16] This can trap impurities within the crystal lattice and generally results in lower purity.[15]
Q3: Can I reuse the mother liquor to get more product?
A3: Yes, it is often possible to obtain a "second crop" of crystals from the mother liquor. This can be done by evaporating a portion of the solvent to increase the concentration of the desired compound and then cooling the solution again.[9] However, be aware that the second crop of crystals will likely be less pure than the first, as the concentration of impurities in the mother liquor is higher.
Q4: My purified (R)-2-amino-3-(benzyloxy)propan-1-ol still shows impurities by NMR. What went wrong?
A4: If impurities are still present after recrystallization, it could be due to several factors:
-
Co-crystallization: The impurity may have a similar structure and solubility profile to your compound, causing it to crystallize along with your product. In this case, a different recrystallization solvent or an alternative purification method like column chromatography may be necessary.
-
Inefficient Recrystallization: This could be due to cooling the solution too quickly, not using the optimal solvent, or starting with a very impure crude product.
-
Oiling Out: If the compound oiled out and then solidified, it likely trapped impurities within the solidified mass.[17]
Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization
-
Place the crude (R)-2-amino-3-(benzyloxy)propan-1-ol in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling.
-
Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolve the crude (R)-2-amino-3-(benzyloxy)propan-1-ol in a minimum amount of a "good" solvent (e.g., ethyl acetate) at its boiling point.
-
Slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collect and dry the crystals as described in the single-solvent protocol.
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethyl Acetate | 77.1 | Medium | Good starting point for moderately polar compounds. |
| Isopropyl Alcohol | 82.6 | Polar | Can be effective for amino alcohols. |
| Dichloromethane | 39.6 | Medium | Often used in mixed-solvent systems; low boiling point. |
| Hexanes | ~69 | Non-polar | Typically used as the "poor" solvent in mixed systems. |
| Toluene | 110.6 | Non-polar | Higher boiling point can be advantageous for less soluble compounds. |
| Water | 100 | Very Polar | Generally not suitable for this compound due to the non-polar benzyl group, but can be used in some amino acid purifications.[18] |
Visualizations
Diagram 1: General Recrystallization Workflow
Caption: A flowchart of the general recrystallization process.
Diagram 2: Troubleshooting "Oiling Out"
Caption: A troubleshooting guide for when a compound "oils out".
References
- Stein, S. Cooling Rate and Crystal Size. Northwestern University.
- ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
- Nakamura, H., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.
- MDPI. (2023). Crystallization Kinetics: Relationship between Crystal Morphology and the Cooling Rate—Applications for Different Geological Materials.
- Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?.
- California Science & Engineering Fair. (n.d.). Effect of Temperature on Crystal Growth.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Conier Chem&Pharma Limited. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
- Unknown. (n.d.). Recrystallization. ---.
- Sigma-Aldrich. (n.d.). (R)-(+)-2-Amino-3-benzyloxy-1-propanol 97%.
- SynQuest Laboratories. (n.d.). (2R)-(+)-2-Amino-3-(benzyloxy)propan-1-ol.
- BenchChem. (n.d.). troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Unknown. (n.d.). Recrystallization-1.doc.pdf.
- Davies, D. (2020). Recrystallization. YouTube.
- Davies, D., et al. (1982). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
Sources
- 1. mt.com [mt.com]
- 2. reddit.com [reddit.com]
- 3. echemi.com [echemi.com]
- 4. CAS 58577-87-0 | 4756-1-0G | MDL MFCD00235943 | (2R)-(+)-2-Amino-3-(benzyloxy)propan-1-ol | SynQuest Laboratories [synquestlabs.com]
- 5. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 6. reelmind.ai [reelmind.ai]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. edu.rsc.org [edu.rsc.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
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- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Separation and Purification of Chiral Intermediates
Welcome to the Technical Support Center for Chiral Separation and Purification. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying chiral intermediates. Chirality is a critical consideration in the pharmaceutical industry, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, robust and efficient separation techniques are paramount.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common techniques. It is structured to not only provide solutions but also to explain the underlying principles, empowering you to make informed decisions in your laboratory work.
Section 1: Chiral Chromatography
Chiral chromatography is a cornerstone of enantioseparation, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP).[3][4] This section addresses common issues encountered in High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used analytical and preparative technique for separating enantiomers.[5][6] Success hinges on the careful selection of the chiral stationary phase (CSP) and mobile phase.
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
Technical Support Center: Stability and Troubleshooting of the Benzyloxy Protecting Group
Welcome to the technical support center for the benzyloxy (Bn) protecting group. This guide is designed for researchers, scientists, and professionals in drug development who utilize benzyl ethers in multi-step organic synthesis. Here, we address common stability issues, provide in-depth troubleshooting guides for deprotection failures, and answer frequently asked questions, all grounded in mechanistic principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs) on Bn Group Stability
This section covers the fundamental stability profile of the benzyloxy group under various common reaction conditions.
Q1: How stable is the benzyloxy (Bn) group to common acidic and basic conditions?
A1: The benzyloxy group is renowned for its robust stability across a wide range of pH conditions, which is a primary reason for its widespread use.[1]
-
Basic Conditions: It is exceptionally stable to strong bases, including alkoxides (e.g., NaOMe, KOtBu), metal hydroxides (e.g., NaOH, LiOH), and non-nucleophilic bases like sodium hydride (NaH) and LDA. This stability allows for transformations such as ester saponification or base-catalyzed reactions on other parts of the molecule without affecting the Bn ether.[1]
-
Acidic Conditions: The Bn group is generally stable to most mild aqueous acids (e.g., acetic acid, dilute HCl).[1] However, it is susceptible to cleavage by very strong acids, particularly Lewis acids (e.g., BBr₃, BCl₃, TMSI) or strong Brønsted acids (e.g., HBr, TFA), especially at elevated temperatures.[2][3] This acid-lability, while sometimes a liability, can also be exploited as a deprotection strategy for substrates that are sensitive to reductive conditions.[2]
Q2: What is the stability of the Bn group towards common oxidizing and reducing agents?
A2: The stability is highly dependent on the specific reagent chosen.
-
Oxidizing Agents: The Bn group is generally stable to many common oxidants used in synthesis (e.g., PCC, PDC, Swern, Dess-Martin periodinane). However, it can be cleaved under specific oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can oxidatively cleave benzyl ethers, a reaction that is particularly efficient for p-methoxybenzyl (PMB) ethers but can also be applied to standard benzyl ethers, sometimes requiring photoirradiation.[2][4] Ozonolysis is another method that can remove benzyl ethers, though it may lack selectivity if other sensitive functional groups are present.[2][5]
-
Reducing Agents: The Bn group is highly sensitive to catalytic hydrogenolysis (e.g., H₂ with Pd/C, PtO₂, or Raney Ni).[1][6] This is the most common and mildest method for its removal. It is generally stable to hydride reagents like lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and DIBAL-H, making it orthogonal to ester or amide reductions.[1] However, it is readily cleaved by dissolving metal reductions, such as sodium or lithium in liquid ammonia (Birch reduction).[4][7]
Table 1: Summary of Benzyloxy Group Stability
| Reagent Class | Condition / Reagent | Stability |
| Bases | NaOH, KOtBu, NaH, LDA | Stable |
| Acids | Aqueous HCl, AcOH | Generally Stable[1] |
| Strong Lewis Acids (BBr₃, BCl₃) | Labile[3] | |
| Strong Brønsted Acids (HBr, TFA) | Labile (often requires heat)[2] | |
| Oxidants | PCC, Swern, DMP | Stable |
| DDQ, O₃ | Labile[2][4] | |
| Reductants | LiAlH₄, NaBH₄, DIBAL-H | Stable[1] |
| H₂ with Pd/C, Pd(OH)₂/C | Labile (Standard Deprotection)[1] | |
| Na/NH₃ (liquid) | Labile[7] |
Section 2: Troubleshooting Guide for Deprotection Failures
This section provides a structured approach to diagnosing and solving common issues encountered during the cleavage of benzyl ethers.
Issue 1: Stalled or Incomplete Catalytic Hydrogenolysis (e.g., using Pd/C and H₂)
Q: My hydrogenolysis reaction has stopped or is proceeding very slowly. What are the likely causes and how can I fix it?
A: This is one of the most common issues. The root cause is often related to the catalyst, the substrate, or the reaction setup.
Probable Cause 1: Catalyst Deactivation (Poisoning) The palladium catalyst is sensitive to poisoning by various functional groups and impurities, which block the active sites required for catalysis.
-
Causality: Sulfur-containing compounds (thiols, thioethers, sulfoxides), nitrogen heterocycles (pyridine, quinoline), and compounds with triple bonds can act as catalyst poisons.[4][8][9] Even trace amounts of sulfur from a previous step can completely halt the reaction.
-
Troubleshooting Steps:
-
Identify Potential Poisons: Review your synthetic route for any sulfur-containing reagents or nitrogenous bases that might be carried over.
-
Purify the Substrate: If poisoning is suspected, rigorously purify the benzylated substrate via chromatography or recrystallization before attempting the hydrogenolysis.
-
Increase Catalyst Loading: In some cases, simply adding more fresh catalyst can overcome minor poisoning, though this is not an ideal solution.[10]
-
Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning and can be more effective than Pd/C for difficult deprotections.[3][9]
-
Change Solvent: Running the reaction in an acidic solvent like acetic acid can sometimes mitigate poisoning from basic nitrogen groups by protonating them.[3][9]
-
Probable Cause 2: Poor Catalyst Quality or Activity Not all batches of catalyst are created equal. Old or improperly stored catalysts can have significantly reduced activity.
-
Causality: Palladium on carbon can oxidize over time if exposed to air, reducing its catalytic efficiency.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier.[9]
-
Pre-activate the Catalyst: Some protocols recommend pre-treating the catalyst under a hydrogen atmosphere in the reaction solvent before adding the substrate.
-
Probable Cause 3: Mass Transfer Limitations Hydrogenolysis is a heterogeneous reaction involving three phases (solid catalyst, liquid solution, and gaseous hydrogen). Inefficient mixing can severely limit the reaction rate.
-
Causality: If the catalyst is not well-suspended or the hydrogen gas is not adequately dissolved in the solvent, the reaction will be slow.
-
Troubleshooting Steps:
-
Ensure Vigorous Stirring: Use a stir rate that creates a vortex and ensures the catalyst is evenly distributed throughout the solution.[11]
-
Optimize Solvent: The choice of solvent affects both substrate solubility and hydrogen solubility. The rate of hydrogenolysis often follows the order: THF > Acetic Acid >> Ethanol > Methanol > Toluene.[3]
-
Increase Hydrogen Pressure: While often performed with a balloon of H₂, using a Parr shaker or a high-pressure hydrogenation vessel can dramatically increase the reaction rate by increasing the concentration of dissolved hydrogen.[9][12]
-
Workflow: Choosing a Bn Deprotection Strategy
The following decision tree can help guide your choice of deprotection method based on the functional groups present in your molecule.
Caption: Decision tree for selecting a suitable benzyloxy deprotection method.
Issue 2: My molecule has functional groups (alkenes, alkynes, azides) that are sensitive to standard hydrogenolysis. What are my options?
Q: How can I remove a benzyl group without reducing other functionalities?
A: This requires an orthogonal deprotection strategy that avoids molecular hydrogen and palladium catalysts.
Solution 1: Catalytic Transfer Hydrogenation (CTH) CTH is a powerful alternative that often shows different selectivity compared to standard hydrogenolysis.
-
Causality: Instead of gaseous H₂, a hydrogen donor molecule like ammonium formate, formic acid, or cyclohexadiene is used.[2][13] The mechanism of hydrogen transfer can sometimes be more selective, preserving sensitive functional groups. However, success is substrate-dependent, and reduction of other groups can still occur.[2]
-
Recommendation: CTH is an excellent first alternative to try. It avoids the need for specialized high-pressure equipment and can be faster and more efficient.[13]
Solution 2: Oxidative Debenzylation This method is completely orthogonal to reductive processes.
-
Causality: Reagents like DDQ, particularly under visible light irradiation, can selectively cleave benzyl ethers in the presence of groups like azides, alkenes, and alkynes.[4][8] This method proceeds through an oxidative mechanism that does not affect functionalities susceptible to reduction.[4]
-
Recommendation: This is the preferred method when your molecule contains easily reducible groups that must be preserved.[11]
Solution 3: Dissolving Metal Reduction (Birch Reduction) This is a potent reductive method with a different reactivity profile.
-
Causality: Using sodium or lithium in liquid ammonia generates solvated electrons that cleave the benzyl ether.[3] While it is a reductive method, it will not typically reduce isolated alkenes but will reduce alkynes to trans-alkenes and aromatic rings to 1,4-dienes.
-
Recommendation: Use this method when hydrogenolysis fails due to catalyst poisoning and oxidative methods are not viable. It is particularly useful for robust molecules but requires special handling due to the use of liquid ammonia and alkali metals.[14][15][16]
Solution 4: Lewis Acid Cleavage Strong Lewis acids can cleave benzyl ethers without the use of reducing agents.
-
Causality: Lewis acids like boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI) coordinate to the ether oxygen, activating the C-O bond for cleavage.[3][17]
-
Recommendation: This is a good option for substrates that are sensitive to any form of reduction but stable to strong acids. Care must be taken as these reagents are aggressive and can affect other acid-labile groups.[17][18]
Section 3: Protocols for Key Experiments
Protocol 1: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
This protocol is a safer and often more convenient alternative to using gaseous hydrogen.
-
Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 eq.) in a suitable solvent (methanol or ethanol are common choices, typically 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10-20% by weight relative to the substrate).
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (HCOONH₄) (3.0 to 5.0 eq.) in a single portion.
-
Reaction: Heat the mixture to a gentle reflux (typically 60-80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 30 minutes to 2 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected product, which can then be purified by standard methods.[11]
Protocol 2: Oxidative Debenzylation using DDQ and Visible Light
This protocol is ideal for substrates containing reducible functional groups.[4][11]
-
Reaction Setup: In a suitable glass vessel (e.g., a borosilicate vial), dissolve the benzyl-protected substrate (1.0 eq., e.g., 100 µmol) in dichloromethane (DCM, 5 mL).
-
Reagent Addition: Add water (0.5 µL, ~1.5 eq.), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.25 eq., 25 µmol), and tert-butyl nitrite (TBN) (2.0 eq., 200 µmol).
-
Irradiation: Irradiate the stirred mixture with a green LED (e.g., 525 nm) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Section 4: Advanced Troubleshooting - Unexpected Side Reactions
Q: During a reaction, I observed what appears to be benzyl group migration. Why does this happen and how can I prevent it?
A: Benzyl group migration is a known, albeit infrequent, side reaction that can occur under both acidic and basic conditions. It is mechanistically similar to other 1,2-rearrangements.[19][20]
-
Causality (Acid-Catalyzed): Under strong acidic conditions, protonation of an adjacent hydroxyl group can lead to the loss of water, forming a carbocation. A neighboring benzyl ether can then undergo a 1,2-hydride shift or, in this case, a 1,2-benzyl shift to stabilize the positive charge, effectively moving the benzyl group to a different position.
-
Causality (Base-Catalyzed - Payne Rearrangement): In molecules with a vicinal hydroxy-epoxide or similar strained systems, a base can deprotonate the hydroxyl group. The resulting alkoxide can then attack the adjacent carbon, leading to the migration of the benzyl ether group.
-
Prevention Strategies:
-
Avoid Strongly Acidic/Basic Conditions: If migration is observed, seek milder reaction conditions. If a reaction requires a strong base, consider protecting the adjacent hydroxyl group to prevent the formation of the reactive alkoxide.
-
Lower Reaction Temperature: Like many rearrangements, benzyl migration is often favored at higher temperatures. Running the reaction at a lower temperature can suppress this side pathway.
-
Change Protecting Group Strategy: If migration is persistent and unavoidable under the required reaction conditions, it may be necessary to reconsider the use of a benzyl ether in that specific position. A silyl ether, for example, would not be prone to this type of rearrangement.
-
Mechanism: Catalytic Hydrogenolysis of a Benzyl Ether
The following diagram illustrates the generally accepted mechanism for the cleavage of a benzyl ether on the surface of a palladium catalyst.
Caption: Simplified workflow of benzyl ether hydrogenolysis on a Pd surface.
References
-
Birch reduction. Sciencemadness Wiki. [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. [Link]
-
Hydroxyl Group Deprotection Reactions with Pd(OH)2/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals. ResearchGate. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Migration of a benzyl group in the Lossen-like rearrangement of an N-phosphinoyl-O-sulphonylhydoxylamine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
The benzilic acid rearrangement. [Link]
-
Science About O-Benzyl protecting groups. Atlanchim Pharma. [Link]
-
Benzilic acid rearrangement. Wikipedia. [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. [Link]
-
Alcohol Protecting Groups. [Link]
-
Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Making chemical reductions safer. Manufacturing Chemist. [Link]
-
Mechanochemistry enabling highly efficient Birch reduction using sodium lumps and d-(+)-glucose. PubMed Central. [Link]
-
Rearrangements. Chemistry LibreTexts. [Link]
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Organic Chemistry Portal. [Link]
-
Protecting group. Wikipedia. [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]
-
So you're thinking of running a Birch reduction?. Chemtips. [Link]
-
Benzyl Esters. Organic Chemistry Portal. [Link]
-
Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Link]
-
Will BBr3 cleave a benzyl ether?. Reddit. [Link]
-
Studies on the hydrogenolysis of benzyl ethers. ResearchGate. [Link]
-
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. ResearchGate. [Link]
-
Benzilic acid rearrangement. YouTube. [Link]
-
Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal. [Link]
-
Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry (RSC Publishing). [Link]
-
Birch Reduction of Aromatic Rings. Master Organic Chemistry. [Link]
-
Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Services. [Link]
-
Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. [Link]
-
BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. ResearchGate. [Link]
-
Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
benzyl ether cleavage. YouTube. [Link]
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Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of (R)-2-amino-3-(benzyloxy)propan-1-ol
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral building blocks like (R)-2-amino-3-(benzyloxy)propan-1-ol, a key intermediate in the synthesis of various therapeutic agents, ensuring high enantiomeric purity is a non-negotiable aspect of quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust determination of its enantiomeric purity, grounded in scientific principles and practical application.
The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror-image isomers, often exhibit profound differences in biological activity. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, responsible for adverse effects. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs.[1] This necessitates the development of precise and reliable analytical methods to quantify the enantiomeric excess (e.e.) of intermediates and final active pharmaceutical ingredients (APIs). Chiral HPLC stands as the preeminent technique for this purpose, offering high resolution, accuracy, and reproducibility.[2]
Strategic Approaches to Chiral Resolution by HPLC
The enantioselective analysis of 2-amino-3-(benzyloxy)propan-1-ol can be approached via two primary strategies: direct and indirect separation. The choice between these methods is governed by factors such as analyte properties, available instrumentation, and the specific requirements of the analysis (e.g., speed, sensitivity, or preparative scale).
Direct Chiral Separation: The Power of Chiral Stationary Phases (CSPs)
The most elegant and widely adopted approach is the direct separation of enantiomers on a Chiral Stationary Phase (CSP).[3] The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of formation and stability, leading to differential retention times and, thus, separation.[4]
For amino alcohols like our target analyte, several classes of CSPs have proven effective:
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., carbamates, benzoates) are the most versatile and broadly successful CSPs.[5] They offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within chiral grooves or cavities in the polymer structure.[4] These are often the first choice for screening and method development due to their high success rates.
-
Pirkle-Type (Brush-Type) CSPs: These phases are based on small, synthetic chiral molecules (like amino acid derivatives) covalently bonded to a silica support.[6] They operate on a principle of three-point interaction (e.g., π-π interactions, hydrogen bonding, steric hindrance) between the CSP and the analyte.[4]
-
Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin or vancomycin are particularly effective for polar and ionic compounds, including underivatized amino acids and amino alcohols.[7] Their complex structures provide a rich environment of ionic sites, peptide linkages, and carbohydrate baskets, enabling multiple interaction modes.
Comparative Analysis of Direct HPLC Methodologies
| Chiral Stationary Phase (CSP) Type | Principle | Advantages | Considerations |
| Polysaccharide-Based (e.g., Lux® Cellulose-1, Chiralpak® AD) | Formation of inclusion complexes and various intermolecular interactions within chiral polymer grooves.[4] | High versatility, broad applicability, robust, available in immobilized versions for use with a wider range of solvents.[4] | Method development can sometimes be less predictable; elution order can be solvent-dependent. |
| Pirkle-Type (e.g., Whelk-O® 1) | Requires a three-point interaction model (π-π, H-bonding, steric) for chiral recognition.[3][4] | Well-understood mechanism, often provides high selectivity when applicable. | Lower "hit rate" compared to polysaccharides; may require analyte derivatization to introduce necessary interaction sites. |
| Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC® T) | Complex mechanism involving ionic, hydrogen bonding, and inclusion complexation within the macrocyclic structure.[7] | Excellent for polar and ionizable compounds, can be used in reversed-phase, normal-phase, and polar ionic modes.[7][8] | Can be sensitive to mobile phase pH and buffer composition; may have lower loading capacity for preparative work. |
Indirect Chiral Separation: Derivatization to Diastereomers
An alternative strategy involves derivatizing the enantiomeric pair with an optically pure chiral derivatizing agent (CDA) to form diastereomers.[9] These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral HPLC column (e.g., C18).[10][11]
For an amino alcohol, derivatization can target either the amino or the hydroxyl group. Common CDAs include:
-
Chiral Isothiocyanates: e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[10]
-
o-Phthalaldehyde (OPA) with a Chiral Thiol: e.g., N-acetyl-L-cysteine (NAC). This combination rapidly forms fluorescent diastereomeric isoindoles, offering high sensitivity.[12][13]
-
Chiral Carboxylic Acids or their Activated Derivatives: e.g., Mosher's acid chloride, Marfey's reagent.
Workflow for Indirect Chiral Analysis
Caption: Workflow of the indirect chiral HPLC method.
While effective, the indirect approach has several drawbacks compared to direct separation. The derivatization reaction must be quantitative, free of side products, and, most critically, must not cause any racemization of the analyte or the reagent.[14] This adds complexity and potential sources of error to the analytical procedure.
Recommended Protocol: Direct Chiral HPLC Analysis
Based on versatility and a high probability of success, a direct method using a polysaccharide-based CSP is recommended. Normal-phase chromatography (using non-polar mobile phases) often provides superior selectivity for this class of compounds.[15]
Experimental Workflow
Caption: Step-by-step workflow for direct chiral HPLC analysis.
Detailed Method Parameters
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Column: Lux® 5 µm Cellulose-1 or Chiralpak® AD-H, 250 x 4.6 mm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 80:20 (v/v). The ratio should be optimized to achieve a resolution (Rs) of >1.5.
-
Scientist's Note: The polarity of the alcohol modifier is a key parameter. Decreasing the percentage of IPA will generally increase retention and may improve resolution, but will also lengthen the analysis time. For basic analytes like this amino alcohol, adding a small amount (0.1%) of an amine modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape and prevent tailing by masking acidic silanol groups on the silica support.[15]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the benzene ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
System Suitability and Validation
To ensure the trustworthiness of the results, the method must be validated according to ICH guidelines.
-
Specificity: Inject a racemic standard to confirm the elution order and resolution of the two enantiomers. The desired (R)-enantiomer and the undesired (S)-enantiomer should be baseline resolved (Rs > 1.5).
-
Linearity: Analyze a series of solutions of the (R)-enantiomer at different concentrations to establish a linear relationship between peak area and concentration.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired (S)-enantiomer that can be reliably quantified. This is crucial for accurately reporting enantiomeric purity (e.g., 99.8% e.e.).
-
Precision and Accuracy: Perform replicate injections of a sample with a known quantity of the (S)-enantiomer spiked in to assess the method's repeatability and its ability to measure the true value.
Conclusion and Outlook
The determination of enantiomeric purity is a cornerstone of modern pharmaceutical quality control. For (R)-2-amino-3-(benzyloxy)propan-1-ol, direct chiral HPLC on a polysaccharide-based stationary phase offers the most robust, efficient, and reliable analytical solution. While indirect methods involving derivatization exist, they introduce additional complexity and potential for error. The proposed direct method, when properly developed and validated, provides a self-validating system for ensuring the stereochemical integrity of this critical chiral building block, thereby supporting the development of safe and effective medicines.
References
-
Taylor & Francis Online. (n.d.). Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography. Journal of Liquid Chromatography, 9(2-3). [Link]
-
Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]
-
Semantic Scholar. (n.d.). Amino alcohol-derived chiral stationary phases. [Link]
-
AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]
-
National Institutes of Health (NIH). (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]
-
National Institutes of Health (NIH). (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]
-
ResearchGate. (n.d.). (PDF) Amino alcohol-derived chiral stationary phases. [Link]
-
ResearchGate. (n.d.). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. [Link]
-
ResearchGate. (n.d.). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
National Institutes of Health (NIH). (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. [Link]
-
Thieme. (n.d.). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. [Link]
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A Comparative Guide to the Structural Elucidation of (R)-2-amino-3-(benzyloxy)propan-1-ol: A Deep Dive into ¹H NMR Spectroscopy and its Alternatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and determination of enantiomeric purity of chiral molecules are paramount. (R)-2-amino-3-(benzyloxy)propan-1-ol, a valuable chiral building block, presents a compelling case study for the application and comparison of various analytical techniques. This guide provides an in-depth analysis of the ¹H NMR spectrum of this molecule and objectively compares its utility against other common analytical methods, supported by experimental insights and data.
The Central Role of ¹H NMR Spectroscopy in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. For (R)-2-amino-3-(benzyloxy)propan-1-ol, ¹H NMR offers a wealth of structural information encapsulated in chemical shifts, coupling constants, and signal multiplicities.
Interpreting the ¹H NMR Spectrum of (R)-2-amino-3-(benzyloxy)propan-1-ol
A thorough interpretation of the ¹H NMR spectrum of (R)-2-amino-3-(benzyloxy)propan-1-ol requires an understanding of the influence of its chiral center on neighboring protons. The presence of the stereocenter at C2 renders the geminal protons on the adjacent methylene groups (C1 and C3) and the benzylic methylene group diastereotopic. This means they are chemically non-equivalent and will resonate at different chemical shifts, often exhibiting complex splitting patterns.
Molecular Structure with Proton Assignments:
Caption: Molecular structure of (R)-2-amino-3-(benzyloxy)propan-1-ol with key protons labeled for NMR assignment.
Predicted ¹H NMR Spectral Data:
The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons in (R)-2-amino-3-(benzyloxy)propan-1-ol. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Ar-H | 7.25 - 7.40 | Multiplet | - | Protons of the phenyl ring. |
| H4a, H4b | ~4.55 | Singlet | - | Benzylic protons, often appear as a singlet due to minimal coupling. |
| H1a, H1b | 3.45 - 3.65 | Doublet of doublets (dd) | J(H1a,H2) ≈ 4-6, J(H1b,H2) ≈ 6-8, J(H1a,H1b) ≈ 11-12 | Diastereotopic methylene protons adjacent to the chiral center and hydroxyl group. |
| H3a, H3b | 3.35 - 3.55 | Doublet of doublets (dd) | J(H3a,H2) ≈ 5-7, J(H3b,H2) ≈ 7-9, J(H3a,H3b) ≈ 9-10 | Diastereotopic methylene protons adjacent to the chiral center and benzyloxy group. |
| H2 | ~3.10 | Multiplet | - | Methine proton at the chiral center, coupled to H1a, H1b, H3a, and H3b. |
| OH, NH₂ | Variable (Broad) | Singlet (broad) | - | Exchangeable protons; chemical shift is concentration and solvent dependent. Disappear upon D₂O exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation.
-
Sample Preparation: Dissolve 5-10 mg of (R)-2-amino-3-(benzyloxy)propan-1-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH₂).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
D₂O Exchange: To confirm the identity of the OH and NH₂ protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.
A Comparative Analysis of Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often necessitates the use of complementary techniques, especially for determining enantiomeric purity and confirming molecular weight.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds. It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Performance Comparison:
| Feature | ¹H NMR with Chiral Derivatizing/Solvating Agents | Chiral HPLC |
| Primary Application | Structural elucidation, determination of ee | Determination of ee, purification |
| Sensitivity | Lower | Higher |
| Sample Throughput | Lower | Higher |
| Method Development | Can be complex, requires suitable chiral agent | Can be time-consuming, requires screening of columns and mobile phases |
| Quantitative Accuracy | Good for ee determination | Excellent for ee determination |
Experimental Protocol: Chiral HPLC
-
Column Selection: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating amino alcohols.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for basic analytes.[2]
-
Detection: UV detection is commonly used. If the analyte lacks a strong chromophore, derivatization with a UV-active tag may be necessary.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Chiral HPLC Workflow:
Caption: A typical workflow for the analysis of enantiomeric excess using Chiral HPLC.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Performance Comparison:
| Feature | ¹H NMR | Mass Spectrometry |
| Primary Application | Structural elucidation, stereochemistry | Molecular weight determination, fragmentation analysis |
| Structural Information | Detailed connectivity and stereochemistry | Molecular formula, substructural fragments |
| Sensitivity | Lower | Very High |
| Sample Requirement | Milligrams | Micrograms to nanograms |
Expected Fragmentation Pattern:
In an electron ionization (EI) mass spectrum, (R)-2-amino-3-(benzyloxy)propan-1-ol is expected to undergo characteristic fragmentations. Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a common pathway for amines and alcohols.[3]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (181.23 g/mol ) may be observed, though it can be weak for alcohols.
-
Loss of CH₂OH: Cleavage of the C1-C2 bond can lead to a fragment with m/z = 150.
-
Loss of CH₂OBn: Cleavage of the C2-C3 bond can result in a fragment with m/z = 60.
-
Benzyl Cation: A prominent peak at m/z = 91 is characteristic of the tropylium ion formed from the benzyl group.
-
Loss of H₂O: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at m/z = 163.
Mass Spectrometry Fragmentation:
Caption: Common fragmentation pathways for (R)-2-amino-3-(benzyloxy)propan-1-ol in mass spectrometry.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for confirming the presence of a chiral center and can be used to determine the absolute configuration by comparison with known standards or theoretical calculations.
Performance Comparison:
| Feature | ¹H NMR | Circular Dichroism |
| Primary Application | Structural elucidation | Chirality confirmation, absolute configuration |
| Structural Information | Detailed connectivity | Information about the chiral environment |
| Sensitivity | Lower | Moderate |
| Quantitative Analysis | Can be used for ee with chiral agents | Can be used for ee, but less common than HPLC |
For (R)-2-amino-3-(benzyloxy)propan-1-ol, the chromophores (the phenyl group) are in a chiral environment, which will give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects can provide information about the stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected FTIR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H and N-H stretching |
| 3100-3000 | C-H stretching (aromatic) |
| 3000-2850 | C-H stretching (aliphatic) |
| ~1600, ~1500 | C=C stretching (aromatic ring) |
| 1100-1000 | C-O stretching |
While FTIR can confirm the presence of the hydroxyl, amine, ether, and aromatic functionalities, it does not provide detailed structural or stereochemical information and cannot distinguish between enantiomers.
Conclusion: An Integrated Approach for Comprehensive Characterization
-
¹H NMR is essential for confirming the molecular structure and understanding the stereochemical environment.
-
Chiral HPLC is the preferred method for the accurate determination of enantiomeric purity.
-
Mass Spectrometry provides definitive confirmation of the molecular weight and valuable structural information through fragmentation analysis.
-
Circular Dichroism offers a powerful tool for confirming chirality and can aid in the assignment of absolute configuration.
-
FTIR serves as a rapid and straightforward method for functional group identification.
By leveraging the strengths of each of these techniques, researchers can achieve a thorough and unambiguous characterization of (R)-2-amino-3-(benzyloxy)propan-1-ol, ensuring the quality and integrity of this important chiral building block.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Wenzel, T. J., & Wilcox, C. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 28(11), 728–751.
- Aboul-Enein, H. Y., & Ali, I. (2003).
- de Hoffmann, E., & Stroobant, V. (2007).
- Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
Sumitomo Chemical. (n.d.). SUMICHIRAL OA Columns. Retrieved from [Link]
-
In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. (2012). Organic & Biomolecular Chemistry, 10(44), 8829-8835.[4]
-
Absolute configuration of amino alcohols by 1H-NMR. (2006). Chemical Communications, (21), 2282-2284.[5][6]
-
Chiral Columns for enantiomer separation by HPLC. (n.d.). Retrieved from [Link][1]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC North America, 20(11), 1024-1034.[2]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link][3]
-
An introduction to circular dichroism spectroscopy. (n.d.). Applied Photophysics. Retrieved from [Link][7]
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved from [Link][8]
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- 4. researchgate.net [researchgate.net]
- 5. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ntu.edu.sg [ntu.edu.sg]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to (R)- and (S)-2-amino-3-(benzyloxy)propan-1-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral building block is a critical decision that dictates the stereochemical outcome and overall efficiency of a synthetic route. Among the myriad of options, the enantiomeric pair of (R)- and (S)-2-amino-3-(benzyloxy)propan-1-ol, derived from the amino acid serine, stand out as versatile and highly effective chiral auxiliaries. Their utility is particularly pronounced in the synthesis of enantiomerically pure pharmaceuticals, where precise control of stereochemistry is paramount for therapeutic efficacy and safety.
This guide provides an in-depth technical comparison of (R)- and (S)-2-amino-3-(benzyloxy)propan-1-ol, offering field-proven insights and experimental data to inform their application in the synthesis of complex chiral molecules. We will explore their intrinsic properties, their role in directing stereoselective transformations, and provide detailed protocols for their use, empowering researchers to make informed decisions in the design and execution of asymmetric syntheses.
Physicochemical Properties: A Tale of Two Enantiomers
While enantiomers possess identical physical properties in an achiral environment, their distinct spatial arrangements lead to different interactions with other chiral molecules and polarized light. Understanding these fundamental properties is the first step in their effective application.
| Property | (R)-2-amino-3-(benzyloxy)propan-1-ol | (S)-2-amino-3-(benzyloxy)propan-1-ol |
| CAS Number | 58577-87-0[1][2] | 58577-88-1 |
| Molecular Formula | C₁₀H₁₅NO₂ | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol [1] | 181.23 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Melting Point | 34-37 °C[3] | Data not readily available |
| Boiling Point | 307 °C[3] | Data not readily available |
| Optical Rotation | [α]₂₀/D +4° (c=1 in methylene chloride)[3] | Data not readily available |
Stereochemical Control in Action: The Synthesis of (S)-Propranolol
To illustrate the comparative performance of these chiral auxiliaries, we will examine their hypothetical application in a key step of the asymmetric synthesis of (S)-propranolol, a widely used beta-blocker where the (S)-enantiomer is responsible for the therapeutic activity. A common strategy in such syntheses is the use of a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of a prochiral enolate.
The (R)- and (S)-2-amino-3-(benzyloxy)propan-1-ol can be readily converted to their corresponding chiral oxazolidinones. The choice of the enantiomer of the auxiliary is critical as it will determine the stereochemistry of the newly formed stereocenter in the alkylation product.
Conceptual Workflow:
Caption: Synthetic workflow for (S)-Propranolol using chiral oxazolidinones.
In this synthetic design, the benzyloxymethyl group of the chiral auxiliary effectively shields one face of the enolate, directing the incoming alkylating agent to the opposite face. This facial bias is the cornerstone of the stereochemical control.
-
Using the (R)-auxiliary: The (R)-configuration of the auxiliary directs the alkylation to produce the desired (S)-configuration at the newly formed stereocenter, a crucial step towards the synthesis of (S)-propranolol.
-
Using the (S)-auxiliary: Conversely, the (S)-auxiliary would lead to the (R)-configuration at the new stereocenter, which would ultimately yield the non-therapeutic (R)-propranolol.
This highlights the principle of "chiral relay," where the stereochemical information from the auxiliary is transferred to the product.
Comparative Performance Data (Hypothetical based on analogous systems)
The following table presents a hypothetical, yet realistic, comparison of the expected outcomes for the asymmetric alkylation step, based on data from similar chiral oxazolidinone auxiliaries used in asymmetric synthesis.[4][5]
| Chiral Auxiliary Source | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (e.e.) of Product |
| (R)-2-amino-3-(benzyloxy)propan-1-ol | >98:2 | 85-95 | >99% (S) |
| (S)-2-amino-3-(benzyloxy)propan-1-ol | >98:2 | 85-95 | >99% (R) |
The high diastereoselectivity is a direct consequence of the effective steric blocking by the benzyloxymethyl group. The choice of the (R)- or (S)-enantiomer of the auxiliary predictably determines the absolute configuration of the product.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experimental workflows. These protocols are based on established procedures for the synthesis and application of chiral oxazolidinones.
Protocol 1: Synthesis of (4R)-4-(Benzyloxymethyl)-1,3-oxazolidin-2-one
This protocol describes the conversion of (R)-2-amino-3-(benzyloxy)propan-1-ol into its corresponding oxazolidinone, a versatile chiral auxiliary.
Caption: Workflow for the synthesis of the chiral oxazolidinone auxiliary.
Materials:
-
(R)-2-amino-3-(benzyloxy)propan-1-ol
-
Toluene, anhydrous
-
Phosgene (20% solution in toluene) or Triphosgene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve (R)-2-amino-3-(benzyloxy)propan-1-ol (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 20% solution of phosgene in toluene (1.1 eq) dropwise via the dropping funnel. Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions. Alternatively, triphosgene (0.4 eq) can be used as a safer substitute.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (4R)-4-(benzyloxymethyl)-1,3-oxazolidin-2-one.
Causality: The use of phosgene or its equivalent facilitates the cyclization of the amino alcohol to the corresponding carbamate, forming the stable five-membered oxazolidinone ring. The stereocenter from the starting amino alcohol is preserved in the product.
Protocol 2: Asymmetric Alkylation of the N-Acyloxazolidinone
This protocol details the diastereoselective alkylation of the chiral auxiliary, a key step in creating the desired stereocenter.
Materials:
-
(4R)-4-(Benzyloxymethyl)-1,3-oxazolidin-2-one
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., 1-(bromomethyl)naphthalene for propranolol synthesis)
-
Saturated aqueous ammonium chloride
Procedure:
-
Acylation:
-
Dissolve the (4R)-4-(benzyloxymethyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF at -78°C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by chromatography to obtain the N-propionyloxazolidinone.
-
-
Alkylation:
-
Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF at -78°C.
-
Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add the alkylating agent (1.2 eq) and stir at -78°C until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by flash column chromatography.
-
Causality: The formation of the Z-enolate with LDA and the steric hindrance provided by the benzyloxymethyl group on the oxazolidinone ring directs the alkylating agent to the less hindered face of the enolate, resulting in a high degree of diastereoselectivity.
Conclusion: A Strategic Choice for Asymmetric Synthesis
The choice between (R)- and (S)-2-amino-3-(benzyloxy)propan-1-ol is a strategic one, directly dictating the stereochemical outcome of the synthetic sequence. Their conversion into chiral oxazolidinone auxiliaries provides a robust and predictable method for controlling stereochemistry in C-C bond-forming reactions. The bulky benzyloxymethyl group offers excellent facial shielding, leading to high diastereoselectivities in reactions such as alkylations and aldol additions.
By understanding the principles of stereochemical control and utilizing the detailed protocols provided, researchers can confidently employ these valuable chiral building blocks to access complex, enantiomerically pure molecules for a wide range of applications in pharmaceutical and chemical research. The predictable nature of their stereodirecting ability makes them indispensable tools in the modern synthetic chemist's arsenal.
References
- (S)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride - MySkinRecipes. (URL not provided in search results)
- Development of a Practical and Scalable Synthesis of (R)- and (S)-3-Amino-2-[(benzyloxy)methyl]propan-1-ol Monohydrochloride: A Useful C-4 Chiral Building Block. ACS Publications. (URL not provided in search results)
- (R)-(+)-2-Amino-3-benzyloxy-1-propanol: A Key Chiral Building Block for Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL not provided in search results)
- (S)-2-AMINO-3-BENZYLOXY-1-PROPANOL | 58577-88-1 - ChemicalBook. (URL not provided in search results)
- (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL | CymitQuimica. (URL not provided in search results)
- (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL 58577-87-0 wiki - Guidechem. (URL not provided in search results)
- (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride - MySkinRecipes. (URL not provided in search results)
- (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL price & availability - MOLBASE. (URL not provided in search results)
- A Comparative Guide to Chiral Auxiliaries: Evaluating 1-Amino-2-butanol Against Established Alternatives - Benchchem. (URL not provided in search results)
- A Comparative Guide to Prominent Chiral Auxiliaries in Asymmetric Synthesis - Benchchem. (URL not provided in search results)
-
Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC - NIH. [Link]
-
(PDF) Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - ResearchGate. [Link]
-
(PDF) An efficient asymmetric synthesis of (S)-atenolol: Using hydrolytic kinetic resolution. [Link]
-
Asymmetric reactions catalyzed by chiral metal complexes. 41. Highly efficient asymmetric hydrogenation of amino ketone derivatives leading to practical syntheses of (S)-propranolol and related compounds | Journal of the American Chemical Society. [Link]
-
Asymmetric synthesis of (2S)-propranolol using D-mannitol - JOCPR. [Link]
-
Organocatalytic enantioselective synthesis of beta-blockers: (S)-propranolol and (S)-naftopidil - CSIR-NCL Library, Pune. [Link]
-
Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PubMed Central. [Link]
-
Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy - SciELO. [Link]
-
Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy - ResearchGate. [Link]
-
Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil | Request PDF - ResearchGate. [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. [Link]
-
s atenolol | New Drug Approvals. [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis - Diva-portal.org. [Link]
-
Chiral auxiliary - Wikipedia. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [Link]
- A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol - Benchchem. (URL not provided in search results)
-
syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination - PMC - NIH. [Link]
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A Senior Application Scientist's Guide to Reaction Monitoring: LC-MS Analysis of O-benzyl-D-serinol
In the landscape of pharmaceutical development and organic synthesis, the precise monitoring of chemical reactions is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity profiling. For chiral intermediates like O-benzyl-D-serinol, a key building block in the synthesis of various biologically active molecules, robust analytical oversight is paramount.[1] This guide provides an in-depth comparison of analytical methodologies for monitoring reactions involving O-benzyl-D-serinol, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS).
We will explore the practical application of LC-MS, benchmark it against traditional techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Central Role of Reaction Monitoring
The goal of reaction monitoring is to obtain a real-time or near-real-time understanding of a chemical transformation. This involves tracking the consumption of starting materials, the formation of the desired product, and the emergence of any intermediates or byproducts.[2] Effective monitoring enables chemists to determine reaction endpoints accurately, investigate kinetics, and develop a deeper understanding of reaction mechanisms, which is critical for scaling up processes from the laboratory to production levels.[2][3]
The Model Reaction: Deprotection of O-benzyl-D-serinol
To frame our discussion, we will consider a common synthetic transformation: the hydrogenolysis of O-benzyl-D-serinol to yield D-serinol. This reaction involves the cleavage of a benzyl ether protecting group, a fundamental step in many synthetic routes.
Caption: Model reaction: Catalytic hydrogenolysis of O-benzyl-D-serinol.
Monitoring this reaction requires an analytical technique that can distinguish and quantify the starting material (O-benzyl-D-serinol, moderately polar) from the product (D-serinol, highly polar) and any potential byproducts.
Comparative Analysis of Monitoring Techniques
While several techniques can be employed for reaction monitoring, their suitability varies based on the specific requirements for speed, sensitivity, selectivity, and quantitative accuracy.
| Parameter | LC-MS | Thin-Layer Chromatography (TLC) | NMR Spectroscopy |
| Primary Use | Quantitative & Qualitative Analysis | Rapid Qualitative Screening | Structural Confirmation |
| Sensitivity | High (pg-ng level) | Low (µg level) | Moderate (mg level) |
| Selectivity | Very High (Mass-based) | Moderate (Polarity-based) | High (Structure-based) |
| Analysis Time | 5-15 minutes per sample | 10-20 minutes per plate | 5-10 minutes per sample |
| Quantitation | Excellent | Semi-quantitative at best | Good, with internal standards |
| Information | Molecular Weight & Retention Time | Retention Factor (Rf) | Detailed Structural Information |
| Cost / Sample | Moderate-High | Very Low | High |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard
LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of mass spectrometry.[4][5] This synergy makes it an unparalleled tool for monitoring complex reaction mixtures.[4][6]
Why It Excels for O-benzyl-D-serinol Analysis:
-
Specificity: MS provides mass-to-charge ratio (m/z) data for each component, allowing for unambiguous identification of the starting material, product, and any impurities, even if they co-elute chromatographically.[4]
-
Sensitivity: LC-MS can detect trace-level components, making it ideal for identifying low-level impurities or tracking the final stages of a reaction where the starting material is nearly consumed.[7][8]
-
Versatility: O-benzyl-D-serinol and D-serinol differ significantly in polarity. D-serinol, being a small, polar amino alcohol, can be challenging to retain on traditional reversed-phase columns.[9] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-modified reversed-phase columns are well-suited for separating these compounds.
Experimental Workflow for LC-MS Reaction Monitoring
Caption: The comprehensive workflow for reaction monitoring using LC-MS.
Detailed Protocol: LC-MS Analysis of O-benzyl-D-serinol Deprotection
-
Sample Preparation:
-
At designated time points (e.g., t=0, 1h, 2h, 4h), carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as 50:50 acetonitrile/water. This prevents further reaction post-sampling.
-
Perform a further dilution as needed to bring the concentration within the linear range of the detector.
-
-
Chromatographic Conditions (HILIC Approach):
-
Column: A HILIC column (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm) is recommended for retaining the polar D-serinol product.
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, then return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. ESI is well-suited for polar, ionizable molecules like serinol and its derivatives.[7][10]
-
Scan Mode: Full Scan (e.g., m/z 70-300) to identify all components, or Selected Ion Monitoring (SIM) for higher sensitivity on target masses.
-
Target Ions:
-
O-benzyl-D-serinol: [M+H]⁺ = m/z 182.1
-
D-serinol: [M+H]⁺ = m/z 92.1
-
-
Data Analysis: Plot the peak area of the reactant and product over time to generate a reaction profile.
-
Thin-Layer Chromatography (TLC): The Rapid Screening Tool
TLC is a simple, fast, and inexpensive technique used for qualitative reaction monitoring.[11][12][13] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[11][14]
Application and Limitations: For the deprotection of O-benzyl-D-serinol, TLC can effectively show the disappearance of the less polar starting material and the appearance of the highly polar product, which will have a much lower Retention Factor (Rf) and may remain at the baseline.[15]
However, TLC suffers from several drawbacks:
-
Low Sensitivity: Minor byproducts are often not detected.
-
Poor Resolution: Closely related compounds may not separate.
-
Non-Quantitative: While spot intensity gives a rough idea of concentration, it is not reliable for accurate kinetic analysis.[13]
Protocol: TLC Monitoring
-
Plate: Silica gel 60 F254.
-
Spotting: Use a capillary tube to spot the reaction mixture, a co-spot (mixture + starting material), and a starting material reference.
-
Mobile Phase: A polar solvent system is required, such as 10:1 Dichloromethane:Methanol. The polarity may need to be adjusted to achieve good separation.
-
Visualization: Use a UV lamp (254 nm) to see the UV-active O-benzyl-D-serinol. Stain with potassium permanganate or ninhydrin to visualize the D-serinol product.
NMR Spectroscopy: The Structural Authority
NMR provides detailed structural information and can be used for reaction monitoring, especially with the advent of benchtop and flow-NMR systems.[3][16][17] It allows for the direct observation of specific protons or carbons, providing clear evidence of structural changes.
Application and Limitations: By monitoring the disappearance of signals corresponding to the benzyl group protons and the appearance of new signals for D-serinol, one can track the reaction's progress.
However, NMR has its own set of challenges for routine monitoring:
-
Lower Sensitivity: Compared to MS, NMR is significantly less sensitive, making it difficult to detect low-concentration intermediates or impurities.[18]
-
Complex Spectra: Reaction mixtures can yield complex, overlapping spectra that are difficult to interpret without advanced techniques.
-
Throughput: Sample preparation and acquisition times are generally longer than for LC-MS or TLC, limiting its use for rapid time-course studies.
Conclusion and Recommendations
For the comprehensive analysis required in modern chemical and pharmaceutical development, LC-MS stands as the superior technique for monitoring reactions involving O-benzyl-D-serinol. Its combination of high sensitivity, unparalleled selectivity, and robust quantitative capabilities provides the rich data needed for process understanding and optimization.[19]
-
Use TLC for rapid, initial checks of reaction progress where a simple "yes/no" answer on the presence of starting material is sufficient.
-
Use NMR when definitive structural confirmation of an unexpected intermediate or byproduct is required.
-
Use LC-MS as the primary tool for detailed kinetic analysis, impurity profiling, and generating the high-quality, quantitative data required for process development and regulatory submissions.
By selecting the appropriate analytical tool for the task, researchers can accelerate development timelines, improve process robustness, and ensure the quality and safety of their synthesized molecules.
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- Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. Bruker.
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A Senior Application Scientist's Guide to the Strategic Protection of D-Serinol
In the landscape of modern drug discovery and complex molecule synthesis, the strategic manipulation of protecting groups is a cornerstone of success. D-serinol, a valuable chiral building block, presents a unique challenge and opportunity due to its trifunctional nature, possessing a primary amine and two primary hydroxyl groups. The selective protection and deprotection of these functionalities are critical for achieving desired synthetic outcomes. This guide provides a comparative analysis of various protecting groups for D-serinol, grounded in experimental data and field-proven insights, to empower researchers in making informed decisions for their synthetic campaigns.
The Importance of D-Serinol and the Rationale for Protection
D-serinol is a versatile chiral synthon utilized in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and complex natural products. Its stereochemistry and the presence of three reactive sites make it an attractive starting material. However, this trifunctionality necessitates a robust protecting group strategy to ensure regioselectivity and prevent unwanted side reactions during multi-step syntheses. The choice of protecting groups is dictated by their stability to various reaction conditions and the ease and selectivity of their removal, a concept known as orthogonality.[1]
Navigating the Protection of D-Serinol's Functional Groups
The primary amine of D-serinol is significantly more nucleophilic than the primary hydroxyl groups, allowing for selective N-protection under appropriate conditions.[2] The two primary hydroxyl groups, being electronically similar, present a greater challenge for selective protection, often relying on steric hindrance or the use of diol-protecting groups.
Comparative Analysis of Amino Group Protection
The most common protecting groups for the amino functionality of D-serinol are carbamates, such as tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Each offers a unique set of properties regarding its introduction and cleavage.
N-tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group due to its ease of introduction and its stability to a broad range of non-acidic reagents.[3]
Protection: The Boc group is typically introduced by reacting D-serinol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. A high-yielding protocol for the N-Boc protection of serinol has been reported to proceed in quantitative yield.[4]
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane.[5] For substrates sensitive to strong acids, milder deprotection methods have been developed.[6][7][8][9]
N-Benzyloxycarbonyl (Cbz) Group
The Cbz group is another cornerstone of amine protection, offering orthogonality to the acid-labile Boc group.[10]
Protection: The Cbz group is introduced by treating D-serinol with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[10]
Deprotection: The key feature of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a reaction that leaves most other protecting groups intact.[10][11]
N-9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability, providing orthogonality to both acid-labile and hydrogenolysis-labile protecting groups.
Protection: The Fmoc group is typically introduced using Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl under basic conditions.
Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in N,N-dimethylformamide (DMF).[12]
Comparative Summary of Amino Protecting Groups for D-Serinol
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Conditions | Orthogonality |
| Boc | (Boc)₂O | Base (e.g., TEA, NaOH), RT | Acid (TFA, HCl) | Stable to base and hydrogenolysis |
| Cbz | Cbz-Cl | Base (e.g., NaHCO₃), 0 °C to RT | H₂/Pd, RT | Stable to acid and base |
| Fmoc | Fmoc-OSu | Base (e.g., NaHCO₃), RT | 20% Piperidine/DMF, RT | Stable to acid and hydrogenolysis |
Experimental Protocols for N-Protection of D-Serinol
Protocol 1: N-Boc Protection of D-Serinol[4]
-
Dissolve D-serinol (1.0 eq) in ethanol.
-
Add di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under vacuum to yield N-Boc-D-serinol.
Reported Yield: 100%[4]
Protocol 2: N-Cbz Protection of D-Serinol (General Procedure)[10]
-
Dissolve D-serinol (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq) and cool in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter and dry the solid to obtain N-Cbz-D-serinol.
Protocol 3: N-Fmoc Protection of D-Serinol (General Procedure)
-
Dissolve D-serinol (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise at 0 °C.
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether.
-
Acidify the aqueous layer with cold 1 M HCl to precipitate the product.
-
Filter, wash with cold water, and dry to yield N-Fmoc-D-serinol.
Visualizing the Orthogonality of Amino Protecting Groups
Caption: Orthogonality of common amino protecting groups.
Comparative Analysis of Hydroxyl Group Protection
The protection of the two primary hydroxyl groups of D-serinol can be achieved using various protecting groups, with silyl ethers being the most common due to their tunable stability.
Silyl Ethers: TBDMS vs. TIPS
-
tert-Butyldimethylsilyl (TBDMS or TBS): A workhorse protecting group for alcohols, offering a good balance of stability and ease of removal.[13] It is generally stable to a wide range of reaction conditions but can be cleaved with fluoride sources (e.g., TBAF) or under acidic conditions.[14]
-
Triisopropylsilyl (TIPS): Due to its greater steric bulk, the TIPS group is significantly more stable than the TBDMS group under both acidic and basic conditions.[15] This enhanced stability allows for the selective deprotection of a TBDMS ether in the presence of a TIPS ether, a valuable orthogonal strategy.[15][16]
Selective Protection: The selective protection of one of the two primary hydroxyl groups in N-protected D-serinol can be challenging. However, subtle differences in steric accessibility can sometimes be exploited, or a statistical mixture can be formed and separated. Alternatively, both hydroxyls can be protected simultaneously.
Benzyl (Bn) Ethers
Benzyl ethers are robust protecting groups for alcohols, stable to both acidic and basic conditions.[17] They are typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a strong base like sodium hydride (NaH).[17] Deprotection is achieved via catalytic hydrogenolysis, similar to the Cbz group.[18]
Comparative Summary of Hydroxyl Protecting Groups
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Conditions | Key Features |
| TBDMS | TBDMS-Cl, Imidazole | DMF, RT | TBAF/THF or mild acid | Good stability, widely used |
| TIPS | TIPS-Cl, Imidazole | DMF, RT | TBAF/THF (slower than TBDMS) or stronger acid | More stable than TBDMS, useful for orthogonality |
| Bn | BnBr, NaH | DMF or THF, 0 °C to RT | H₂/Pd, RT | Very stable to acid and base |
Experimental Protocols for O-Protection of N-Boc-D-Serinol
Protocol 4: Di-O-TBDMS Protection of N-Boc-D-Serinol
-
Dissolve N-Boc-D-serinol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq).
-
Add TBDMS-Cl (2.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield N-Boc-di-O-TBDMS-D-serinol.
Protocol 5: Di-O-Bn Protection of N-Boc-D-Serinol
-
To a solution of N-Boc-D-serinol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (2.5 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Orthogonal Protection Strategies for D-Serinol
The true power of protecting group chemistry lies in the ability to selectively unmask one functional group in the presence of others. D-serinol, with its three reactive sites, is an excellent platform to illustrate this principle.
Strategy 1: Boc (N) and TBDMS (O)
This is a very common and robust orthogonal strategy. The Boc group can be removed with acid while the TBDMS groups remain intact. Conversely, the TBDMS groups can be removed with a fluoride source, leaving the Boc group untouched.
Caption: Orthogonal deprotection of N-Boc, O-TBDMS protected D-serinol.
Strategy 2: Cbz (N) and TBDMS (O)
This strategy offers an alternative to the Boc/TBDMS combination. The Cbz group is removed by hydrogenolysis, which is orthogonal to the fluoride-mediated or acidic cleavage of the TBDMS ethers.
Strategy 3: Fmoc (N), TBDMS (O-primary), and TIPS (O-primary)
For more complex syntheses requiring differential protection of the two hydroxyl groups, a three-tiered orthogonal strategy can be envisioned. While selective mono-protection of the diol is challenging, if achieved, one could employ TBDMS and TIPS to differentiate the two hydroxyls based on their different stabilities to acidic hydrolysis. The Fmoc group on the nitrogen would provide a third layer of orthogonality, being removable under basic conditions.
Conclusion
The selection of an appropriate protecting group strategy for D-serinol is a critical decision that significantly impacts the efficiency and success of a synthetic route. The Boc group offers a reliable and high-yielding protection for the amino group, with a wealth of mild deprotection methods available. The Cbz group provides a valuable orthogonal option, removable under neutral hydrogenolysis conditions. For hydroxyl protection, TBDMS is a versatile choice, while the more robust TIPS group allows for differential protection strategies. By understanding the nuances of each protecting group's stability and reactivity, as detailed in this guide, researchers can confidently navigate the complexities of synthesizing D-serinol-derived molecules with precision and control.
References
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- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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Ndakala, A. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25653–25659. [Link]
-
Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. [Link]
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-
MDPI. (2024). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
National Center for Biotechnology Information. (2024). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Wikipedia. (2023). Silyl ether. [Link]
- Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?.
-
ResearchGate. (2008). Deprotection of different N-Boc-compounds. [Link]
-
Total Synthesis. (2023). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
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-
National Center for Biotechnology Information. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
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-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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-
PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]
- MDPI. (2020). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles.
- Synthesis of Novel 1,2,3-Triazolyl L-Serinol Palmitoyl Muramyl Dipeptide Deriv
- LOCKSS. AND (L)-SERINOL DERIVATIVES FROM N-[(S)-a-METHYLBENZYLI- AZIRIDINE-2(S)-METHANOL.
-
ResearchGate. (2016). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
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-
MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]PMC10815128/)
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A-Scientist's-Guide-to-Comparing-the-Efficacy-of-Drugs-from-Chiral-Precursors
Introduction: The Critical Role of Chirality in Pharmacology
In the realm of drug development, the three-dimensional structure of a molecule is paramount. Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images, much like a person's left and right hands.[1][2][3] These mirror images are known as enantiomers.[1][2][3] While they share the same chemical formula and connectivity, their spatial arrangement can lead to profoundly different interactions with the chiral environment of the human body, such as enzymes and receptors.[4][5][6]
This guide, intended for researchers and drug development professionals, provides an in-depth comparison of the efficacy of drugs synthesized from different chiral precursors. We will explore why one enantiomer, the "eutomer," often exhibits the desired therapeutic activity, while the other, the "distomer," may be less active, inactive, or even responsible for adverse effects.[1][2][4] The strategic development of single-enantiomer drugs from a previously marketed racemic mixture (an equal mixture of both enantiomers) is a process known as "chiral switching."[4][7][8]
The U.S. Food and Drug Administration (FDA) recognized the importance of stereochemistry in drug development as early as 1992, issuing guidelines for the development of single enantiomers and racemates.[4][9][10] These guidelines emphasize the need to characterize the pharmacological and toxicological profile of each enantiomer.[9]
Case Studies: Enantiomers in Action
Several well-documented cases highlight the dramatic differences in efficacy and safety between enantiomers.
Thalidomide: A Tragic Lesson in Stereochemistry
The story of thalidomide is a somber but crucial example of the importance of chirality.[2][6] Marketed in the late 1950s and early 1960s as a sedative and anti-nausea medication for pregnant women, it was sold as a racemic mixture.[2][6][11] The (R)-enantiomer provided the desired sedative effects, but the (S)-enantiomer was a potent teratogen, causing severe birth defects in thousands of children worldwide.[6][11][12][13] A tragic complication is that the "safe" (R)-enantiomer can convert to the teratogenic (S)-enantiomer within the body, a process called in vivo racemization.[11][13] This underscores that simply administering the pure, beneficial enantiomer may not always circumvent the risks if in vivo conversion occurs.[13]
Ibuprofen: The Profen Profens
Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is another classic example. It is typically sold as a racemic mixture. The anti-inflammatory and analgesic effects are almost exclusively due to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[14][15][16][17] The (R)-enantiomer is largely inactive as a COX inhibitor.[14][16][17] However, the body possesses an enzyme, alpha-methylacyl-CoA racemase, that converts a significant portion (about 50-60%) of the inactive (R)-ibuprofen into the active (S)-enantiomer in vivo.[8][14][18] This makes the (R)-enantiomer act as a pro-drug for the (S)-enantiomer.[4][19] The development of dexibuprofen, the pure (S)-enantiomer, allows for a lower dose to achieve the same therapeutic effect, potentially reducing side effects.[15]
Cetirizine and Levocetirizine: A Tale of Two Antihistamines
Cetirizine (Zyrtec) is a second-generation antihistamine used to treat allergies and is a racemic mixture of levocetirizine and dextrocetirizine.[20] Levocetirizine (Xyzal) is the (R)-enantiomer and is responsible for the antihistaminic activity.[21][22] Studies have shown that levocetirizine has a higher binding affinity for the H1 receptor than cetirizine.[23] In clinical trials comparing the two, 2.5 mg of levocetirizine was found to have comparable antihistaminic effects to 5 mg of cetirizine.[21][22][23] While some studies suggest levocetirizine may have a marginal advantage in reducing itching with a potential for increased sedation, the overall clinical efficacy is largely comparable.[23][24] The dextro-enantiomer is essentially inactive.[21][23]
Comparative Summary of Enantiomer Properties
| Drug | Enantiomers | Eutomer (Active) | Distomer (Inactive/Adverse Effects) | Key Differentiating Factors |
| Thalidomide | (R)- and (S)- | (R)-thalidomide (sedative) | (S)-thalidomide (teratogenic) | (S)-enantiomer causes severe birth defects. In vivo racemization occurs.[6][11][12][13] |
| Ibuprofen | (R)- and (S)- | (S)-ibuprofen (anti-inflammatory) | (R)-ibuprofen (largely inactive) | (R)-enantiomer is converted to the active (S)-form in the body.[8][14][17][18] |
| Cetirizine | (R)- and (S)- | (R)-cetirizine (levocetirizine) | (S)-cetirizine (dextrocetirizine) | Levocetirizine is the active form with higher receptor affinity.[21][22][23] |
| Bupivacaine | (R)- and (S)- | (S)-bupivacaine (levobupivacaine) | (R)-bupivacaine (more cardiotoxic) | The (S)-enantiomer has a significantly better safety profile, being less cardiotoxic.[4][19] |
Experimental Protocols for Efficacy Comparison
To rigorously compare the efficacy of drugs synthesized from different chiral precursors, a multi-faceted experimental approach is required, encompassing in vitro and in vivo studies.
In Vitro Assays
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of each enantiomer to its molecular target.
-
Methodology:
-
Prepare cell membranes or purified receptors that express the target of interest.
-
Incubate the membranes/receptors with a radiolabeled ligand that is known to bind to the target.
-
In parallel incubations, add increasing concentrations of the unlabeled enantiomers (the "competitors").
-
After reaching equilibrium, separate the bound from the unbound radioligand (e.g., by filtration).
-
Quantify the radioactivity of the bound ligand.
-
Plot the percentage of radioligand binding against the competitor concentration to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for each enantiomer to quantify its binding affinity.
-
-
Rationale: This assay directly measures the interaction between the drug and its target. A lower Ki value indicates a higher binding affinity, which often correlates with higher potency.
2. Functional Assays:
-
Objective: To measure the biological response elicited by each enantiomer upon binding to its target.
-
Methodology (Example: G-protein coupled receptor activation):
-
Use a cell line that endogenously or recombinantly expresses the target receptor.
-
Load the cells with a fluorescent dye that is sensitive to changes in intracellular calcium concentration or use a reporter gene assay that measures downstream signaling (e.g., cAMP production).
-
Stimulate the cells with increasing concentrations of each enantiomer.
-
Measure the change in fluorescence or reporter gene activity using a plate reader.
-
Plot the response against the drug concentration to generate a dose-response curve.
-
From the curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
-
Rationale: This assay provides information on the functional consequences of receptor binding, distinguishing between agonists, antagonists, and inverse agonists. It offers a more physiologically relevant measure of a drug's activity than a simple binding assay.
In Vivo Studies
1. Pharmacokinetic (PK) Analysis:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.
-
Methodology:
-
Administer each enantiomer (or the racemate) to laboratory animals (e.g., rodents, non-human primates) via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at various time points after administration.
-
Analyze the plasma concentrations of each enantiomer using a validated chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the plasma concentration versus time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve, representing total drug exposure), and half-life.
-
-
Rationale: Enantiomers can have different PK profiles, which can significantly impact their efficacy and safety.[3][17] This analysis is also crucial for detecting any in vivo interconversion between enantiomers.[9]
2. Pharmacodynamic (PD) / Efficacy Models:
-
Objective: To evaluate the therapeutic effect of each enantiomer in a relevant animal model of the disease.
-
Methodology (Example: Anti-inflammatory efficacy of an NSAID):
-
Induce inflammation in laboratory animals (e.g., carrageenan-induced paw edema in rats).
-
Administer different doses of each enantiomer and a vehicle control to separate groups of animals.
-
Measure the degree of inflammation (e.g., paw volume) at various time points after drug administration.
-
Compare the reduction in inflammation between the treated groups and the control group to determine the dose-dependent efficacy of each enantiomer.
-
-
Rationale: This provides the most direct evidence of the therapeutic potential of each enantiomer in a living organism, integrating both its pharmacokinetic and pharmacodynamic properties.
Visualizing the Experimental Workflow
Caption: Workflow for comparing chiral drug efficacy.
Data Interpretation and Regulatory Considerations
The data generated from these studies must be carefully analyzed to build a comprehensive profile of each enantiomer. A key metric is the eudismic ratio , which is the ratio of the potency of the eutomer to that of the distomer.[2][7] A high eudismic ratio indicates a high degree of stereoselectivity in the drug's action.
From a regulatory perspective, both the FDA and the European Medicines Agency (EMA) have clear guidelines on the development of chiral drugs.[25][26] For a new drug application, the choice to develop a racemate over a single enantiomer must be scientifically justified.[25][26] If a company decides to pursue a "chiral switch," developing a single enantiomer from a previously approved racemate, this is typically treated as a new drug application.[8][25] The application must include data demonstrating the pharmacokinetic and pharmacodynamic profiles of the individual enantiomer and often includes studies comparing it to the racemate.[9]
The Logic of Chiral Recognition
The differential effects of enantiomers arise from their interactions with chiral biological macromolecules, such as receptors and enzymes. The "three-point attachment" model is a classic concept used to explain this specificity.
Caption: The three-point attachment model of chiral recognition.
As the diagram illustrates, the eutomer has a spatial arrangement that allows for a precise, multi-point interaction with the receptor, leading to a biological response. The distomer, being a mirror image, cannot achieve the same optimal fit and is therefore less active or inactive.
Conclusion
The decision to develop a single enantiomer versus a racemate is a complex one, involving scientific, clinical, and commercial considerations.[4][8] While single-enantiomer drugs can offer significant advantages, such as improved efficacy, a better safety profile, and simplified pharmacokinetics, this is not always the case.[27][28] For some drugs, like ibuprofen, the in vivo conversion of the distomer to the eutomer makes the racemate a viable therapeutic option.[2] In other instances, the development of a single enantiomer provides little to no clinical benefit over the racemate and may be primarily a marketing strategy to extend patent life.[4][8]
Ultimately, a thorough, evidence-based comparison of the enantiomers is essential. By employing the rigorous experimental protocols outlined in this guide, researchers and drug developers can make informed decisions, leading to the development of safer and more effective medicines.[17]
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Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. PMC - NIH. Available at: [Link]
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Thalidomide: The Tragedy of Chiral Chemistry. LearnChemE. Available at: [Link]
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A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Stereochemistry of O-benzyl-D-serinol
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not merely a structural detail; it is a critical determinant of biological activity, efficacy, and safety. O-benzyl-D-serinol, a key chiral building block in the synthesis of a variety of biologically active compounds, is no exception.[1][2] Ensuring the correct D-configuration at the stereocenter is paramount. This guide provides an in-depth, comparative analysis of the primary analytical methods available to confirm the absolute stereochemistry of O-benzyl-D-serinol, grounded in both theoretical principles and practical, field-proven insights.
The Imperative of Stereochemical Confirmation
The significance of chirality in drug action is a well-established principle in pharmacology. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles.[3][4] For instance, one enantiomer may be therapeutically active while the other is inactive or, in some cases, even harmful.[5] Therefore, rigorous and unambiguous confirmation of the stereochemistry of chiral intermediates like O-benzyl-D-serinol is a non-negotiable aspect of quality control and regulatory compliance in drug development.
A Comparative Overview of Key Analytical Methods
The determination of absolute stereochemistry can be approached through several powerful analytical techniques.[6][] Each method offers a unique set of advantages and is suited to different stages of the research and development pipeline. Here, we compare the most relevant and robust methods for the stereochemical analysis of O-benzyl-D-serinol.
| Analytical Method | Principle | Strengths | Limitations | Application Focus |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Provides the definitive, unambiguous absolute configuration.[8][9][10] | Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[3][8] | Gold standard for absolute configuration determination. |
| NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field. | Non-destructive, provides detailed structural information. Can determine absolute configuration using chiral derivatizing or solvating agents.[6][11] | Indirect method for absolute configuration; requires derivatization or chiral additives. | Relative and absolute configuration, enantiomeric purity. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides absolute configuration in solution, does not require crystallization.[3][12][13] | Requires comparison with computationally intensive ab initio or DFT calculations.[3][12] | Absolute configuration of molecules in solution. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Excellent for determining enantiomeric purity and for preparative separation of enantiomers.[6][14][15] | Does not directly provide absolute configuration without a known standard. | Enantiomeric excess (e.e.) determination and chiral separation. |
In-Depth Analysis and Experimental Protocols
X-ray Crystallography: The Unambiguous Arbiter
Expertise & Experience: X-ray crystallography stands as the gold standard for determining the absolute configuration of a chiral molecule.[8][9][10] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a crystal lattice. When a suitable single crystal of O-benzyl-D-serinol is obtained, the resulting electron density map can be used to determine the precise spatial arrangement of every atom, thereby unequivocally establishing its absolute stereochemistry.
Trustworthiness: The Flack parameter, a value derived from the diffraction data, provides a high degree of confidence in the assignment of the absolute configuration. A Flack parameter close to zero for the correct enantiomer and close to one for the incorrect enantiomer confirms the assignment.[10]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Dissolve O-benzyl-D-serinol in a suitable solvent system (e.g., ethanol/water, isopropanol/hexanes). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (typically 100 K) using a specific X-ray wavelength (e.g., Cu Kα or Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic coordinates and thermal parameters against the experimental data.
-
Absolute Configuration Determination: During the final stages of refinement, introduce the anomalous scattering factors for the atoms and refine the Flack parameter to determine the absolute configuration. An unambiguous assignment is typically achieved when the Flack parameter is close to 0 with a small standard uncertainty.
NMR Spectroscopy: Versatility in Solution
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. While standard NMR cannot distinguish between enantiomers, the use of chiral auxiliaries allows for the determination of both enantiomeric purity and absolute configuration.[6][11] For O-benzyl-D-serinol, which contains both a hydroxyl and an amino group, derivatization with a chiral agent is a highly effective strategy.
Trustworthiness: The Mosher's acid method is a classic and reliable technique for determining the absolute configuration of chiral alcohols and amines.[16][17][18] By converting the O-benzyl-D-serinol into diastereomeric esters or amides with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), the resulting ¹H or ¹⁹F NMR spectra will show distinct chemical shift differences (Δδ = δS - δR) for the protons near the stereocenter. The sign of these differences can be correlated to the absolute configuration based on a well-established conformational model of the Mosher's esters/amides.[19][20]
Experimental Protocol: Modified Mosher's Amide Analysis
-
Derivatization:
-
In two separate NMR tubes, dissolve a small amount of O-benzyl-D-serinol in an anhydrous deuterated solvent (e.g., CDCl₃).
-
To one tube, add a slight excess of (R)-(-)-MTPA chloride.
-
To the other tube, add a slight excess of (S)-(+)-MTPA chloride.
-
Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to each tube to catalyze the reaction and scavenge the HCl byproduct.
-
Allow the reactions to proceed to completion at room temperature.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amide derivatives.
-
Carefully assign the proton signals for the O-benzyl-D-serinol moiety in both spectra.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter.
-
-
Configuration Assignment:
-
According to the Mosher's model for amides, protons that lie on the same side as the phenyl group of the MTPA moiety will experience a downfield shift (positive Δδ), while protons on the same side as the trifluoromethyl group will experience an upfield shift (negative Δδ).
-
By analyzing the pattern of Δδ values, the absolute configuration of the stereocenter can be determined.
-
Visualization of the Stereochemical Determination Workflow
Caption: Workflow for the stereochemical analysis of O-benzyl-D-serinol.
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
Expertise & Experience: VCD is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][12] The resulting VCD spectrum is exquisitely sensitive to the molecule's absolute configuration. A key advantage of VCD is that it provides this information on the sample in solution, thereby circumventing the need for crystallization.[3][13]
Trustworthiness: The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers using Density Functional Theory (DFT).[3][12] A good correlation between the signs and relative intensities of the experimental and calculated bands provides a high-confidence assignment of the absolute configuration.[12]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve a sufficient amount of O-benzyl-D-serinol in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.
-
VCD Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer. The spectra are typically collected over several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for O-benzyl-D-serinol to identify all low-energy conformers.
-
For each conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the D-enantiomer.
-
If the signs and relative intensities of the major bands match, the absolute configuration is confirmed as D. If the spectra are mirror images, the configuration is L.
-
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Expertise & Experience: Chiral HPLC is the most widely used technique for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound.[6][14][15] The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.
Trustworthiness: While chiral HPLC is exceptionally reliable for quantifying the ratio of enantiomers, it is an indirect method for assigning absolute configuration. An authentic sample of a known enantiomer is required to correlate the retention time with a specific configuration. However, once this correlation is established, chiral HPLC becomes a rapid and robust method for routine quality control.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Select a suitable chiral stationary phase. For amino alcohol derivatives like O-benzyl-D-serinol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Method Development:
-
Develop a mobile phase that provides good resolution of the enantiomers. This typically involves screening different combinations of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an additive like diethylamine for basic compounds.
-
Optimize the flow rate and column temperature to achieve baseline separation with symmetrical peak shapes.
-
-
Analysis and Quantitation:
-
Inject a solution of the O-benzyl-D-serinol sample onto the chiral HPLC system.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
-
-
Configuration Assignment (with a standard):
-
Inject a known standard of O-benzyl-D-serinol and determine its retention time.
-
Compare the retention time of the major peak in the sample to that of the standard to confirm its identity as the D-enantiomer.
-
Data Summary: A Comparative Glance
| Parameter | X-ray Crystallography | NMR (Mosher's Amide) | VCD | Chiral HPLC |
| Sample Requirement | Single Crystal | ~5-10 mg | ~5-10 mg | <1 mg |
| Analysis Time | Days to weeks (including crystallization) | 4-6 hours | 1-2 days (including computation) | < 30 minutes per sample |
| Primary Output | Absolute Configuration | Absolute Configuration | Absolute Configuration | Enantiomeric Excess |
| Confidence Level | Very High | High | High | High (for e.e.) |
| Throughput | Low | Medium | Low | High |
Conclusion: An Integrated Approach for Unwavering Confidence
The confirmation of the stereochemistry of O-benzyl-D-serinol is a critical undertaking in the development of chiral pharmaceuticals. While X-ray crystallography provides the ultimate, irrefutable answer, its practical limitations often necessitate the use of solution-phase techniques. A pragmatic and robust strategy often involves a multi-pronged approach. For instance, chiral HPLC can be employed for high-throughput screening of enantiomeric purity during process development, while NMR (using Mosher's method) or VCD can be utilized to definitively assign the absolute configuration of the final product or key intermediates, especially when crystallization is challenging. By understanding the principles, strengths, and limitations of each of these powerful analytical tools, researchers can confidently and efficiently navigate the path of chiral drug development, ensuring the quality, safety, and efficacy of the final therapeutic agent.
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- (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
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- (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
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- (2023, August 18). Absolute configuration determination of small molecules with X-ray and electron diffraction.
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The Chemist's Gambit: A Cost-Benefit Analysis of Sourcing High-Purity Chiral Intermediates
For researchers, scientists, and drug development professionals, the path from a promising molecule to a viable drug candidate is paved with critical decisions. Among the most pivotal is the strategy for sourcing high-purity chiral intermediates. These stereochemically defined building blocks are the sine qua non of modern pharmaceuticals, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapy and a detrimental side effect. This guide provides an in-depth technical analysis of the "make versus buy" dilemma for chiral intermediates, offering a framework for a comprehensive cost-benefit analysis to inform this crucial decision.
The impetus for rigorous sourcing strategies stems from the profound impact of chirality on a drug's biological activity.[1][2] Regulatory bodies like the FDA and EMA have increasingly stringent requirements for the enantiomeric purity of new chiral drugs, making the reliable supply of high-purity intermediates a critical quality attribute.[3] This guide will dissect the two primary sourcing routes: in-house synthesis and outsourcing to a specialized partner, such as a Contract Development and Manufacturing Organization (CDMO).
The In-House Advantage: Control, Expertise, and Intellectual Property
Developing the capability for in-house synthesis of chiral intermediates is a significant undertaking, but one that can offer substantial long-term benefits. The primary drivers for this approach are control over the entire process, the development of internal expertise, and the safeguarding of intellectual property.
Cost-Benefit Analysis of In-House Synthesis
A thorough cost-benefit analysis for establishing in-house capabilities must extend beyond the initial capital investment. It requires a holistic view of both upfront and ongoing expenditures, weighed against the strategic advantages.
Costs:
-
Capital Expenditure (CapEx): The initial setup of a dedicated chiral synthesis laboratory is a major financial commitment. This includes the cost of specialized equipment such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) systems for both analytical and preparative work, polarimeters, and nuclear magnetic resonance (NMR) spectrometers for chiral purity analysis.[4] A breakdown of estimated capital costs is provided in Table 1.
-
Operational Expenditure (OpEx): Ongoing costs are substantial and include salaries for a specialized team of chemists and analysts, raw materials, chiral catalysts and ligands, solvents, and laboratory maintenance.[5] The cost of chiral catalysts, in particular, can be a significant driver of the overall cost of a synthesis campaign.[6]
-
Regulatory Compliance: Ensuring compliance with Good Manufacturing Practices (GMP) adds another layer of cost, including documentation, quality control systems, and validation of processes and equipment.[5]
Benefits:
-
Process Control and Optimization: In-house synthesis provides unparalleled control over every aspect of the production process, from raw material sourcing to final product purification. This allows for rapid troubleshooting, optimization of reaction conditions, and the ability to tailor the synthesis to meet specific purity and yield requirements.
-
Intellectual Property (IP) Protection: Keeping the synthesis process in-house significantly reduces the risk of IP leakage, a critical consideration for novel drug candidates.
-
Development of Internal Expertise: Building an in-house team of chiral synthesis experts creates a valuable long-term asset for the organization, fostering innovation and accelerating future drug development programs.
-
Flexibility and Agility: An in-house facility can quickly adapt to changing project timelines and priorities, a key advantage in the fast-paced world of drug discovery.
| Cost Category | Estimated Cost Range (USD) | Key Considerations |
| Capital Expenditure (CapEx) | ||
| Analytical Instruments (Chiral HPLC/SFC, GC, LC-MS) | $150,000 - $500,000+ | Higher-end systems offer greater sensitivity and automation. |
| Preparative Chromatography System (HPLC or SMB) | $250,000 - $1,000,000+ | Simulated Moving Bed (SMB) chromatography has a higher upfront cost but can be more cost-effective for large-scale separations.[1][7][8] |
| Synthesis Equipment (Reactors, Hoods, etc.) | $100,000 - $300,000 | Dependent on the scale of synthesis. |
| Laboratory Fit-Out and Utilities | $200,000 - $750,000 | Includes specialized ventilation and safety features for handling flammable solvents and potent compounds.[4] |
| Total Estimated CapEx | $700,000 - $2,550,000+ | |
| Operational Expenditure (OpEx) - Annual | ||
| Personnel (Chemists, Analysts) | $300,000 - $1,000,000+ | Dependent on team size and experience. |
| Raw Materials and Solvents | Variable | Highly dependent on the specific synthesis and scale. |
| Chiral Catalysts and Ligands | Variable | Can be a significant cost driver. |
| Maintenance and Consumables | $50,000 - $150,000 | |
| Total Estimated Annual OpEx (excluding raw materials) | $350,000 - $1,150,000+ |
Table 1: Estimated Cost Breakdown for an In-House Chiral Synthesis Laboratory. These figures are illustrative and can vary significantly based on location, scale, and specific technological requirements.
The Outsourcing Option: Access to Expertise and Scalability
For many organizations, particularly smaller biotechs and virtual companies, outsourcing the synthesis of chiral intermediates to a CDMO is a more pragmatic and cost-effective approach. This model allows access to specialized expertise and infrastructure without the substantial upfront investment.
Cost-Benefit Analysis of Outsourcing
The decision to outsource hinges on a careful evaluation of the CDMO's capabilities, pricing models, and the level of control and communication they offer.
Costs:
-
Project-Based Fees: CDMOs typically operate on a fee-for-service (FFS) or a full-time equivalent (FTE) basis.[9][10][11]
-
Fee-for-Service (FFS): This model involves a fixed price for a defined scope of work, such as the synthesis of a specific quantity of a chiral intermediate to a certain purity level.
-
Full-Time Equivalent (FTE): In this arrangement, a dedicated team of scientists at the CDMO is assigned to the client's project for a specified period. The client pays a fixed rate per FTE, which covers labor, overhead, and access to the CDMO's infrastructure.[12][13]
-
-
Technology Transfer and Management: There are costs associated with transferring the synthetic process to the CDMO and managing the ongoing collaboration, including project management time and potential travel.
Benefits:
-
Access to Specialized Expertise and Technology: CDMOs that specialize in chiral synthesis have a wealth of experience and access to a wide range of chiral technologies, including asymmetric catalysis, biocatalysis, and advanced chromatographic separation techniques like SMB.[1][3]
-
Reduced Capital Investment: Outsourcing eliminates the need for significant upfront capital expenditure on laboratory facilities and equipment.[14]
-
Scalability: CDMOs offer the flexibility to scale production up or down as project needs evolve, from milligrams for initial screening to kilograms for preclinical and clinical studies.
-
Speed to Clinic: Leveraging the existing infrastructure and expertise of a CDMO can often accelerate the timeline for obtaining the required quantities of a chiral intermediate, thus shortening the overall drug development timeline.
| Sourcing Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| In-House Synthesis | • Full process control• IP protection• Development of internal expertise• High flexibility | • High initial capital investment• Significant ongoing operational costs• Requires specialized personnel | Companies with a strong pipeline of chiral molecules and a long-term strategic focus on internal chemistry capabilities. |
| Outsourcing (CDMO) | • Access to specialized expertise and technology• Lower upfront costs• Scalability• Faster timelines | • Less direct control over the process• Potential IP risks• Communication and management overhead | Virtual companies, biotechs with limited internal chemistry resources, and companies requiring specialized chiral technologies. |
Table 2: Comparison of In-House Synthesis vs. Outsourcing.
Key Technologies in Chiral Intermediate Production: A Comparative Overview
The choice of technology for producing a high-purity chiral intermediate is a critical factor in the overall cost and efficiency of the process. Below is a comparison of the most common approaches.
| Technology | Principle | Typical Yield | Enantiomeric Excess (ee) | Relative Cost | Scalability |
| Asymmetric Synthesis | Uses a chiral catalyst or auxiliary to stereoselectively create the desired enantiomer from a prochiral starting material. | High | >99% | Medium to High | Good |
| Biocatalysis | Employs enzymes to catalyze enantioselective reactions. | High | >99% | Low to Medium | Good |
| Chiral Chromatography (Preparative HPLC/SFC) | Separates enantiomers based on their differential interaction with a chiral stationary phase. | High | >99% | High | Moderate |
| Simulated Moving Bed (SMB) Chromatography | A continuous chromatographic technique that offers higher throughput and lower solvent consumption than batch chromatography.[1][8] | Very High | >99% | Medium | Excellent |
| Classical Resolution (Diastereomeric Salt Formation) | Reacts a racemic mixture with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. | Low (max 50% for the desired enantiomer) | Variable | Low | Good |
Table 3: Comparison of Chiral Synthesis and Resolution Technologies.
Experimental Protocols for Chiral Purity Assessment
Regardless of the sourcing strategy, rigorous analytical testing is essential to confirm the enantiomeric purity of the intermediate. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the gold standard for this analysis.
Protocol: Chiral HPLC Analysis of a Hypothetical Chiral Amine Intermediate
Objective: To determine the enantiomeric excess (% ee) of a chiral amine intermediate.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
Reagents:
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Triethylamine (TEA)
-
Sample of the chiral amine intermediate
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) hexane:isopropanol with 0.1% TEA. Filter and degas the mobile phase.
-
Sample Preparation: Accurately weigh approximately 10 mg of the chiral amine intermediate and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Measure the peak area of each enantiomer.
-
Calculate the % ee using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Visualizing the Decision-Making Process
The decision to make or buy a chiral intermediate is a complex one, involving multiple factors. The following workflow provides a structured approach to this decision.
Caption: A workflow for the make-or-buy decision for chiral intermediates.
Conclusion: A Strategic Imperative
The decision of whether to manufacture high-purity chiral intermediates in-house or to outsource their production is not merely a procurement choice; it is a strategic decision with long-term implications for a company's financial health, intellectual property, and drug development timelines. A thorough and objective cost-benefit analysis, as outlined in this guide, is essential for making an informed decision. By carefully weighing the costs and benefits of each approach, and by selecting the most appropriate synthetic and analytical technologies, researchers and drug development professionals can ensure a reliable and cost-effective supply of these critical building blocks, ultimately accelerating the journey from the laboratory to the patient.
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- Wang, J. (2015). Reviewing the pros and cons of in-house API manufacturing versus contracting the process out.
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A Senior Application Scientist's Guide to Purity and Chiral Impurity Analysis: A Comparative Approach
In the landscape of pharmaceutical development, the concepts of purity and chirality are not mere academic curiosities; they are foundational pillars upon which the safety and efficacy of a drug product are built. The presence of impurities, even in minute quantities, can significantly impact a drug's stability, bioavailability, and toxicity. This is particularly critical when dealing with chiral molecules, where one enantiomer may exhibit the desired therapeutic effect while its mirror image could be inactive or, in some cases, dangerously toxic.[1] High-Performance Liquid Chromatography (HPLC) has long been the gold standard for assessing both chemical and chiral purity.[2] This guide provides an in-depth, objective comparison of HPLC with other analytical techniques, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Central Role of HPLC in Purity and Chiral Analysis
HPLC is a versatile and robust technique that separates components in a liquid sample based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.[3] For purity analysis, reverse-phase HPLC is the workhorse, adept at separating a wide array of compounds from their potential impurities.[4]
When the challenge extends to separating enantiomers, HPLC adapts through the use of Chiral Stationary Phases (CSPs). These specialized columns create a chiral environment where enantiomers interact differently, leading to their separation.[5] The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, with the stability of these complexes dictating the separation selectivity.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most widely used and successful for a broad range of chiral separations.[7][8]
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a cornerstone of pharmaceutical analysis, other techniques offer distinct advantages in specific scenarios. This section provides a comparative overview of HPLC against Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
HPLC vs. Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations.[9][10] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.
Key Performance Metrics:
| Feature | HPLC | SFC |
| Speed | Generally longer run times (10-60 minutes).[11] | Significantly faster analysis times.[9][12] |
| Resolution | High resolution, especially in normal-phase for chiral separations.[9] | Comparable or sometimes superior resolution to HPLC.[12][13] |
| Solvent Consumption | Higher consumption of organic solvents. | "Greener" technique with reduced organic solvent usage.[9] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost, but lower operational cost due to cheaper CO2.[13] |
| Sample Throughput | Moderate to high. | High, due to faster run times and rapid column equilibration.[12] |
SFC often provides better peak shapes, especially for basic compounds, and the lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without excessive backpressure, leading to faster separations.[9] While normal-phase HPLC can sometimes yield greater resolutions, it is often at the expense of longer analysis times.[9] For high-throughput screening and preparative scale purification, SFC's speed and reduced solvent waste make it an increasingly attractive option.[13]
HPLC vs. Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4][11] The separation is based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a long, thin capillary column.
Key Performance Metrics:
| Feature | HPLC | GC |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[14] | Requires volatile and thermally stable analytes.[11] |
| Speed | Slower, with typical run times of 10-60 minutes.[15] | Faster, with run times often in minutes or even seconds.[15] |
| Resolution | Very good resolution. | Generally higher separation efficiency (more theoretical plates).[16] |
| Cost | Higher operational cost due to solvent consumption.[11] | More cost-effective due to the use of gases as the mobile phase.[14] |
| Applications | Broad applicability for pharmaceuticals, food, and polymers.[15] | Ideal for residual solvent analysis, and analysis of volatile organic compounds.[14] |
For most drug substances, which are non-volatile solids at room temperature, HPLC is the more suitable technique for purity assessment.[4] GC's requirement for high temperatures can lead to the degradation of thermally sensitive compounds.[16] However, GC, especially when coupled with a mass spectrometer (GC-MS), is invaluable for identifying and quantifying volatile impurities and residual solvents.[4]
HPLC vs. Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.
Key Performance Metrics:
| Feature | HPLC | CE |
| Efficiency | High efficiency. | Extremely high separation efficiency.[17] |
| Sample/Solvent Consumption | Higher sample and solvent consumption. | Very low sample and solvent consumption, making it a "green" technique.[18] |
| Speed | Longer analysis and equilibration times. | Faster analysis, particularly for method development screening.[18] |
| Sensitivity | Generally higher concentration sensitivity. | Lower concentration sensitivity is a common drawback.[17][19] |
| Cost | Higher cost for chiral columns. | Lower cost for method development as multiple chiral selectors can be screened without purchasing expensive columns.[18] |
CE offers exceptionally high efficiency and is particularly well-suited for the analysis of polar and charged compounds.[20] Its low consumption of reagents and samples makes it an environmentally friendly and cost-effective option for screening chiral selectors during method development.[18] However, the lower sensitivity of CE compared to HPLC can be a limitation for trace impurity analysis.[17][19]
Experimental Protocols: A Practical Guide
The following protocols provide a step-by-step framework for conducting purity and chiral impurity analysis using HPLC.
Protocol 1: Achiral Purity Assessment by Reverse-Phase HPLC
This protocol is a standard approach for determining the purity of a drug substance and quantifying its impurities.
Methodology:
-
Column Selection: A C18 column is a common starting point for a wide range of analytes.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of water (often with a buffer like phosphate or acetate) and an organic solvent such as acetonitrile or methanol.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, typically the mobile phase, to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter to remove particulates.[21]
-
Instrument Setup:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 30°C).
-
Set the UV detection wavelength to the λmax of the analyte.
-
-
Analysis: Inject a blank (solvent), a standard of known concentration, and the sample solution.
-
Data Analysis: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[21]
Caption: Workflow for chiral impurity analysis by HPLC.
Data Interpretation and Validation
Accurate data interpretation is crucial. For purity analysis, a diode array detector (DAD) can be used to assess peak purity by comparing UV spectra across a single peak. [22]However, for definitive identification of co-eluting impurities, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach. [22] All analytical methods must be validated according to ICH guidelines to ensure they are fit for purpose. [23][24]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. [23]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. [23]* Accuracy: The closeness of the test results to the true value. [23]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [23]* Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected. [23]* Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [23]* Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [25] Regulatory bodies like the ICH have established thresholds for reporting, identifying, and qualifying impurities in new drug substances. [26][27]Generally, impurities found at levels above 0.05% should be identified, and those above 0.15% or a certain daily intake may require toxicological qualification. [26]
Conclusion
High-Performance Liquid Chromatography remains the cornerstone for assessing the purity and detecting chiral impurities in pharmaceutical development. Its versatility, robustness, and the vast array of available stationary phases make it an indispensable tool. While alternative techniques like SFC, GC, and CE offer significant advantages in terms of speed, cost, and specific applications, the choice of analytical method should be guided by the specific properties of the analyte and the goals of the analysis. A thorough understanding of the principles, strengths, and limitations of each technique, coupled with rigorous method validation, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.
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- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography - Taylor & Francis Online. (2021, September 21).
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A Comparative Guide to X-ray Crystallography for Confirming Spatial Arrangement
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This spatial arrangement dictates function, interactions, and ultimately, its therapeutic potential. Among the arsenal of techniques available for structural elucidation, X-ray crystallography has long been the gold standard, providing atomic-level insights that have underpinned countless scientific breakthroughs.[1][2][3] This guide offers an in-depth exploration of X-ray crystallography, from fundamental principles to practical application, and provides a critical comparison with alternative methodologies.
The Cornerstone of Structural Biology: Why X-ray Crystallography?
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[1] The fundamental principle lies in the interaction of X-rays with the electrons of the atoms within a highly ordered crystal lattice.[4][5] When a beam of X-rays is directed at a crystal, the electrons scatter the X-rays, leading to a phenomenon known as diffraction. The resulting diffraction pattern, a unique collection of spots of varying intensities, contains the information needed to reconstruct a three-dimensional model of the electron density of the molecule.[1][4] From this electron density map, the positions of individual atoms can be inferred, revealing the molecule's precise spatial arrangement.[6]
The enduring prominence of X-ray crystallography in drug discovery stems from its ability to provide high-resolution structural data, often at the atomic or near-atomic level.[7][8] This detailed information is invaluable for:
-
Target Validation: Confirming the three-dimensional structure of a biological target, such as a protein or enzyme, is a critical first step in structure-based drug design.[2][9]
-
Rational Drug Design: By visualizing the binding pocket of a target protein, medicinal chemists can design and synthesize novel drug candidates with improved potency and selectivity.[2][8]
-
Lead Optimization: Observing how a lead compound interacts with its target at the atomic level allows for iterative improvements to its chemical structure to enhance binding affinity and pharmacokinetic properties.[3]
-
Fragment-Based Drug Discovery (FBDD): X-ray crystallography is a powerful tool for identifying and characterizing the binding of small molecular fragments to a target protein, which can then be elaborated into more potent lead compounds.[10][11][12]
The X-ray Crystallography Workflow: From Gene to Structure
The journey from a purified protein to a high-resolution 3D structure is a multi-step process that demands precision and expertise. Each stage presents its own set of challenges and requires careful optimization.
Diagram: The X-ray Crystallography Workflow
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A Comparative Guide to the Synthetic Routes of (R)-2-amino-3-(benzyloxy)propan-1-ol
(R)-2-amino-3-(benzyloxy)propan-1-ol, also known as O-benzyl-(R)-serinol, is a valuable chiral building block in the synthesis of various pharmaceuticals.[1][2] Its stereodefined structure makes it a crucial intermediate for producing complex molecules with high enantiomeric purity, such as beta-amino alcohols and macrolide antibiotics.[1] This guide provides a comparative analysis of the most common synthetic routes to this important compound, offering insights into the underlying chemical principles, experimental protocols, and the relative advantages of each approach to aid researchers in selecting the optimal strategy for their needs.
Introduction to Synthetic Strategies: The Chiral Pool Approach
The synthesis of enantiomerically pure compounds like (R)-2-amino-3-(benzyloxy)propan-1-ol often relies on a strategy known as "chiral pool synthesis."[3][4] This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[3][5] The inherent chirality of the starting material is then transferred through a series of chemical transformations to the target molecule. For (R)-2-amino-3-(benzyloxy)propan-1-ol, the most common chiral precursors are (R)-serine, (R)-glycidol, and D-mannitol. This guide will delve into the synthetic routes originating from these three key starting materials.
Route 1: Synthesis from (R)-Serine
The use of (R)-serine as a starting material is a logical and direct approach due to the conservation of the stereocenter at the C2 position. The synthesis involves the protection of the amino and carboxylic acid functionalities, followed by selective reduction of the carboxylic acid to the primary alcohol.
Reaction Scheme
The overall transformation from (R)-serine to (R)-2-amino-3-(benzyloxy)propan-1-ol can be summarized as follows:
Caption: Synthetic pathway from (R)-Serine.
Experimental Protocol
Step 1: Protection of the amino group and esterification of (R)-serine.
-
Suspend (R)-serine in a suitable solvent like methanol.
-
Add a reagent to protect the amino group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.
-
Esterify the carboxylic acid by, for example, bubbling HCl gas through the methanolic solution or using thionyl chloride in methanol.
Step 2: Benzylation of the hydroxyl group.
-
Dissolve the N-Boc-(R)-serine methyl ester in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the hydroxyl group.
-
Add benzyl bromide (BnBr) and allow the reaction to warm to room temperature.
Step 3: Reduction of the ester.
-
Dissolve the resulting N-Boc-O-benzyl-(R)-serine methyl ester in an anhydrous ether solvent like THF or diethyl ether.
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), portion-wise at 0 °C.
-
Quench the reaction carefully with water and a basic solution.
Step 4: Deprotection of the amino group.
-
Dissolve the N-Boc protected amino alcohol in a suitable solvent like dichloromethane (DCM).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.
-
Neutralize the reaction mixture and extract the product.
Advantages and Disadvantages
-
Advantages:
-
Direct conservation of the desired stereochemistry from a readily available starting material.
-
Well-established and reliable chemical transformations.
-
-
Disadvantages:
-
Requires multiple protection and deprotection steps, which can lower the overall yield.
-
The use of hazardous reagents like sodium hydride and lithium aluminum hydride requires careful handling and anhydrous conditions.
-
Route 2: Synthesis from (R)-Glycidol
(R)-Glycidol is another excellent chiral starting material. The key step in this synthesis is the regioselective opening of the epoxide ring.
Reaction Scheme
The synthesis from (R)-glycidol typically proceeds through the following steps:
Caption: Synthetic pathway from D-Mannitol.
Experimental Protocol
Step 1: Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol. [6]
-
React D-mannitol with cyclohexanone in the presence of an acid catalyst to protect the 1,2 and 5,6 diols. [6] Step 2: Oxidative cleavage to (R)-2,3-O-cyclohexylidene-D-glyceraldehyde. [6]
-
Cleave the central C-C bond of the protected mannitol using an oxidizing agent like sodium periodate (NaIO₄). [6] Step 3: Reductive amination.
-
React the glyceraldehyde derivative with an ammonia source and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to introduce the amino group.
Step 4: Benzylation and deprotection.
-
Protect the newly formed amino group (e.g., as a Boc carbamate).
-
Deprotect the cyclohexylidene group under acidic conditions.
-
Selectively benzylate the primary hydroxyl group.
-
Remove the amino protecting group to yield the final product.
Advantages and Disadvantages
-
Advantages:
-
Starts from a very inexpensive and abundant chiral starting material.
-
-
Disadvantages:
-
A significantly longer and more complex synthetic sequence with more steps, leading to a lower overall yield.
-
Requires careful control of selectivity in the protection and deprotection steps.
-
Comparison of Synthetic Routes
| Feature | Route 1: (R)-Serine | Route 2: (R)-Glycidol | Route 3: D-Mannitol |
| Starting Material Cost | Moderate | Moderate to High | Low |
| Number of Steps | 3-4 | 2-3 | 5+ |
| Overall Yield | Moderate | Moderate to Good | Low |
| Scalability | Good | Moderate (safety concerns with azide) | Poor |
| Key Challenges | Use of hazardous reagents (NaH, LiAlH₄) | Regioselectivity of epoxide opening, handling of NaN₃ | Long synthetic sequence, multiple protection/deprotection steps |
| Stereochemical Integrity | High | High (if regioselectivity is controlled) | High |
Conclusion
The choice of the optimal synthetic route to (R)-2-amino-3-(benzyloxy)propan-1-ol depends heavily on the specific requirements of the synthesis, such as the desired scale, available resources, and safety considerations.
-
The (R)-serine route is a robust and reliable method that is well-suited for both laboratory and larger-scale synthesis, despite the need for multiple protection/deprotection steps.
-
The (R)-glycidol route offers a more concise pathway, but challenges with regioselectivity and the handling of hazardous materials must be carefully managed.
-
The D-mannitol route , while starting from an inexpensive material, is generally too lengthy and low-yielding for practical large-scale production but can be a viable academic exercise.
For most applications, the synthesis starting from (R)-serine often represents the best balance of efficiency, reliability, and scalability. Researchers should carefully evaluate the experimental details and safety data for each step before embarking on any of these synthetic pathways.
References
- Stadler, A. (2011). Serinol: small molecule - big impact. Applied Microbiology and Biotechnology, 90(5), 1543–1550.
- Stadler, A. (2011). Serinol: small molecule - big impact. PMC.
- Ningbo Inno Pharmchem Co.,Ltd. (2025). (R)-(+)-2-Amino-3-benzyloxy-1-propanol: A Key Chiral Building Block for Pharmaceutical Synthesis.
- Asymmetric Synthesis. (n.d.).
- Guidechem. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL 58577-87-0 wiki.
- ChemicalBook. (n.d.). O-BENZYL-L-SERINE synthesis.
- SynQuest Laboratories. (n.d.). (2R)-(+)-2-Amino-3-(benzyloxy)propan-1-ol.
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- Benchchem. (n.d.).
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- CymitQuimica. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL.
- Hungarian Journal of Industry and Chemistry. (n.d.). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS.
- Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Pure enantiomers from Nature: the chiral pool and chiral induction. (n.d.).
- ResearchGate. (n.d.). Three categories of chiral pool use in asymmetric synthesis.
- Request PDF. (n.d.). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols.
- Sigma-Aldrich. (n.d.). O-Benzyl-D-serine.
- DOI. (n.d.). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols.
- Google Patents. (n.d.). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- PubMed Central. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-.
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-.
- ChemicalBook. (n.d.). (S)-2-AMINO-3-BENZYLOXY-1-PROPANOL | 58577-88-1.
- MOLBASE. (n.d.). (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL price & availability.
- Green Chemistry (RSC Publishing). (n.d.). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents.
- European Patent Office. (1995).
- ResearchGate. (n.d.). Synthesis of N-protected -amino acids from N-(benzyloxycarbonyl)-L-Serine vis its -lactone: N--(benzyloxy-carbonyl)--(pyrazol-1-yl)-L-Alanine.
- Request PDF. (n.d.). Preparation of Glycidol via Dehydrohalogenation of 3-Chloro-1,2-popanediol Using Bipolar Membrane Electrodialysis.
- PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
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A Senior Application Scientist's Guide to Mass Spectrometry for Molecular Weight Verification: A Comparative Analysis
In the landscape of analytical chemistry, particularly within drug development and proteomics, the precise determination of molecular weight is a cornerstone of structural characterization and quality control. Mass spectrometry (MS) stands as the preeminent technique for this purpose, offering unparalleled accuracy and sensitivity. This guide provides a comparative analysis of common MS platforms, delving into the core principles, experimental considerations, and data interpretation strategies that underpin robust molecular weight verification.
I. The Fundamental Workflow of Mass Spectrometry
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. The process can be distilled into three fundamental stages: ionization, mass analysis, and detection. The choice of ionization source and mass analyzer profoundly impacts the type of information obtained and the suitability of the technique for a given analyte.
Caption: General workflow for molecular weight verification by mass spectrometry.
II. A Comparative Analysis of Ionization Techniques
The ionization process is the critical first step, transforming neutral analyte molecules into gas-phase ions. The choice of ionization technique is dictated by the analyte's properties, such as polarity, thermal stability, and molecular weight.
A. Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that generates ions directly from a liquid solution.[1] It is particularly well-suited for the analysis of large, polar, and thermally labile biomolecules like proteins and peptides.[2]
-
Principle of Ionization: A high voltage is applied to a liquid sample flowing through a capillary, creating a fine spray of charged droplets.[2] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase analyte ions.[3] A key characteristic of ESI is the formation of multiply charged ions, which brings the m/z of large molecules into the detection range of most mass analyzers.[1]
Caption: Schematic of the Electrospray Ionization (ESI) process.
-
Resulting Mass Spectra: ESI spectra of large molecules, such as proteins, exhibit a characteristic "charge state envelope" of peaks, where each peak corresponds to the analyte with a different number of charges.[4] This complex spectrum must be deconvoluted to determine the neutral molecular weight of the analyte.[5][6]
B. Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is another soft ionization technique that is highly effective for a wide range of molecules, including polymers, proteins, and nucleic acids.[7]
-
Principle of Ionization: The analyte is co-crystallized with a large excess of a matrix compound on a sample plate. A pulsed laser is fired at the crystals, causing the matrix to absorb the laser energy and desorb into the gas phase, carrying the analyte with it. The analyte is then ionized through proton transfer from the matrix molecules.[3] MALDI typically produces singly charged ions ([M+H]⁺).[8]
Caption: Principle of a Time-of-Flight (TOF) mass analyzer.
B. Quadrupole
-
Principle of Mass Separation: A quadrupole consists of four parallel rods to which a combination of radio frequency (RF) and direct current (DC) voltages are applied. This creates an oscillating electric field that allows only ions of a specific m/z ratio to have a stable trajectory and pass through to the detector. [9]* Performance Characteristics:
C. Orbitrap
-
Principle of Mass Separation: Ions are injected into an electrostatic field between a central spindle-like electrode and an outer barrel-like electrode, where they are trapped in orbital motion around the central electrode. The frequency of their axial oscillation is inversely proportional to the square root of their m/z ratio. The detector measures the image current produced by the oscillating ions, which is then converted to a mass spectrum via a Fourier transform. [13]* Performance Characteristics:
Comparison of Mass Analyzers
| Feature | Time-of-Flight (TOF) | Quadrupole | Orbitrap |
| Principle | Separation by flight time in a drift tube. [9] | Mass filtering based on ion trajectory stability in an oscillating electric field. [9] | Detection of ion oscillation frequency in an electrostatic trap. [13] |
| Resolution | High (10,000 - 60,000). [10] | Low (Unit mass, ~1,000). [10] | Very High (>100,000). [10] |
| Mass Accuracy | High (< 5 ppm). | Lower (~100 ppm). [11] | Excellent (< 2 ppm). [14] |
| Mass Range | Very high (theoretically unlimited). | Limited (typically < 4,000 m/z). [12] | High (typically < 6,000 m/z). |
| Best For | High molecular weight analytes (polymers, intact proteins), fast analysis. | Routine quantitative analysis, cost-effective. [12] | High-resolution accurate mass measurements, structural elucidation. |
IV. Experimental Protocols
The success of any mass spectrometry analysis is contingent upon meticulous sample preparation. [15][16]
A. Protocol for Molecular Weight Verification of a Recombinant Protein using ESI-TOF
-
Sample Preparation:
-
Desalt the purified protein sample using a C4 ZipTip or a desalting column to remove salts and detergents that can suppress ESI. [17][18] * Reconstitute the desalted protein in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 pmol/µL. The organic solvent aids in desolvation, and the acid promotes protonation. [19]
-
-
Instrumentation and Data Acquisition:
-
Couple a liquid chromatography (LC) system to an ESI-TOF mass spectrometer.
-
Inject 1-5 µL of the prepared sample onto a C4 reverse-phase column.
-
Elute the protein using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in positive ion mode over a mass range of m/z 500-3000.
-
-
Data Analysis:
-
Sum the spectra across the chromatographic peak corresponding to the protein.
-
Use deconvolution software (e.g., MaxEnt) to process the charge state envelope and calculate the neutral molecular weight. [5][20] * Compare the experimentally determined molecular weight to the theoretical molecular weight calculated from the amino acid sequence.
-
B. Protocol for Molecular Weight Verification of a Synthetic Polymer (e.g., PEG) using MALDI-TOF
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the polymer in a suitable solvent (e.g., methanol).
-
Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Mix the polymer solution, matrix solution, and a cationizing agent (e.g., sodium trifluoroacetate) in a 1:10:1 ratio. The cationizing agent promotes the formation of sodiated adducts ([M+Na]⁺), which are often more stable than protonated species for polymers.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.
-
-
Instrumentation and Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion, reflectron mode over a mass range appropriate for the expected polymer distribution. The reflectron improves resolution.
-
Calibrate the instrument using a known polymer standard with a similar molecular weight.
-
-
Data Analysis:
-
Identify the series of peaks in the spectrum, where each peak corresponds to an oligomer differing by the mass of the repeating monomer unit.
-
Use polymer analysis software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). [7][21]
-
V. Conclusion
The selection of a mass spectrometry platform for molecular weight verification is a multi-faceted decision that requires a thorough understanding of the analyte's properties and the desired analytical outcome. For large biomolecules where high accuracy and the ability to analyze complex mixtures are paramount, ESI coupled with a high-resolution mass analyzer like an Orbitrap or TOF is the preferred choice. For the analysis of synthetic polymers, the simplicity of the resulting spectra makes MALDI-TOF a powerful tool for determining molecular weight distributions. By carefully considering the principles and protocols outlined in this guide, researchers can leverage the power of mass spectrometry to obtain accurate and reliable molecular weight information, a critical step in discovery and development.
VI. References
-
Polymer Analysis by MALDI-Tof MS. Waters Corporation. 21
-
Determining molecular weights of proteins by ESI. MetaboNews. 4
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Marshall, A. G., & Hendrickson, C. L. (2008). Mass Resolution and Mass Accuracy: How Much Is Enough?. Journal of the American Society for Mass Spectrometry, 19(9), 1329–1335.
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Debating Resolution and Mass Accuracy. Cooperative Institute for Research in Environmental Sciences. 22
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Advanced Polymer Analysis with MALDI-TOF MS. Bruker.
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Mass resolution and mass accuracy in mass spectrometry. The Bumbling Biochemist.
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Marshall, A. G., & Hendrickson, C. L. (2008). High-Resolution Mass Spectrometers. Journal of the Mass Spectrometry Society of Japan, 56(4), 151-161.
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Mass accuracy and resolution. European Bioinformatics Institute.
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Calculating the molecular weight of a protein from its electrospray ionization mass spectrum (ESI-MS). University of Arizona.
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Polymer Analysis using MALDI TOF. YouTube.
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Electrospray Ionization. Creative Proteomics.
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Montaudo, G., Garozzo, D., Montaudo, M. S., Puglisi, C., & Samperi, F. (1995). Use of MALDI-TOF To Measure Molecular Weight Distributions of Polydisperse Poly(methyl methacrylate). Analytical Chemistry, 67(15), 2595–2601.
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Katta, V., & Chait, B. T. (1993). Weighing the evidence for structure: electrospray ionization mass spectrometry of proteins. Current Opinion in Structural Biology, 3(5), 785-791.
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Electrospray ionization. Wikipedia.
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Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX.
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Sato, H., Nakamura, S., Teramoto, N., & Malcolm, R. K. (2018). Molecular Characterization of High Molecular Weight Polyesters by Matrix-Assisted Laser Desorption/Ionization High-Resolution Time-of-Flight Mass Spectrometry Combined with On-plate Alkaline Degradation and Mass Defect Analysis. Analytical Chemistry, 90(23), 14035–14041.
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Atmospheric Pressure Chemical Ionization Source, APCI. Agilent.
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Kaur-Atwal, G., Pringle, S. D., & Sykes, J. E. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Scientific Reports, 11(1), 7527.
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Atmospheric-pressure chemical ionization. Wikipedia.
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Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. Agilent.
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Electrospray and APCI Mass Analysis. AxisPharm.
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Wang, G., & Han, X. (2018). Deconvolution in mass spectrometry based proteomics. Rapid Communications in Mass Spectrometry, 32(13), 1027–1038.
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Molecular Weight Confirmation of a Peptide Using MS Spectral Deconvolution for OpenLab CDS and the Agilent InfinityLab LC/MSD XT. Agilent.
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Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207.
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Mass Analyzers: An Overview of Common Mass Spectrometers and How They Work. Technology Networks.
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A Beginner's Guide to Mass Spectrometry: Mass Analyzers. ACD/Labs.
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Protein Molecular Weight Determination: Key Methods, Techniques, & Applications. ABclonal.
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Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. GenTech Scientific.
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Protein Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific.
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Sample preparation for mass spectrometry. Thermo Fisher Scientific.
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Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. MtoZ Biolabs.
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Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology, 101, 10.25.1-10.25.24.
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Protein Molecular Weight Calculator from ESI Spectra. MS Vision.
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Thiele, H., & Walser, M. (2009). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Magnetic Resonance in Chemistry, 47(S1), S100-S105.
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Wang, G., & Han, X. (2018). Deconvolution in mass spectrometry-based proteomics. Rapid Communications in Mass Spectrometry, 32(13), 1027-1038.
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Protein Mass Spectrometry Sample Prep. Fisher Scientific.
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Determination of Molecular Weight by Mass Spectros. Scribd.
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How to Determine Molecular Weight?. MtoZ Biolabs.
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New Technique Improves Mass Spectrometry for Precise Molecular Analysis. AZoNetwork.
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Advantages of Molecular Weight Identification during Native MS Screening. Journal of Natural Products, 81(6), 1436-1444.
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The Art of Purity: A Senior Scientist's Guide to Orthogonal Purification
In the relentless pursuit of therapeutic efficacy and safety, the purity of a drug substance is not merely a quality metric; it is the bedrock upon which its clinical success is built. For researchers, scientists, and drug development professionals, achieving near-absolute purity is a formidable challenge, often requiring a multi-faceted approach. This guide eschews rigid templates to provide an in-depth, experience-driven exploration of orthogonal purification methods—a strategy that leverages disparate separation mechanisms to systematically eliminate impurities.
The core principle of orthogonal purification is elegantly simple: combine purification steps that separate molecules based on fundamentally different properties.[1] If one step separates by charge, the next might separate by size or hydrophobicity. This multi-modal approach ensures that impurities co-eluting with the target molecule in one step are effectively removed in a subsequent, different step, dramatically increasing the final purity.[1]
The "Why": Understanding the Power of Orthogonality
A single purification technique, no matter how powerful, often fails to resolve the target molecule from all impurities, especially those with similar physicochemical properties.[2] By combining techniques that exploit different molecular characteristics, we create a purification train where each "car" (step) uncouples a specific set of unwanted passengers (impurities). This strategy is not just about adding more steps; it's about intelligently selecting steps that are complementary and non-redundant.
The benefits of an orthogonal approach are manifold:
-
Enhanced Purity: The multiplicative effect of different separation mechanisms leads to a logarithmic reduction in impurities.[1]
-
Increased Process Robustness: By not relying on a single separation principle, the process becomes less sensitive to variations in the starting material or operating conditions.[1]
-
Greater Confidence in Final Product Quality: A well-designed orthogonal process provides a higher degree of assurance that even unknown or process-related impurities have been removed.
A Comparative Look at Key Orthogonal Techniques
The selection of purification techniques should be guided by the specific properties of the target molecule and its associated impurities.[3] Below is a comparison of commonly employed chromatographic and non-chromatographic methods that form the backbone of many orthogonal purification strategies.
Chromatographic Methods: The Workhorses of Purification
Chromatography is a cornerstone of downstream processing, offering high resolution and a variety of separation modes.[3]
| Technique | Separation Principle | Best For | Orthogonal To | Strengths | Limitations |
| Ion Exchange Chromatography (IEX) | Net surface charge | Charged molecules (proteins, nucleic acids) | HIC, SEC, AC | High capacity, high resolution | Sensitive to pH and ionic strength |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | Proteins, large biomolecules | IEX, SEC, AC | Maintains biological activity, salt tolerant elution | High salt concentrations can be problematic |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size and shape) | Separating monomers from aggregates, buffer exchange | IEX, HIC, AC | Gentle, preserves native structure | Low capacity, limited resolution |
| Affinity Chromatography (AC) | Specific binding interactions | Tagged proteins, antibodies | IEX, HIC, SEC | Extremely high selectivity, single-step purification potential[4] | Ligand leaching, cost, not universally applicable |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity of the entire molecule | Small molecules, peptides, desalting | Normal-phase chromatography, IEX | High resolution, well-established | Often requires denaturing organic solvents |
| Mixed-Mode Chromatography (MMC) | Combination of interactions (e.g., IEX and HIC) | Complex mixtures, challenging separations | Other MMC resins with different selectivities, SEC | Unique selectivity, can reduce the number of steps[5][6] | Method development can be more complex |
Non-Chromatographic Methods: Valuable Complements
These techniques are often used in the early or final stages of a purification process to remove bulk impurities or for formulation.[4]
| Technique | Separation Principle | Best For | Orthogonal To | Strengths | Limitations |
| Precipitation | Solubility differences | Bulk protein removal, initial purification | All chromatographic methods | Inexpensive, scalable, rapid | Low resolution, potential for denaturation |
| Crystallization | Formation of a crystalline solid | Final polishing step for high purity | All chromatographic methods | Can yield ultra-pure product | Not all molecules crystallize easily |
| Filtration (e.g., Ultrafiltration/Diafiltration) | Size-based separation using membranes | Buffer exchange, concentration, removal of very large or small impurities | All chromatographic methods | Scalable, can be integrated with other steps | Membrane fouling, potential for product loss |
Designing an Orthogonal Purification Workflow: A Logical Approach
A successful purification strategy is a logical sequence of steps designed to progressively enrich the target molecule. The well-established "Capture, Intermediate Purification, Polishing" (CIPP) framework provides a structured approach.[7]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride
This guide provides a comprehensive framework for the safe handling and proper disposal of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS No. 58577-95-0). As a crucial intermediate in pharmaceutical research and development, ensuring its responsible management from benchtop to disposal is paramount for personnel safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a procedural and logical approach grounded in established safety principles.
Core Hazard Profile: Understanding the "Why" Behind the Procedure
This compound and its free base are classified as hazardous substances. The primary risks associated with this compound are its corrosive and irritant properties. Understanding these hazards is the foundation for implementing effective safety and disposal protocols. The free base form, (R)-(+)-2-Amino-3-benzyloxy-1-propanol, is known to cause severe skin burns and serious eye damage.[1] The hydrochloride salt should be handled with the same level of caution.
Table 1: Hazard Identification Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
|---|---|---|---|
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |
The causality is clear: direct contact with the solid or solutions can cause significant chemical burns to skin and eyes, while inhalation of dust can irritate the respiratory system.[1] Therefore, all handling and disposal procedures are designed to eliminate these routes of exposure.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing this chemical for disposal, ensure a safe work environment and proper PPE are in place.
2.1. Required Personal Protective Equipment
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.[3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing or dust generation, a chemically resistant apron is recommended.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1] If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved P3 or N100 particulate respirator should be used.
2.2. First Aid for Exposures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Waste Management: Segregation, Containerization, and Labeling
Proper disposal begins with correct waste segregation at the point of generation.[4][5] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
The Cardinal Rule: this compound and its solutions are considered hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sanitary sewer or in the regular trash .[6][7][8]
3.1. Step-by-Step Waste Collection Protocol
-
Select a Compatible Container: The best container is often the original product bottle.[6] If unavailable, use a high-density polyethylene (HDPE) or glass container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[9]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[7][9] Clearly write the full chemical name: "this compound" and list any other components of the waste stream (e.g., solvents, water).
-
Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[4][8]
-
Keep Containers Closed: The waste container must remain tightly capped at all times, except when you are actively adding waste.[7][9] This prevents the release of vapors and reduces the risk of spills.
Caption: Waste Segregation and Disposal Workflow.
Specific Disposal Procedures
4.1. Unused or Expired Solid Chemical
-
Procedure: Keep the chemical in its original, tightly sealed container.[5] Ensure the manufacturer's label is intact and legible. If the original label is damaged, create a new label with the full chemical name and any hazard warnings. Place this container in your designated Satellite Accumulation Area and arrange for pickup through your institution's EHS department.[7]
4.2. Contaminated Solid Waste (Gloves, Weigh Boats, etc.)
-
Procedure: This waste is considered "grossly contaminated." Place all contaminated disposable items into a designated, labeled solid hazardous waste container (often a lined cardboard box or a dedicated plastic drum). Do not dispose of these items in the regular trash.
4.3. Contaminated Glassware
-
Rationale: To render laboratory glassware non-hazardous, the chemical residue must be removed.
-
Procedure:
-
Under a fume hood, perform a triple rinse of the glassware.[6] The first rinse should be with a solvent capable of dissolving the compound (e.g., ethanol, water).
-
Subsequent rinses can be with water.
-
Crucially, the rinsate from all three rinses is considered hazardous waste. It must be collected in your designated liquid hazardous waste container.[6]
-
After triple rinsing, the glassware can be washed normally. Deface or remove any chemical labels before placing it in a broken glass box or returning it to use.[6]
-
4.4. Aqueous Solutions
-
Procedure: All aqueous solutions, regardless of concentration, must be collected as hazardous waste.
-
Pour the solution into a designated, compatible, and properly labeled liquid hazardous waste container (carboy).
-
Ensure the pH of the collected waste is within the acceptable range for your facility (often between 6 and 9) before adding it to a mixed waste stream, or use a dedicated carboy. If the solution is highly acidic or basic, it may need to be collected separately.
-
Emergency Procedures for Spills
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Table 2: Spill Response Protocol
| Spill Size | Containment & Cleanup | Decontamination & Disposal |
|---|---|---|
| Small Spill (<1 g, solid) | 1. Alert personnel in the immediate area. 2. Wearing full PPE, gently sweep or scoop the solid material to avoid generating dust.[3] 3. Use a dry cleanup method; do not add water directly to the spill.[3] | 1. Place the swept-up material and any contaminated cleaning tools (e.g., paper towels) into a sealed, labeled container for hazardous waste disposal.[3] 2. Gently wipe the spill area with a damp cloth or paper towel. 3. Place the used wipe into the hazardous waste container. |
| Large Spill (>1 g, solid or any liquid) | 1. Evacuate the immediate area and alert others. 2. If safe to do so, close the sash of the fume hood if the spill is contained within it. 3. Restrict access to the area.[10] 4. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so. | 1. Cleanup should only be performed by trained personnel. 2. For liquid spills, they will likely use an inert absorbent material like sand or vermiculite to contain the spill.[10][11] 3. All contaminated materials will be collected as hazardous waste. |
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard recognition, proper PPE usage, stringent waste segregation, and established disposal protocols, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures at your facility.
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Comprehensive Safety and Handling Guide for (R)-2-amino-3-(benzyloxy)propan-1-ol Hydrochloride
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS No: 58577-95-0) and its free base, (R)-(+)-2-Amino-3-benzyloxy-1-propanol (CAS No: 58577-87-0). The information herein is synthesized from authoritative safety data sheets (SDS) to ensure the highest level of protection for all laboratory personnel. The primary focus is to move beyond mere compliance and instill a deep understanding of why these procedures are critical, ensuring a self-validating system of safety in your laboratory.
Core Hazard Assessment: Understanding the Risks
Before any handling, it is imperative to recognize the significant hazards associated with this compound. The non-salt form, (R)-(+)-2-Amino-3-benzyloxy-1-propanol, is classified under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) as a hazardous chemical.[1] The primary dangers are:
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and damage.[1][2][3]
-
Serious Eye Damage/Irritation (Category 1): Causes serious, potentially irreversible eye damage.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
Given these classifications, all handling procedures must be designed to rigorously prevent any contact with skin, eyes, or the respiratory system. The hydrochloride salt form should be handled with the same level of caution.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical safety goggles and a full face shield. | Nitrile or neoprene gloves (double-gloving recommended). | Chemical-resistant lab coat, fully buttoned. | Work within a certified chemical fume hood. If not possible, a full-face particle respirator type N100 (US) or P3 (EN 143) is mandatory.[4] |
| Working with Solutions | Chemical safety goggles. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a full face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant lab coat or apron. | NIOSH-approved respirator with appropriate cartridges (P3/N100).[4][5] |
Rationale for PPE Selection
-
Eye and Face Protection: Due to the Category 1 classification for eye damage, standard safety glasses are insufficient.[2] Chemical safety goggles that form a seal around the eyes are required to protect against dust and splashes. A full face shield must be worn over the goggles, especially when handling the solid powder, to protect the entire face from contact.[5]
-
Hand and Body Protection: The compound's ability to cause severe skin burns necessitates robust skin protection.[6] Wear protective gloves and a lab coat at all times.[3][7] Contaminated clothing must be removed immediately, and the affected skin rinsed with copious amounts of water for at least 15 minutes.[1] Always wash hands thoroughly after handling, even if gloves were worn.[2]
-
Respiratory Protection: The solid form of this chemical is a dust that can cause respiratory irritation.[1] Therefore, all manipulations of the solid, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation.[1] If a fume hood is not available for a specific, necessary task, a properly fitted respirator is required.[4]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is critical for safety. The following diagram and procedural steps outline the mandatory workflow for handling this compound.
Caption: Standard workflow for handling this compound.
Emergency First Aid Procedures
Immediate and correct first aid is critical in the event of an exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Rinse skin with copious amounts of water/shower for at least 15 minutes.[1] Immediate medical attention is required.[1]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] Immediately call a POISON CENTER or doctor.[1]
-
Ingestion: Rinse mouth thoroughly with water.[1] DO NOT induce vomiting.[3] Call a physician or poison control center immediately.[1]
Spill Management Protocol
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Don Appropriate PPE: Wear the PPE specified for "Spill Cleanup" in the table above, including respiratory protection.[7]
-
Contain the Spill: For dry spills, do NOT use a dry brush or compressed air, as this will generate dust.[7] Carefully cover the spill with an inert absorbent material like sand or vermiculite.[8]
-
Clean-Up: Use dry clean-up procedures.[7] Gently sweep or vacuum (using an explosion-proof, grounded vacuum) the material into a clean, dry, sealable, and appropriately labeled container for disposal.[7]
-
Decontaminate: Wash the spill area thoroughly with water, and collect the runoff for disposal as hazardous waste.[7] Prevent runoff from entering drains.[2][8]
Waste Disposal Plan
All waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Place all waste into sealed, clearly labeled containers.
-
Disposal: Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][3] Do not mix with other waste.[4] Handle uncleaned containers as you would the product itself.[4]
Storage Requirements
Proper storage is essential to maintain chemical integrity and prevent hazardous situations.
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen, as the material may be air-sensitive.[1]
-
Location: Store in a designated corrosives area and ensure it is locked up.[1][2]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[1]
By integrating these scientifically grounded protocols into your daily operations, you build a robust culture of safety that protects researchers and ensures the integrity of your work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
